CGP77675 hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H31N5O3 |
|---|---|
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
1-[2-[4-[4-amino-5-(3-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]ethyl]piperidin-4-ol;hydrate |
InChI |
InChI=1S/C26H29N5O2.H2O/c1-33-22-4-2-3-19(15-22)23-16-31(26-24(23)25(27)28-17-29-26)20-7-5-18(6-8-20)9-12-30-13-10-21(32)11-14-30;/h2-8,15-17,21,32H,9-14H2,1H3,(H2,27,28,29);1H2 |
Clé InChI |
LSXWPUKDLIQZLP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CN(C3=NC=NC(=C23)N)C4=CC=C(C=C4)CCN5CCC(CC5)O.O |
Origine du produit |
United States |
Foundational & Exploratory
CGP77675 Hydrate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP77675 hydrate (B1144303) is a potent and selective inhibitor of Src family kinases (SFKs), a group of non-receptor tyrosine kinases that play critical roles in a myriad of cellular processes. Dysregulation of SFK signaling is implicated in various pathologies, including cancer and bone diseases. This technical guide provides an in-depth overview of the mechanism of action of CGP77675, detailing its inhibitory activities, impact on key signaling pathways, and its application in stem cell biology. Experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.
Introduction
Src family kinases (SFKs) are pivotal regulators of signal transduction pathways that govern cell proliferation, differentiation, migration, and survival. The family includes several members such as Src, Lck, and c-Yes. Their aberrant activation is a common feature in many human cancers, making them attractive targets for therapeutic intervention. CGP77675 has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of SFKs. This document serves as a technical guide to the molecular mechanisms underpinning the therapeutic and research applications of CGP77675.
Mechanism of Action: Inhibition of Src Family Kinases
CGP77675 is an orally active and potent inhibitor that targets the kinase domain of Src family kinases.[1][2] It effectively blocks the phosphorylation of peptide substrates and the autophosphorylation of purified Src, with IC50 values in the low nanomolar range.[1][3] This inhibition of kinase activity is the primary mechanism through which CGP77675 exerts its biological effects.
In Vitro Kinase Inhibition
The inhibitory potency of CGP77675 has been quantified against various kinases, demonstrating a high degree of selectivity for the Src family.
| Target Kinase | IC50 Value | Reference |
| Src (peptide substrate phosphorylation) | 5-20 nM | [3] |
| Src (autophosphorylation) | 40 nM | [3] |
| Lck | 290 nM | [4] |
| c-Yes | Low nanomolar | [5] |
| EGFR | 150 nM | [4] |
| KDR (VEGFR2) | 1.0 µM | [1] |
| v-Abl | 310 nM | [4] |
| Focal Adhesion Kinase (FAK) | 200 nM | [4] |
Impact on Downstream Signaling Pathways
By inhibiting Src family kinases, CGP77675 modulates several downstream signaling cascades that are crucial for cellular function and disease progression.
The Src-Focal Adhesion Kinase (FAK) Signaling Axis
Focal Adhesion Kinase (FAK) is a key substrate of Src and a critical mediator of integrin and growth factor receptor signaling. The interplay between Src and FAK is fundamental in regulating cell adhesion, migration, and invasion.
Upon activation by extracellular signals, FAK autophosphorylates at tyrosine residue 397 (Tyr397). This phosphotyrosine residue serves as a docking site for the SH2 domain of Src. The recruitment of Src to FAK leads to the subsequent phosphorylation of other tyrosine residues on FAK by Src, including Tyr576 and Tyr577 in the kinase domain activation loop, resulting in the full catalytic activation of FAK.[6] This FAK/Src complex then phosphorylates various downstream substrates, such as paxillin (B1203293) and p130cas, to promote cell motility.[7]
CGP77675, by inhibiting Src, prevents the trans-phosphorylation and full activation of FAK, thereby disrupting the downstream signaling events that lead to cell migration and invasion.[8]
Maintenance of Embryonic Stem Cell Pluripotency
CGP77675, in combination with a Glycogen Synthase Kinase 3 (GSK3) inhibitor such as CHIR99021, has been shown to maintain the self-renewal and pluripotency of mouse embryonic stem cells (mESCs).[3][4] This dual inhibition, termed "alternative 2i," provides a robust method for culturing mESCs in a naive, undifferentiated state.
The conventional "2i" method involves the inhibition of the MAP kinase pathway and GSK3. The "alternative 2i" approach replaces the MAP kinase inhibitor with the Src inhibitor CGP77675. This suggests that Src signaling is involved in the differentiation of mESCs and that its inhibition, along with the inhibition of GSK3, is sufficient to block differentiation pathways and promote pluripotency.
Experimental Protocols
The following protocols are representative methodologies for investigating the effects of CGP77675.
In Vitro Src Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of CGP77675 on Src kinase in vitro.
Materials:
-
Recombinant human Src kinase
-
Biotinylated peptide substrate (e.g., Signal Transduction Protein (Tyr160))
-
CGP77675 hydrate
-
ATP
-
Kinase buffer (e.g., 240 mM HEPES pH 7.5, 20 mM MgCl2, 20 mM MnCl2, 12 µM Na3VO4)
-
DTT
-
Stop buffer (e.g., 50 mM EDTA)
-
Streptavidin-coated plates
-
Phospho-tyrosine specific antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Prepare a 4X reaction cocktail containing Src kinase in kinase buffer with DTT.
-
Serially dilute CGP77675 to various concentrations.
-
In a multi-well plate, incubate the 4X reaction cocktail with the diluted CGP77675 or vehicle control for 10-15 minutes at room temperature.
-
Prepare a 2X ATP/substrate cocktail containing ATP and the biotinylated peptide substrate.
-
Initiate the kinase reaction by adding the 2X ATP/substrate cocktail to the wells.
-
Incubate the reaction plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding the stop buffer.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the phospho-tyrosine specific primary antibody and incubate for 60 minutes at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 60 minutes at room temperature.
-
Wash the plate and add the chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value of CGP77675 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of FAK Phosphorylation
This protocol describes how to assess the effect of CGP77675 on FAK phosphorylation in a cell-based assay.[6][9]
Materials:
-
Cell line of interest (e.g., HeLa, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-Src (Tyr416), anti-total Src, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of CGP77675 or vehicle control for the desired time period.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total FAK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of FAK phosphorylation.
Mouse Embryonic Stem Cell Culture with "Alternative 2i"
This protocol provides a method for maintaining mESCs in a pluripotent state using CGP77675 and CHIR99021.[10][11]
Materials:
-
Mouse embryonic stem cells (e.g., E14)
-
Gelatin-coated culture plates
-
mESC culture medium (e.g., KnockOut DMEM, 15% FBS, 2 mM L-glutamine, 0.1 mM non-essential amino acids, 1% penicillin/streptomycin, 0.1 mM 2-mercaptoethanol, 1000 U/mL LIF)
-
N2B27 medium
-
This compound
-
CHIR99021
-
Accutase or Trypsin-EDTA
Procedure:
-
Coat culture plates with 0.1% gelatin for at least 30 minutes at 37°C.
-
Thaw and plate mESCs on the gelatin-coated plates in mESC culture medium.
-
To switch to "alternative 2i" conditions, aspirate the mESC medium and replace it with N2B27 medium supplemented with CGP77675 (e.g., 3 µM) and CHIR99021 (e.g., 1 µM).
-
Culture the cells at 37°C in a 5% CO2 incubator.
-
Change the medium daily.
-
Passage the cells every 2-3 days using Accutase or Trypsin-EDTA when the colonies become confluent.
-
Monitor the cells for the maintenance of pluripotent morphology (round, compact colonies) and periodically assess the expression of pluripotency markers (e.g., Oct4, Nanog) by immunofluorescence or qPCR.
Conclusion
This compound is a powerful research tool for investigating the roles of Src family kinases in health and disease. Its potent and selective inhibitory activity allows for the precise dissection of Src-mediated signaling pathways. The ability of CGP77675 to modulate complex cellular processes such as cell migration and stem cell pluripotency highlights its significance in both basic research and as a potential starting point for the development of novel therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers to explore the multifaceted actions of this important kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Establishing Mouse Embryonic Stem Cells as a System to Study Histone Inheritance Pattern at Si... [protocols.io]
- 3. axonmedchem.com [axonmedchem.com]
- 4. stemcell.com [stemcell.com]
- 5. imrpress.com [imrpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Mouse Embryonic Stem Cell Culture Procedures & Protocols [sigmaaldrich.com]
- 8. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. coriell.org [coriell.org]
- 11. reprocell.com [reprocell.com]
CGP77675 Hydrate: An In-depth Technical Guide to a Potent Src Family Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CGP77675 hydrate (B1144303), a potent and orally active inhibitor of the Src family kinases (SFKs). This document consolidates key biochemical data, detailed experimental protocols, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.
Core Concepts and Mechanism of Action
CGP77675 is a pyrrolopyrimidine-based compound that functions as a competitive inhibitor of the ATP-binding site of Src family kinases.[1] Its primary mechanism of action involves the inhibition of both the phosphorylation of peptide substrates and the autophosphorylation of Src itself. The Src family of non-receptor tyrosine kinases, which includes Src, Lck, Fyn, and Yes, are crucial regulators of a multitude of cellular processes such as proliferation, differentiation, migration, and survival.[2] Dysregulation of Src activity is a common feature in various cancers, making it a key therapeutic target.[3]
Quantitative Biochemical Data
The inhibitory activity of CGP77675 has been characterized against a panel of kinases. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of CGP77675 Against Purified Kinases
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| c-Src (peptide substrate) | 5 - 20 | Enzymatic | [4][5] |
| c-Src (autophosphorylation) | 40 | Enzymatic | [4][5] |
| Lck | 290 | Enzymatic | [4] |
| Yes | Low nanomolar | Enzymatic | N/A |
| v-Abl | 310 | Enzymatic | [4] |
| Epidermal Growth Factor Receptor (EGFR) | 150 | Enzymatic | [4] |
| Vascular Endothelial Growth Factor Receptor (KDR) | 1000 | Enzymatic | [4] |
| Focal Adhesion Kinase (FAK) | 200 | Enzymatic | [4] |
| Cdc2 | >10,000 | Enzymatic | [4] |
Table 2: Cellular Inhibitory Activity of CGP77675
| Cellular Target/Process | IC50 (µM) | Cell Line/System | Reference |
| Src phosphorylation | 0.2 | Src-overexpressing IC8.1 cells | [1] |
| FAK phosphorylation | 0.2 | IC8.1 cells | [1] |
| Paxillin phosphorylation | 0.5 | IC8.1 cells | [1] |
| Parathyroid hormone-induced bone resorption | 0.8 | Rat fetal long bone cultures | [1] |
Signaling Pathways
CGP77675 exerts its cellular effects by modulating key signaling pathways downstream of Src. The following diagram illustrates the canonical Src signaling cascade and the points of intervention by CGP77675.
Experimental Protocols
This section provides detailed methodologies for key experiments involving CGP77675.
In Vitro Src Kinase Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of CGP77675 against Src kinase.
Materials:
-
Recombinant active Src kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
CGP77675 hydrate
-
96-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)
Procedure:
-
Compound Preparation: Prepare a serial dilution of CGP77675 in kinase buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the diluted CGP77675 or vehicle control.
-
Add recombinant Src kinase to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation:
-
Prepare a substrate/ATP master mix in kinase buffer. The final concentrations should be optimized, but a starting point is the Km value of ATP for Src and a saturating concentration of the peptide substrate.
-
Add the substrate/ATP mix to each well to initiate the kinase reaction.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination and Detection:
-
Stop the reaction according to the specific assay kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method. This could involve measuring the consumption of ATP (e.g., using Kinase-Glo®), or detecting the phosphorylated peptide using a specific antibody in an ELISA format, or by measuring the incorporation of ³²P-ATP.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the log concentration of CGP77675 and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot Analysis of Src, FAK, and Paxillin Phosphorylation
This protocol describes how to assess the effect of CGP77675 on the phosphorylation status of Src and its downstream targets, FAK and paxillin, in a cellular context.
Materials:
-
Cell line of interest (e.g., Src-overexpressing IC8.1 cells, T47D breast cancer cells, or ImSt immortalized mouse stomach epithelial cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Anti-phospho-Src (Tyr416)
-
Anti-total Src
-
Anti-phospho-FAK (Tyr397)
-
Anti-total FAK
-
Anti-phospho-paxillin (Tyr118)
-
Anti-total paxillin
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of CGP77675 (e.g., 0.04, 0.2, 1, 5, and 10 µM) for a specified duration (e.g., 2 hours).[1] Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Cell Viability (MTT) Assay
This protocol provides a method to assess the effect of CGP77675 on the viability of a chosen cell line.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of CGP77675 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of CGP77675. Include a vehicle control and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance to that of the vehicle-treated control cells (set to 100%).
-
Maintenance of Mouse Embryonic Stem Cells (mESCs) with the "Alternative 2i" (a2i) Medium
CGP77675, in combination with the GSK3 inhibitor CHIR99021, can be used to maintain the pluripotency of mouse embryonic stem cells in a serum-free medium, a formulation referred to as "alternative 2i" or "a2i".[5]
Materials:
-
Mouse embryonic stem cells (mESCs)
-
Basal medium (e.g., N2B27 medium)
-
CHIR99021
-
This compound
-
Leukemia Inhibitory Factor (LIF)
-
Gelatin-coated tissue culture plates
a2i Medium Formulation:
-
Basal medium (N2B27)
-
3 µM CHIR99021
-
2 µM CGP77675
-
1000 U/mL LIF
Procedure:
-
Plate Coating: Coat tissue culture plates with 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate the gelatin solution before use.
-
Cell Culture:
-
Thaw and culture mESCs on the gelatin-coated plates in the a2i medium.
-
Change the medium daily.
-
Passage the cells every 2-3 days, or when the colonies become large and start to differentiate. To passage, aspirate the medium, wash with PBS, and dissociate the cells with a suitable reagent (e.g., Accutase). Re-plate the cells at an appropriate split ratio.
-
-
Monitoring Pluripotency: Regularly assess the morphology of the mESC colonies, which should be round and dome-shaped. Pluripotency can be further confirmed by staining for markers such as Oct4, Nanog, and alkaline phosphatase.
Conclusion
This compound is a valuable research tool for investigating the roles of Src family kinases in health and disease. Its high potency and oral bioavailability make it a relevant compound for both in vitro and in vivo studies. This technical guide provides a solid foundation of data and protocols to facilitate the effective use of CGP77675 in the laboratory. Researchers should always optimize the provided protocols for their specific cell lines and experimental conditions.
References
- 1. CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Paxillin Binding Is Not the Sole Determinant of Focal Adhesion Localization or Dominant-Negative Activity of Focal Adhesion Kinase/Focal Adhesion Kinase-related Nonkinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. axonmedchem.com [axonmedchem.com]
CGP77675 Hydrate: A Technical Guide to its Application as a Src Family Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP77675 hydrate (B1144303) is a potent and selective, orally active inhibitor of Src family kinases (SFKs). This small molecule has become an invaluable tool in cellular biology research, enabling the elucidation of signaling pathways governed by SFKs. Its utility spans across multiple research areas, including the investigation of bone resorption, the regulation of epithelial tight junction formation, and the maintenance of pluripotency in embryonic stem cells. This technical guide provides an in-depth overview of CGP77675 hydrate, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its primary applications, and visual representations of the associated signaling pathways.
Core Mechanism of Action and Kinase Selectivity
This compound exerts its biological effects through the competitive inhibition of the ATP-binding site of Src family kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition blocks the initiation and propagation of signaling cascades that are critically dependent on SFK activity.
Quantitative Inhibitor Potency
The inhibitory activity of this compound has been quantified against a range of kinases. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Target Kinase | IC50 | Notes |
| c-Src (peptide substrate) | 5-20 nM | Inhibition of the phosphorylation of peptide substrates.[1][2][3] |
| c-Src (autophosphorylation) | 40 nM | Inhibition of the autophosphorylation of purified c-Src.[1][2][3] |
| c-Yes | Low nM range | A member of the Src family of kinases.[1] |
| Lck | 0.29 µM (290 nM) | A member of the Src family of kinases.[2][4] |
| EGFR | 0.15 µM (150 nM) | Epidermal Growth Factor Receptor.[2][4] |
| KDR (VEGFR2) | 1.0 µM (1000 nM) | Kinase insert domain receptor.[2][4] |
| v-Abl | 0.31 µM (310 nM) | Abelson murine leukemia viral oncogene homolog 1.[2][4] |
| FAK | 0.2 µM (200 nM) | Focal Adhesion Kinase.[5] |
| Cdc2 | > 10 µM | Cell division control protein 2.[5] |
Applications in Cellular Biology Research
Inhibition of Bone Resorption
Src kinases are highly expressed in osteoclasts and are essential for their bone-resorbing activity. CGP77675 has been instrumental in studying the role of Src in this process.
This protocol is adapted from the methodologies used in foundational studies of CGP77675's effect on osteoclasts.
Objective: To determine the effect of CGP77675 on bone resorption by osteoclasts in vitro.
Materials:
-
Osteoclasts (e.g., isolated from rabbit long bones or differentiated from bone marrow precursors)
-
Bovine cortical bone slices
-
Cell culture medium (e.g., Medium 199 with 10% fetal bovine serum)
-
Parathyroid hormone (PTH) or other osteoclast-activating factors
-
This compound (stock solution in DMSO)
-
Fixation and staining reagents for visualizing resorption pits (e.g., toluidine blue)
-
Microscope with image analysis software
Procedure:
-
Prepare bovine bone slices and place them in a 96-well plate.
-
Isolate and seed osteoclasts onto the bone slices.
-
Allow cells to attach and spread for a few hours.
-
Pre-incubate the cells with varying concentrations of this compound for 2 hours.
-
Stimulate bone resorption by adding an activating factor such as PTH.
-
Incubate for 24-48 hours.
-
Remove the cells from the bone slices.
-
Stain the bone slices to visualize the resorption pits.
-
Quantify the resorbed area using image analysis software.
Expected Outcome: CGP77675 is expected to inhibit PTH-induced bone resorption in a dose-dependent manner, with a reported IC50 of approximately 0.8 µM in rat fetal long bone cultures.[4]
Regulation of Tight Junction Formation
The non-receptor tyrosine kinase c-Yes, an SFK member, plays a crucial role in the formation of tight junctions in epithelial cells through its interaction with the tight junction protein occludin. CGP77675 has been used to probe this interaction and its functional consequences.
This protocol is based on the work of Chen et al. (2002) using Madin-Darby canine kidney (MDCK) epithelial cells.
Objective: To investigate the role of c-Yes kinase activity in the formation of tight junctions.
Materials:
-
MDCK cells
-
Low calcium medium (e.g., DMEM with 5-10 µM Ca²⁺)
-
Normal calcium medium (e.g., DMEM with 1.8 mM Ca²⁺)
-
This compound (stock solution in DMSO)
-
Antibodies for immunoprecipitation and Western blotting (anti-occludin, anti-c-Yes, anti-phosphotyrosine)
-
Reagents for immunoprecipitation and Western blotting
-
Transepithelial electrical resistance (TER) measurement system
Procedure:
-
Culture MDCK cells to confluence.
-
Induce tight junction disassembly by switching to a low calcium medium for 16-18 hours.
-
To induce synchronous tight junction formation, switch the cells back to a normal calcium medium.
-
In a parallel set of experiments, add CGP77675 to the normal calcium medium at the time of the switch.
-
Monitor the formation of tight junctions over several hours by measuring TER.
-
At various time points, lyse the cells and perform immunoprecipitation with an anti-occludin antibody.
-
Analyze the immunoprecipitates by Western blotting using anti-phosphotyrosine and anti-c-Yes antibodies to assess occludin phosphorylation and its association with c-Yes.
Expected Outcome: In the absence of CGP77675, the switch to normal calcium will induce tyrosine phosphorylation of occludin, its association with c-Yes, and an increase in TER. CGP77675 is expected to inhibit the tyrosine phosphorylation of occludin and prevent the increase in TER, demonstrating the necessity of c-Yes kinase activity for tight junction formation.[2]
Maintenance of Embryonic Stem Cell Pluripotency
CGP77675, in combination with a GSK3 inhibitor, has been shown to maintain the pluripotency and self-renewal of mouse embryonic stem cells (mESCs) in a serum-free culture system, termed "alternative 2i".
This protocol is based on the findings of Shimizu et al. (2012).
Objective: To maintain mESCs in an undifferentiated, pluripotent state.
Materials:
-
Mouse embryonic stem cells (mESCs)
-
N2B27 basal medium
-
CHIR99021 (GSK3 inhibitor)
-
This compound
-
Laminin-coated culture dishes
-
Standard mESC culture reagents
Procedure:
-
Coat culture dishes with laminin.
-
Prepare the "alternative 2i" medium by supplementing N2B27 basal medium with CHIR99021 (e.g., 3 µM) and CGP77675 (e.g., 1 µM).
-
Culture mESCs in the "alternative 2i" medium.
-
Passage the cells as needed.
-
Assess the pluripotency of the cultured cells by monitoring the expression of pluripotency markers (e.g., Oct4, Nanog) and by teratoma formation assays.
Expected Outcome: mESCs cultured in the "alternative 2i" medium will maintain their undifferentiated morphology and express key pluripotency markers, demonstrating self-renewal in the absence of LIF and serum.
References
CGP77675 Hydrate: A Technical Guide for Researchers
CAS Number: 234772-64-6 (for the parent compound)
Introduction
CGP77675 is a potent and orally active inhibitor of the Src family of non-receptor tyrosine kinases.[1][2][3] This technical guide provides an in-depth overview of CGP77675, including its mechanism of action, key quantitative data, experimental protocols, and its effects on signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in oncology, immunology, and cell biology.
Mechanism of Action
CGP77675 exerts its biological effects primarily through the inhibition of Src family kinases (SFKs).[4][5] SFKs are crucial regulators of a wide array of cellular processes, including proliferation, differentiation, migration, and survival.[6] CGP77675 inhibits the phosphorylation of peptide substrates and the autophosphorylation of purified Src.[1][4] By blocking the kinase activity of Src, CGP77675 can modulate downstream signaling pathways, leading to its observed anti-cancer and other cellular effects.
Quantitative Data
The inhibitory activity of CGP77675 has been characterized against a panel of kinases. The following tables summarize the key quantitative data for CGP77675.
Table 1: In Vitro Inhibitory Activity of CGP77675
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| Purified Src | Peptide Substrate Phosphorylation | 5-20 | [1][3][4] |
| Purified Src | Autophosphorylation | 40 | [1][3][4] |
| Src | 20 | [2] | |
| Lck | 290 | [1] | |
| c-Yes | Low nanomolar | [4] | |
| EGFR | 40, 150 | [1][2] | |
| KDR (VEGFR2) | 1000 | [1] | |
| v-Abl | 310 | [1] | |
| FAK | 200 | [5] | |
| Cdc2 | >10,000 | [5] |
Table 2: Cellular Activity of CGP77675
| Cell-Based Assay | Cell Line | IC50 (µM) | Reference |
| Inhibition of Src substrate (Fak and paxillin) phosphorylation | IC8.1 (Src-overexpressing) | 0.2-0.5 | [1] |
| Inhibition of parathyroid hormone-induced bone resorption | Rat fetal long bone cultures | 0.8 | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving CGP77675. These protocols are based on established techniques and incorporate specific details from studies utilizing this inhibitor.
Western Blotting for Phospho-Src Substrates
This protocol is designed to assess the inhibitory effect of CGP77675 on the phosphorylation of Src downstream targets, such as FAK and Paxillin.
Materials:
-
Cell line of interest (e.g., HT-29 colon cancer cells)
-
Complete cell culture medium
-
CGP77675 hydrate
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-FAK, anti-FAK, anti-phospho-Paxillin, anti-Paxillin, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of CGP77675 (e.g., 0.1, 0.5, 1, 5 µM) or vehicle (DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of CGP77675 on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Treat cells with a range of CGP77675 concentrations in triplicate for 24, 48, or 72 hours. Include vehicle-treated and no-cell controls.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
CGP77675 primarily targets the Src signaling pathway, which has extensive downstream effects. The following diagrams illustrate the key signaling cascades and a typical experimental workflow for evaluating CGP77675.
Caption: The Src signaling pathway and the inhibitory action of CGP77675.
Caption: A typical experimental workflow for evaluating CGP77675 in vitro.
References
CGP77675 Hydrate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CGP77675 hydrate, a potent inhibitor of Src family kinases. The document outlines its molecular properties, details key experimental protocols, and visualizes its role in significant signaling pathways.
Core Molecular Data
CGP77675 is a small molecule inhibitor targeting Src family kinases (SFKs). While often supplied as a hydrate, its precise water content can be variable. Therefore, the molecular weight is typically cited for the anhydrous form.
| Property | Value | Source(s) |
| Chemical Name | 1-[2-[4-[4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]ethyl]-4-piperidinol, hydrate | --INVALID-LINK-- |
| Molecular Formula (Anhydrous) | C₂₆H₂₉N₅O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight (Anhydrous) | 443.54 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula (Hydrate) | C₂₆H₂₉N₅O₂ • xH₂O | --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility | DMSO: 10 mg/mL | --INVALID-LINK-- |
Mechanism of Action and Target Profile
CGP77675 is a potent and selective inhibitor of Src family kinases. It exerts its effects by blocking the phosphorylation of peptide substrates and the autophosphorylation of purified c-Src, with IC₅₀ values in the low nanomolar range.[1] Its inhibitory activity extends to other Src family members like Lck and c-Yes.[1] Furthermore, CGP77675 has been shown to inhibit other kinases, although at higher concentrations, including EGFR, KDR, and v-Abl.
| Target Kinase | IC₅₀ (nM) |
| c-Src (peptide substrate) | 5-20 |
| c-Src (autophosphorylation) | 40 |
| Lck | Low nanomolar |
| c-Yes | Low nanomolar |
| EGFR | 150 |
| KDR | 1000 |
| v-Abl | 310 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving CGP77675, based on established protocols for Src kinase inhibitors.
In Vitro Kinase Assay (Adapted from general protocols)
This protocol outlines a method to determine the inhibitory effect of CGP77675 on Src kinase activity in a cellular context.
Materials:
-
Cell line expressing the target Src family kinase
-
Complete cell culture medium
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
CGP77675 stock solution (in DMSO)
-
Antibodies for immunoprecipitation and western blotting (anti-Src, anti-phospho-Src)
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer
-
ATP and a suitable peptide substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight if required to reduce basal signaling.
-
Treat cells with varying concentrations of CGP77675 or vehicle (DMSO) for a specified duration (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation (Optional, for specific kinase analysis):
-
Incubate the cell lysate with an antibody specific to the kinase of interest (e.g., anti-Src) overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-kinase complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Kinase Assay:
-
Resuspend the immunoprecipitated beads (or use a portion of the whole-cell lysate) in kinase assay buffer.
-
Initiate the kinase reaction by adding ATP and a specific peptide substrate.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Analyze the phosphorylation of the substrate or the autophosphorylation of the kinase by western blotting using phospho-specific antibodies.
-
In Vivo Xenograft Mouse Model (Adapted from general protocols)
This protocol provides a general framework for evaluating the anti-tumor efficacy of CGP77675 in a mouse xenograft model.
Materials:
-
Human tumor cell line of interest
-
6-8 week old immunocompromised mice (e.g., athymic nude or SCID)
-
Sterile PBS
-
Matrigel (optional)
-
CGP77675
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured tumor cells and resuspend them in sterile PBS, potentially mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using a standard formula (e.g., (Width² x Length) / 2).
-
-
Treatment Administration:
-
When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Prepare a suspension of CGP77675 in the vehicle solution.
-
Administer CGP77675 or vehicle control to the mice via oral gavage at the desired dosage and schedule (e.g., daily). Published studies have used doses ranging from 1 to 50 mg/kg.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and mouse body weight throughout the study. Body weight changes can indicate treatment-related toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Signaling Pathways
CGP77675's mechanism of action involves the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Inhibition of Src-Mediated Signaling
CGP77675 directly inhibits Src family kinases, which are central nodes in various signaling cascades that regulate cell proliferation, survival, migration, and adhesion. Downstream of receptor tyrosine kinases (RTKs) and integrins, Src activation leads to the phosphorylation of multiple substrates, including Focal Adhesion Kinase (FAK) and paxillin. Inhibition of Src by CGP77675 disrupts these downstream events.
Maintenance of Embryonic Stem Cell Pluripotency ("Alternative 2i")
CGP77675 is utilized in a novel dual-inhibitor combination, termed "alternative 2i," along with an inhibitor of Glycogen Synthase Kinase 3 (GSK3), such as CHIR99021. This combination effectively maintains the self-renewal and pluripotency of mouse embryonic stem cells (mESCs). While GSK3 inhibition promotes the expression of key pluripotency factors, Src inhibition blocks differentiation signals that can be triggered by the mechanical environment.
This guide provides a comprehensive technical resource for researchers working with this compound. The detailed protocols and pathway diagrams are intended to facilitate experimental design and a deeper understanding of this important Src family kinase inhibitor.
References
CGP77675 Hydrate: A Technical Guide for Researchers
Abstract: CGP77675 hydrate (B1144303) is a potent and orally active inhibitor of Src family kinases (SFKs). This document provides a comprehensive overview of its chemical properties, mechanism of action, and applications in scientific research. It is intended for researchers, scientists, and professionals in the field of drug development and cell biology, offering detailed quantitative data, experimental methodologies, and visual representations of its role in cellular signaling.
Chemical and Physical Properties
CGP77675 hydrate is a pyrrolo[2,3-d]pyrimidine derivative that acts as a selective inhibitor of Src family tyrosine kinases. Its fundamental characteristics are crucial for its application in experimental settings.
Formal Name: 1-[2-[4-[4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]ethyl]-4-piperidinol, hydrate
Chemical Structure:
-
SMILES: OC1CCN(CCC2=CC=C(N3C4=NC=NC(N)=C4C(C5=CC=CC(OC)=C5)=C3)C=C2)CC1.O
-
InChI Code: InChI=1S/C26H29N5O2.H2O/c1-33-22-4-2-3-19(15-22)23-16-31(26-24(23)25(27)28-17-29-26)20-7-5-18(6-8-20)9-12-30-13-10-21(32)11-14-30;/h2-8,15-17,21,32H,9-14H2,1H3,(H2,27,28,29);1H2
Quantitative Data Summary
The inhibitory activity of CGP77675 has been quantified against a range of kinases, demonstrating its potency and selectivity. This data is summarized in the table below for ease of comparison.
| Target | Assay Type | IC₅₀ Value | Reference |
| c-Src | Peptide Substrate Phosphorylation | 5-20 nM | |
| c-Src | Autophosphorylation | 40 nM | |
| Lck | Kinase Activity | 290 nM (0.29 µM) | |
| c-Yes | Kinase Activity | Low nanomolar | |
| EGFR | Kinase Activity | 150 nM (0.15 µM) | |
| KDR (VEGFR2) | Kinase Activity | 1000 nM (1.0 µM) | |
| v-Abl | Kinase Activity | 310 nM (0.31 µM) | |
| FAK | Cellular Phosphorylation | 200 nM (0.2 µM) | |
| Paxillin | Cellular Phosphorylation | 500 nM (0.5 µM) | |
| Bone Resorption | PTH-induced in rat fetal long bones | 800 nM (0.8 µM) |
| Physicochemical Properties | Value | Reference |
| Molecular Formula | C₂₆H₂₉N₅O₂ • xH₂O | |
| Formula Weight (anhydrous) | 443.5 g/mol | |
| Purity | ≥98% | |
| Solubility | DMSO: 10 mg/ml |
Mechanism of Action and Signaling Pathways
CGP77675 exerts its biological effects by inhibiting Src family kinases (SFKs), a group of non-receptor tyrosine kinases that play critical roles in various cellular processes. SFKs, including Src, Lck, and Fyn, are key components of signaling pathways that regulate cell growth, differentiation, adhesion, and migration. By binding to the ATP-binding site of the kinase domain, CGP77675 prevents the phosphorylation of downstream substrates.
The inhibition of Src by CGP77675 disrupts multiple signaling cascades. For instance, Src is known to phosphorylate focal adhesion kinase (FAK) and paxillin, which are crucial for cell adhesion and migration. Furthermore, Src activity influences major signaling pathways such as the PI3K/Akt/mTOR and Ras/MAPK pathways, which are central to cell survival and proliferation.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible application of CGP77675. Below are generalized methodologies for common assays used to characterize its activity.
In Vitro Kinase Assay
This protocol outlines the measurement of Src kinase activity inhibition by CGP77675 using a peptide substrate.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Dilute recombinant active Src kinase to the desired concentration in the reaction buffer.
-
Prepare a solution of a specific peptide substrate (e.g., poly-Glu-Tyr) and ATP (at or near its Km for Src).
-
Prepare a serial dilution of CGP77675 in DMSO, followed by a final dilution in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the Src kinase solution.
-
Add the diluted CGP77675 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the peptide substrate and ATP mixture.
-
Incubate the reaction at 30°C for a specified duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Analysis:
-
Quantify the phosphorylated substrate. This can be achieved using various methods, such as ELISA with a phospho-specific antibody, or radiometric assays using [γ-³²P]ATP.
-
Calculate the percentage of inhibition for each CGP77675 concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Phosphorylation Assay (Western Blot)
This protocol describes how to assess the effect of CGP77675 on the phosphorylation of Src substrates within a cellular context.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., osteoclast precursors or cancer cell lines with active Src signaling) to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal signaling, if necessary.
-
Treat the cells with various concentrations of CGP77675 (and a vehicle control) for a specified time (e.g., 2 hours).
-
If required, stimulate the cells with a growth factor or other agonist to activate Src signaling.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize protein amounts for all samples and denature by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a Src substrate (e.g., phospho-FAK Tyr397).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein (e.g., total FAK) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Calculate the reduction in phosphorylation at different CGP77675 concentrations compared to the control to determine its cellular efficacy.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of CGP77675 in a cell-based assay.
CGP77675 Hydrate: A Technical Guide to its Target Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP77675 hydrate (B1144303) is a potent and orally active small molecule inhibitor primarily targeting Src family kinases (SFKs). Due to its specificity, it serves as a critical tool in elucidating the roles of these kinases in various cellular processes. This technical guide provides an in-depth overview of the target kinases of CGP77675, presenting quantitative data, detailed experimental methodologies for kinase inhibition assays, and visualizations of the relevant signaling pathways.
Core Target Kinases and Inhibitory Potency
CGP77675 demonstrates high potency against several members of the Src family of non-receptor tyrosine kinases. Its inhibitory activity extends to other tyrosine kinases as well, albeit with varying degrees of efficacy. The following table summarizes the in vitro inhibitory concentrations (IC50) of CGP77675 against its key kinase targets.
| Kinase Target | IC50 Value | Notes |
| Src Family Kinases | ||
| c-Src (peptide substrate) | 5-20 nM | Inhibition of the phosphorylation of a synthetic peptide substrate (poly-Glu-Tyr).[1][2] |
| c-Src (autophosphorylation) | 40 nM | Inhibition of the autophosphorylation of purified c-Src.[1][2] |
| Lck | 290 nM | A member of the Src family, crucial for T-cell signaling.[1][2] |
| c-Yes | Low nanomolar | Another member of the Src family. |
| Other Kinases | ||
| EGFR | 150 nM | Epidermal Growth Factor Receptor.[1][2] |
| v-Abl | 310 nM | Abelson murine leukemia viral oncogene homolog 1.[1][2] |
| KDR (VEGFR2) | 1.0 µM | Kinase insert domain receptor, a vascular endothelial growth factor receptor.[1][2] |
| FAK | 200 nM | Focal Adhesion Kinase.[3] |
Signaling Pathways Modulated by CGP77675
The inhibition of its target kinases allows CGP77675 to modulate several critical cellular signaling pathways. Understanding these pathways is essential for interpreting experimental results and predicting the compound's effects in biological systems.
Src Signaling Pathway
c-Src is a central node in numerous signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Its inhibition by CGP77675 can lead to the downstream modulation of pathways such as the Ras-MAPK and PI3K/Akt signaling cascades.
Lck Signaling in T-Cell Activation
Lck is a critical kinase in the T-cell receptor (TCR) signaling cascade, essential for T-cell development and activation.[4] Inhibition of Lck by CGP77675 can suppress T-cell activation, a mechanism relevant in the context of autoimmune diseases and transplant rejection.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates multiple signaling cascades involved in cell growth and proliferation. CGP77675 can inhibit EGFR signaling, which is a common target in oncology.
Experimental Protocols for Kinase Inhibition Assays
The following are representative protocols for determining the inhibitory activity of compounds like CGP77675 against its target kinases. These are generalized methodologies based on common practices in the field.
In Vitro c-Src Kinase Inhibition Assay (Radiometric)
This protocol is a representative method for measuring the inhibition of c-Src kinase activity using a radioactive ATP isotope and a synthetic peptide substrate.
Workflow Diagram:
Materials:
-
Recombinant human c-Src kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
CGP77675 hydrate
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (for washing)
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of CGP77675 in the kinase assay buffer.
-
In a reaction tube, add the kinase assay buffer, the diluted CGP77675 (or vehicle control), and the c-Src enzyme. Pre-incubate for 10 minutes at room temperature.
-
Prepare a reaction mixture containing the poly(Glu,Tyr) substrate and [γ-32P]ATP in the kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to the enzyme/inhibitor mixture.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is within the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper discs multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of CGP77675 relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Lck Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a non-radioactive method for assessing Lck kinase activity and its inhibition, measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human Lck kinase
-
Protein Tyrosine Kinase Substrate (e.g., Poly-Glu,Tyr 4:1)[4][5]
-
This compound
-
Kinase Assay Buffer (specific to the assay kit, e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Prepare serial dilutions of CGP77675.
-
To the wells of a white 96-well plate, add the Lck enzyme, the substrate, and the diluted CGP77675 (or vehicle).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[5]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value for CGP77675 based on the dose-response curve.
EGFR Autophosphorylation Inhibition Assay (Cell-Based ELISA)
This protocol outlines a method to measure the inhibitory effect of CGP77675 on the autophosphorylation of EGFR in a cellular context.
Materials:
-
A431 cells (or other cells overexpressing EGFR)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
Epidermal Growth Factor (EGF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
ELISA plate coated with an EGFR capture antibody
-
Detection antibody specific for phosphorylated tyrosine (p-Tyr)
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Seed A431 cells in a 96-well plate and grow to near confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with various concentrations of CGP77675 for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) to induce EGFR autophosphorylation.
-
Wash the cells with cold PBS and then lyse them.
-
Transfer the cell lysates to the ELISA plate pre-coated with an anti-EGFR antibody and incubate to capture the receptor.
-
Wash the plate and add a p-Tyr detection antibody.
-
After incubation and washing, add an HRP-conjugated secondary antibody.
-
Wash again and add the HRP substrate. Stop the reaction after a suitable color development.
-
Read the absorbance at the appropriate wavelength.
-
Determine the IC50 of CGP77675 for the inhibition of EGF-induced EGFR phosphorylation.
Conclusion
This compound is a valuable pharmacological tool for the study of Src family kinases and their roles in cellular signaling. Its potent and relatively selective inhibitory profile makes it suitable for a wide range of in vitro and in vivo applications. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing CGP77675 to investigate kinase-driven biological processes and for those involved in the development of novel kinase inhibitors.
References
CGP77675 Hydrate: An In-depth Technical Guide on IC50 Values, Signaling Pathways, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Src family kinase inhibitor, CGP77675 hydrate. It details its inhibitory potency against a range of kinases, delves into the signaling pathways it modulates, and outlines the experimental methodologies used to determine its activity.
Quantitative Inhibitory Potency of this compound
CGP77675 is a potent inhibitor of Src family kinases and other associated kinases. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, have been determined against various targets through in vitro biochemical and cellular assays. The following table summarizes the reported IC50 values for this compound.
| Target Kinase/Process | IC50 Value | Assay Type/Substrate | Reference(s) |
| Biochemical Assays | |||
| Purified Src (autophosphorylation) | 40 nM | In vitro kinase assay | |
| Purified Src (peptide substrate) | 5 - 20 nM | In vitro kinase assay | |
| Src | 20 nM | In vitro kinase assay | [1] |
| Lck | 290 nM | In vitro kinase assay | [1] |
| v-Abl | 310 nM | In vitro kinase assay | [1] |
| EGFR | 150 nM | In vitro kinase assay | [1] |
| KDR (VEGFR2) | 1.0 µM | In vitro kinase assay | [1] |
| FAK | 200 nM | In vitro kinase assay | |
| c-Yes | Low nanomolar | In vitro kinase assay | [2] |
| Poly-Glu-Tyr Phosphorylation | 5.5 nM | In vitro kinase assay | [1] |
| Optimal Src Substrate (OSS) Peptide | 16.7 nM | In vitro kinase assay | [1] |
| Cellular Assays | |||
| Parathyroid hormone-induced bone resorption | 0.8 µM | Rat fetal long bone cultures | [1] |
| Tyrosine phosphorylation of Fak | 0.2 µM | IC8.1 cells | [1] |
| Tyrosine phosphorylation of paxillin (B1203293) | 0.5 µM | IC8.1 cells | [1] |
| Tyrosine phosphorylation of Src | 5.7 µM | IC8.1 cells | [1] |
Signaling Pathways Modulated by CGP77675
CGP77675 primarily exerts its effects by inhibiting Src family kinases, which are pivotal regulators of numerous cellular signaling pathways. These pathways control fundamental processes such as cell growth, proliferation, differentiation, migration, and survival.
Src Kinase Activation and Downstream Signaling
Src kinases are non-receptor tyrosine kinases that are maintained in an inactive state through intramolecular interactions. Activation occurs through dephosphorylation of a C-terminal tyrosine residue (Tyr527) and autophosphorylation of a tyrosine residue in the activation loop (Tyr416). Once active, Src can phosphorylate a multitude of downstream substrates, initiating several signaling cascades.
Caption: Src Kinase Activation and Inhibition by CGP77675.
Src-Mediated FAK and Paxillin Phosphorylation in Cell Adhesion
Focal Adhesion Kinase (FAK) and paxillin are key components of focal adhesions, which are crucial for cell adhesion and migration. Src plays a central role in the phosphorylation of both FAK and paxillin. The phosphorylation of paxillin on tyrosine residues creates docking sites for other signaling proteins, thereby regulating cell spreading and motility. CGP77675, by inhibiting Src, can effectively block the phosphorylation of these substrates.
Caption: Src-FAK-Paxillin Signaling in Cell Adhesion.
Experimental Protocols
The determination of IC50 values for kinase inhibitors like CGP77675 involves both biochemical and cell-based assays. Below are detailed, generalized protocols that represent common methodologies in the field.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol describes a luminescence-based assay to determine the IC50 of an inhibitor against a purified kinase by measuring the amount of ADP produced.
Materials:
-
Recombinant purified kinase (e.g., Src)
-
Kinase-specific peptide substrate
-
This compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of CGP77675 in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted CGP77675 or vehicle (DMSO) to the appropriate wells.
-
Add 2.5 µL of the kinase solution (e.g., 5 ng/µL in kinase buffer).
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture (e.g., 50 µM peptide substrate and 50 µM ATP in kinase buffer).
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each CGP77675 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Cellular Phosphorylation Assay (Western Blot)
This protocol outlines a method to determine the effect of CGP77675 on the phosphorylation of a target protein within a cellular context.
Materials:
-
Cell line of interest (e.g., a cell line with active Src signaling)
-
Complete cell culture medium
-
This compound
-
Stimulant (if required to induce phosphorylation, e.g., growth factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the target protein, e.g., FAK, paxillin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Starve the cells in serum-free medium for a specified time if necessary.
-
Treat the cells with various concentrations of CGP77675 for a predetermined duration.
-
If applicable, stimulate the cells with a growth factor or other agent to induce phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the total target protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Calculate the percentage of inhibition of phosphorylation at each CGP77675 concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflows
The following diagrams illustrate the general workflows for the experimental protocols described above.
Caption: Workflow for a Biochemical Kinase Inhibition Assay.
Caption: Workflow for a Cellular Phosphorylation Assay.
References
CGP77675 Hydrate in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP77675 hydrate (B1144303) is a potent and selective inhibitor of Src family kinases (SFKs), a group of non-receptor tyrosine kinases that are frequently dysregulated in a variety of human cancers. Aberrant Src signaling contributes to multiple aspects of tumor development, including proliferation, survival, migration, and invasion. This technical guide provides an in-depth overview of CGP77675 hydrate, its mechanism of action, and its application in cancer research. It includes a summary of its inhibitory activity, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction to this compound
CGP77675 is an orally active and potent small molecule inhibitor that targets the ATP-binding site of Src family kinases. By doing so, it effectively blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that drive oncogenesis. Its selectivity for SFKs makes it a valuable tool for elucidating the role of these kinases in cancer biology and as a potential therapeutic agent.
Mechanism of Action
CGP77675 exerts its anti-cancer effects by inhibiting the kinase activity of Src family members, including c-Src, Lck, and c-Yes. Src kinases are key components of multiple signaling pathways that regulate cell growth, adhesion, and motility.[1] Upon activation by various upstream signals, such as receptor tyrosine kinases (RTKs) and integrins, Src phosphorylates a multitude of downstream effector proteins.
Key signaling pathways modulated by Src and consequently inhibited by CGP77675 include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and survival.
-
PI3K/AKT/mTOR Pathway: This cascade plays a central role in cell growth, metabolism, and survival.
-
STAT3 Pathway: Activation of STAT3 by Src promotes the transcription of genes involved in cell proliferation and survival.
-
Focal Adhesion Kinase (FAK) and Paxillin (B1203293) Signaling: Src-mediated phosphorylation of FAK and paxillin is critical for cell adhesion, migration, and invasion.
Quantitative Data
The inhibitory activity of CGP77675 has been characterized against several kinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Target Kinase | IC50 (nM) | Notes |
| c-Src (Peptide Substrate) | 5-20 | Inhibition of the phosphorylation of peptide substrates.[1] |
| c-Src (Autophosphorylation) | 40 | Inhibition of purified Src autophosphorylation.[1] |
| c-Yes | Low Nanomolar | Specific IC50 not detailed in the provided results. |
| Lck | 290 | A member of the Src family kinases.[1] |
| EGFR | 150 | Epidermal Growth Factor Receptor.[1] |
| KDR (VEGFR2) | 1000 | Kinase insert domain receptor. |
| v-Abl | 310 | Abelson murine leukemia viral oncogene homolog 1.[1] |
Signaling Pathways
The following diagrams illustrate the central role of Src in cancer-related signaling and the points of intervention for CGP77675.
Experimental Protocols
This section provides detailed methodologies for key experiments involving CGP77675.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of CGP77675 on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CGP77675 in culture medium. Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of CGP77675 or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of CGP77675 for each cell line.
Western Blot Analysis of Src, FAK, and Paxillin Phosphorylation
This protocol is designed to detect changes in the phosphorylation status of Src and its key substrates, FAK and paxillin, following treatment with CGP77675.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
DMSO
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-FAK (Tyr397), anti-total-FAK, anti-phospho-paxillin (Tyr118), anti-total-paxillin, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat with various concentrations of CGP77675 or vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.
In Vivo Studies
While specific in vivo studies using CGP77675 in cancer xenograft models were not extensively detailed in the initial search results, the general approach for such studies is outlined below.
Xenograft Tumor Model
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly for tumor formation and growth.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer CGP77675 (orally or via another appropriate route) or vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, western blotting).
Conclusion
This compound is a valuable research tool for investigating the role of Src family kinases in cancer. Its potent and selective inhibitory activity allows for the targeted disruption of key signaling pathways involved in tumor progression. The protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute experiments to further elucidate the therapeutic potential of targeting Src in various cancer contexts. Further research is warranted to establish a comprehensive profile of its efficacy across a broader range of cancer cell lines and in preclinical in vivo models.
References
CGP77675 Hydrate: A Technical Guide for Embryonic Stem Cell Research
December 12, 2025
Introduction
CGP77675 is a potent and orally active inhibitor of Src family kinases (SFKs).[1][2] In the field of stem cell biology, it has gained prominence for its role in maintaining the pluripotency and self-renewal of mouse embryonic stem cells (mESCs), particularly when used in combination with other small molecules.[1][3] This technical guide provides an in-depth overview of CGP77675 hydrate, its mechanism of action, its application in embryonic stem cell culture, and detailed protocols for its use in research settings. The information is intended for researchers, scientists, and professionals in drug development who are working with embryonic stem cells.
Mechanism of Action: Inhibition of Src Family Kinases
CGP77675 primarily functions by inhibiting Src family kinases (SFKs).[3] It effectively blocks the phosphorylation of peptide substrates and the autophosphorylation of purified Src.[1][2][3][4] The dual inhibition of Src and Glycogen Synthase Kinase 3 (GSK3) signaling, achieved by using CGP77675 in combination with a GSK3 inhibitor like CHIR99021, has been shown to be as effective as the conventional "2i" (MEK/ERK and GSK3 inhibition) method for maintaining mESC self-renewal and pluripotency.[1][5] This combination is often referred to as "alternative 2i".[1][5]
The inhibition of Src signaling by CGP77675 helps to regulate the mechanical differentiation cues that embryonic stem cells receive from their environment.[5] Specifically, it has been demonstrated that the Src-ShcA-MAP kinase pathway is involved in the substrate elasticity-dependent differentiation of mESCs. By inhibiting Src, CGP77675 allows mESCs to maintain their pluripotency regardless of the mechanical properties of the culture substrate.[5]
Figure 1: CGP77675 Signaling Pathway in mESCs.
Quantitative Data: Inhibitory Concentrations
CGP77675 has been shown to inhibit a range of kinases with varying potency. The half-maximal inhibitory concentration (IC50) values provide a measure of its efficacy against different targets.
| Target Kinase/Process | IC50 Value | Cell/System | Reference |
| Src (Peptide Substrate Phosphorylation) | 5 - 20 nM | Purified Src | [1][2][3][4] |
| Src (Autophosphorylation) | 40 nM | Purified Src | [2][3][4] |
| Lck | 0.29 mM (290 nM) | [2][4] | |
| c-Yes | Low nanomolar | [3] | |
| Epidermal Growth Factor Receptor (EGFR) | 0.15 mM (150 nM) | [2][4] | |
| v-Abl | 0.31 mM (310 nM) | [2][4] | |
| Focal Adhesion Kinase (FAK) | 0.2 mM (200 nM) | [4] | |
| KDR | 1000 nM | [2] | |
| Parathyroid hormone-induced bone resorption | 0.8 µM | Rat fetal long bone cultures | [2] |
| FAK (in IC8.1 cells) | 0.2 µM | IC8.1 cells | [2] |
| Paxillin (in IC8.1 cells) | 0.5 µM | IC8.1 cells | [2] |
| Src (in IC8.1 cells) | 5.7 µM | IC8.1 cells | [2] |
Application in Embryonic Stem Cell Culture: The "Alternative 2i" System
A key application of CGP77675 in embryonic stem cell research is its use in the "alternative 2i" culture system for maintaining mouse ESCs in a pluripotent state.[1][5] This system combines CGP77675 with a GSK3 inhibitor, CHIR99021.[1][3][4] This combination effectively maintains self-renewal and the expression of pluripotency markers, and can be used for the derivation of new ESC lines from mouse embryos.[1][5] The "alternative 2i" approach provides a robust method for culturing mESCs in serum-free conditions.[1][5]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. stemcell.com [stemcell.com]
- 5. Dual inhibition of Src and GSK3 maintains mouse embryonic stem cells, whose differentiation is mechanically regulated by Src signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP77675 Hydrate: An In-Depth Technical Guide for Bone Resorption Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CGP77675 hydrate (B1144303), a potent and selective inhibitor of Src family kinases (SFKs), for its application in bone resorption research. Bone resorption, a fundamental process in skeletal remodeling and pathological bone loss, is critically dependent on the function of osteoclasts. The tyrosine kinase c-Src is an essential mediator of osteoclast activity, making it a key target for therapeutic intervention. This document details the mechanism of action of CGP77675, summarizes its inhibitory activity, presents a detailed signaling pathway, and provides experimental protocols for its use in in vitro bone resorption studies.
Introduction
Bone homeostasis is maintained through a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Excessive osteoclast activity leads to various pathological conditions, including osteoporosis, rheumatoid arthritis, and metastatic bone disease. Osteoclasts are multinucleated cells of hematopoietic origin that, upon activation, adhere to the bone matrix and form a specialized subcellular structure known as the "sealing zone" or "actin ring." This structure encloses an acidic microenvironment where bone mineral and organic matrix are degraded.
The activation and function of osteoclasts are orchestrated by complex signaling networks initiated by cytokines such as Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL). A critical component of the intracellular signaling cascade downstream of RANKL is the non-receptor tyrosine kinase c-Src. Genetic deletion of c-Src in mice results in osteopetrosis, a condition characterized by dense, brittle bones due to impaired osteoclast function. This highlights the indispensable role of c-Src in bone resorption.
CGP77675 hydrate has emerged as a valuable research tool for investigating the role of Src family kinases in various cellular processes, including bone resorption. As a potent inhibitor of SFKs, it allows for the targeted disruption of Src-dependent signaling pathways, enabling a detailed examination of their contribution to osteoclast differentiation and function.
Mechanism of Action
CGP77675 is an orally active and potent inhibitor of Src family kinases.[1][2] Its primary mechanism of action involves the inhibition of the phosphorylation of peptide substrates and the autophosphorylation of purified c-Src.[1][2][3] By binding to the kinase domain of Src, CGP77675 prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on target proteins. This blockade of phosphorylation effectively disrupts the downstream signaling cascades that are essential for osteoclast function. Specifically, c-Src is crucial for the organization of the osteoclast cytoskeleton, particularly the formation of the actin ring, which is a prerequisite for bone resorption.[4]
Quantitative Data: Inhibitory Activity of CGP77675
The inhibitory potency of CGP77675 has been characterized against various kinases and in functional assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibition by CGP77675
| Target Kinase | IC50 | Reference |
| c-Src (peptide substrate phosphorylation) | 5-20 nM | [1][2][5] |
| c-Src (autophosphorylation) | 40 nM | [1][2][5] |
| c-Src (poly-Glu-Tyr phosphorylation) | 5.5 nM | [1][2][3] |
| c-Src (optimal Src substrate peptide) | 16.7 nM | [1][2][3] |
| Lck | 0.29 µM | [1][2] |
| EGFR | 0.15 µM | [1][2] |
| KDR (VEGFR2) | 1.0 µM | [1][2] |
| v-Abl | 0.31 µM | [1][2] |
Table 2: Functional Inhibition of Bone Resorption by CGP77675
| Assay | IC50 | Reference |
| Parathyroid hormone-induced bone resorption in rat fetal long bone cultures | 0.8 µM | [1][2][3] |
Table 3: Inhibition of Src Substrate Phosphorylation in Cells by CGP77675
| Cell Line | Substrate | IC50 | Reference |
| IC8.1 cells | FAK (Focal Adhesion Kinase) | 0.2 µM | [1][2] |
| IC8.1 cells | Paxillin | 0.5 µM | [1][2] |
Signaling Pathway
The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors initiates a signaling cascade that is essential for their differentiation and activation. c-Src plays a pivotal role in this pathway, particularly in linking RANK signaling to the cytoskeletal machinery required for bone resorption.
Upon RANKL stimulation, c-Src is recruited to the RANK receptor complex and becomes activated. Activated c-Src then phosphorylates a number of downstream effector proteins that are critical for the organization of the actin cytoskeleton and the formation of the sealing zone.
Caption: RANKL-induced c-Src signaling pathway in osteoclasts.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on osteoclast differentiation and bone resorption.
In Vitro Osteoclast Differentiation Assay
This assay is used to determine the effect of CGP77675 on the formation of mature, multinucleated osteoclasts from precursor cells.
Experimental Workflow:
Caption: Workflow for in vitro osteoclast differentiation assay.
Methodology:
-
Cell Isolation and Culture:
-
Isolate bone marrow macrophages (BMMs) from the tibiae and femurs of mice.
-
Culture the cells in α-MEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 30 ng/mL M-CSF for 2-3 days to generate osteoclast precursors.
-
-
Osteoclast Differentiation:
-
Seed the osteoclast precursors in 96-well plates at a density of 1 x 10^4 cells/well.
-
Induce differentiation by adding fresh media containing 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
Simultaneously, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control (DMSO).
-
-
Incubation and Staining:
-
Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator, changing the media with fresh cytokines and CGP77675 every 2-3 days.
-
After the incubation period, fix the cells with 4% paraformaldehyde for 10 minutes.
-
Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts, using a commercially available kit.
-
-
Quantification:
-
Count the number of TRAP-positive multinucleated cells (≥3 nuclei) in each well using a light microscope.
-
Calculate the percentage of inhibition of osteoclast formation for each concentration of CGP77675 compared to the vehicle control.
-
In Vitro Bone Resorption (Pit) Assay
This assay directly measures the functional activity of osteoclasts by quantifying their ability to resorb a bone-like substrate.
Experimental Workflow:
Caption: Workflow for in vitro bone resorption (pit) assay.
Methodology:
-
Substrate Preparation and Cell Seeding:
-
Use commercially available sterile bovine bone or dentine slices, or calcium phosphate-coated plates.
-
Generate mature osteoclasts as described in section 5.1, or seed osteoclast precursors directly onto the resorption substrate.
-
-
Treatment:
-
If using precursors, induce differentiation with M-CSF and RANKL as described above.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
-
Incubation and Pit Visualization:
-
Incubate the cultures for 7-14 days, with regular media changes containing fresh cytokines and CGP77675.
-
At the end of the culture period, remove the cells from the substrate by sonication or treatment with bleach.
-
Stain the slices with Toluidine Blue or another suitable stain to visualize the resorption pits.
-
-
Quantification:
-
Capture images of the stained slices using a microscope.
-
Quantify the total resorbed area per slice using image analysis software (e.g., ImageJ).
-
Calculate the percentage of inhibition of bone resorption for each CGP77675 concentration relative to the vehicle control.
-
Conclusion
This compound is a powerful tool for dissecting the role of Src family kinases in bone resorption. Its high potency and selectivity for Src make it an ideal pharmacological agent for in vitro studies of osteoclast biology. By inhibiting c-Src, CGP77675 effectively disrupts the downstream signaling pathways that are essential for the cytoskeletal organization and resorptive function of osteoclasts. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of CGP77675 and other potential therapeutic agents on bone resorption. Further studies utilizing this compound will undoubtedly contribute to a deeper understanding of the molecular mechanisms underlying osteoclast-mediated bone diseases and aid in the development of novel anti-resorptive therapies.
References
- 1. CGP77675 is an Orally Active Inhibitor of Src Family Kinases | MedChemExpress [medchemexpress.eu]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. c-Cbl is downstream of c-Src in a signalling pathway necessary for bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
Oral Activity of CGP77675 Hydrate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP77675 hydrate (B1144303) is a potent and orally active inhibitor of Src family kinases (SFKs). This technical guide provides a comprehensive overview of the available data on the oral activity of CGP77675 hydrate, with a focus on its inhibitory profile, in vivo efficacy, and the signaling pathways it modulates. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
In Vitro Inhibitory Activity
This compound has demonstrated potent inhibitory activity against several members of the Src family kinases and other tyrosine kinases. The half-maximal inhibitory concentrations (IC50) from various in vitro assays are summarized in the table below.
| Target Kinase/Process | IC50 Value | Assay Type |
| c-Src (Peptide Substrate Phosphorylation) | 5-20 nM | Purified enzyme assay |
| c-Src (Autophosphorylation) | 40 nM | Purified enzyme assay |
| Lck | Low nM | Not specified |
| c-Yes | Low nM | Not specified |
| EGFR | 150 nM | Not specified |
| KDR (VEGFR2) | 1.0 µM | Not specified |
| v-Abl | 310 nM | Not specified |
| FAK | 200 nM | Not specified |
| Parathyroid Hormone-Induced Bone Resorption | 0.8 µM | Rat fetal long bone cultures |
In Vivo Oral Efficacy
The oral administration of CGP77675 has been evaluated in rodent models, primarily focusing on its effects on bone metabolism.
Ovariectomy-Induced Bone Loss in Rats
In a key study, CGP77675 was administered orally to young ovariectomized (ovx) rats to assess its ability to prevent bone loss.
| Animal Model | Treatment | Duration | Outcome |
| Young Ovariectomized (ovx) Rats | 10 and 50 mg/kg, orally, twice a day | 6 weeks | Partially prevented bone loss and rescued bone microarchitectural features. |
IL-1β-Induced Hypercalcemia in Mice
While not an oral administration study, subcutaneous injection of CGP77675 has been shown to inhibit interleukin-1β-induced hypercalcemia in mice, a model relevant to bone resorption.
| Animal Model | Treatment | Outcome |
| Mice | 1, 5, and 25 mg/kg, subcutaneously, twice a day | Inhibited IL-1β-induced hypercalcemia. |
Experimental Protocols
Detailed experimental protocols for the oral administration studies are not fully available in the public domain. The pivotal study by Missbach et al. (1999) is frequently cited; however, the full text containing the specific methodologies could not be retrieved through extensive searches. Key missing details include:
-
Vehicle for Oral Administration: The specific vehicle used to formulate CGP77675 for oral gavage in the rat study is not documented in the available literature.
-
Bone Microarchitecture Analysis: The precise techniques and parameters measured to evaluate the rescue of bone microarchitectural features have not been detailed.
Pharmacokinetic Profile
Despite being described as "orally active," specific pharmacokinetic parameters for this compound following oral administration in rodents are not available in the reviewed literature. Data on its oral bioavailability, maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life are crucial for a complete understanding of its in vivo behavior but remain to be published or are not publicly accessible.
Signaling Pathways
CGP77675 exerts its effects by inhibiting Src family kinases, which are key regulators of various cellular processes, including cell growth, differentiation, migration, and survival. A primary pathway affected is the osteoclast-mediated bone resorption cascade.
Caption: Simplified signaling pathway of c-Src in osteoclast activation and bone resorption, and the inhibitory action of CGP77675.
Experimental Workflow for In Vivo Oral Efficacy Study (Hypothetical)
Based on typical preclinical studies for bone loss, a likely experimental workflow for the oral administration of CGP77675 in the ovariectomized rat model is depicted below.
Caption: A logical workflow for a preclinical study investigating the effect of orally administered CGP77675 on ovariectomy-induced bone loss in rats.
Conclusion
This compound is a potent, orally active inhibitor of Src family kinases with demonstrated efficacy in a preclinical model of bone loss. While the in vitro inhibitory profile is well-characterized, a comprehensive understanding of its oral activity is hampered by the lack of publicly available, detailed experimental protocols and pharmacokinetic data. Further studies to elucidate the oral bioavailability, pharmacokinetic profile, and the full details of its in vivo efficacy are warranted to fully assess its therapeutic potential.
CGP77675 Hydrate: A Technical Guide to a Potent Src Family Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP77675 hydrate (B1144303) is a potent and selective, cell-permeable inhibitor of Src family kinases (SFKs).[1][2] It has emerged as a valuable research tool for elucidating the roles of SFKs in various cellular processes and holds potential for therapeutic applications, particularly in oncology and stem cell biology. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to CGP77675 hydrate.
Discovery and Development
CGP77675 was identified as a novel inhibitor of the tyrosine kinase Src.[3][4] Its development was driven by the need for selective inhibitors to study the physiological and pathological roles of Src family kinases. These non-receptor tyrosine kinases are crucial signaling molecules involved in cell growth, differentiation, migration, and survival.[5] Dysregulation of Src activity is implicated in the progression of various cancers and other diseases.[6]
A significant application of CGP77675 has been in the field of stem cell research. In combination with the GSK3 inhibitor CHIR99021, CGP77675 is used to maintain mouse embryonic stem cells (ESCs) in a pluripotent state.[1][7] This "alternative 2i" combination has been shown to preserve the epigenetic and genomic integrity of ESCs.[1]
Mechanism of Action
CGP77675 exerts its inhibitory effects by targeting the ATP-binding site of Src family kinases. By blocking the phosphorylation of peptide substrates and autophosphorylation of Src, it effectively downregulates the kinase activity.[1][2][8] The inhibition of Src disrupts its downstream signaling cascades, thereby affecting various cellular functions.
Quantitative Data
The inhibitory activity of CGP77675 has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of CGP77675 Against Purified Kinases
| Target Kinase | IC50 | Reference |
| Src (peptide substrate phosphorylation) | 5-20 nM | [2][8] |
| Src (autophosphorylation) | 40 nM | [2][8] |
| Lck | 290 nM | [8] |
| Yes | Low nanomolar | [9] |
| EGFR | 150 nM | [8] |
| v-Abl | 310 nM | [8] |
| FAK | 200 nM | [1] |
| KDR | 1000 nM | [8] |
| Cdc2 | >10 µM | [1] |
Table 2: Cellular Inhibitory Activity of CGP77675
| Cellular Process/Substrate | Cell Line | IC50 | Reference |
| Tyrosine phosphorylation of FAK | IC8.1 | 0.2 µM | [8] |
| Tyrosine phosphorylation of Paxillin | IC8.1 | 0.5 µM | [8] |
| Tyrosine phosphorylation of Src | IC8.1 | 5.7 µM | [8] |
| Parathyroid hormone-induced bone resorption | Rat fetal long bone cultures | 0.8 µM | [8][10] |
Signaling Pathways
CGP77675, by inhibiting Src, modulates several key signaling pathways that regulate cell proliferation, survival, and migration. The following diagrams illustrate the central role of Src and the impact of its inhibition by CGP77675.
References
- 1. stemcell.com [stemcell.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. deepdyve.com [deepdyve.com]
- 5. Regulation of c-SRC Activity and Function by the Adapter Protein CAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src inhibitors in the treatment of metastatic bone disease: rationale and clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual inhibition of Src and GSK3 maintains mouse embryonic stem cells, whose differentiation is mechanically regulated by Src signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. CGP77675 is an Orally Active Inhibitor of Src Family Kinases | MedChemExpress [medchemexpress.eu]
CGP77675 Hydrate: An In-depth Selectivity Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP77675 is a potent and orally active inhibitor of the Src family of non-receptor tyrosine kinases.[1] This family, which includes Src, Lck, Fyn, and Yes, plays a pivotal role in regulating a multitude of cellular processes such as proliferation, differentiation, motility, and adhesion.[2] Dysregulation of Src family kinase (SFK) activity has been implicated in the progression of various cancers, making them a key target for therapeutic intervention.[3] CGP77675 has demonstrated efficacy in preclinical models and is also utilized in stem cell research, notably in combination with the GSK3 inhibitor CHIR99021, to maintain mouse embryonic stem cells in a pluripotent state.[4][5] This technical guide provides a comprehensive overview of the selectivity profile of CGP77675 hydrate (B1144303), detailed experimental methodologies, and relevant signaling pathways.
Data Presentation: Kinase Selectivity Profile
The inhibitory activity of CGP77675 has been quantified against a panel of kinases, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the quantitative data on the selectivity of CGP77675 hydrate.
| Kinase Target | IC50 (nM) | Comments | Reference |
| Src Family Kinases | |||
| Src (peptide substrate) | 5 - 20 | Inhibition of phosphorylation of peptide substrates. | [2][4][5] |
| Src (autophosphorylation) | 40 | Inhibition of purified Src autophosphorylation. | [2][4][5] |
| Lck | 290 | A member of the Src kinase family. | [1][2][4] |
| Yes | Low nanomolar | A member of the Src kinase family. | [3] |
| Other Kinases | |||
| v-Abl | 310 | [1][2][4] | |
| Epidermal Growth Factor Receptor (EGFR) | 150 | [1][2][4] | |
| Focal Adhesion Kinase (FAK) | 200 | [4] | |
| KDR (VEGFR2) | 1000 | [1][2] | |
| Cdc2 | > 10,000 | [4] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for determining the kinase inhibition profile of compounds like CGP77675. The specific details are based on the primary research article by Missbach M, et al. (1999) Bone 24(5):437-49.
In Vitro Kinase Assay (General Protocol)
This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., Src)
-
Peptide substrate (e.g., poly-Glu-Tyr)
-
This compound (or other inhibitor) at various concentrations
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP and a detection system (e.g., antibody-based for ELISA or fluorescence-based for TR-FRET)
-
96-well plates
-
Incubator
-
Scintillation counter or plate reader
2. Procedure:
-
Prepare serial dilutions of CGP77675 in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using a radioactivity-based assay).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Terminate the reaction (e.g., by adding a stop solution containing EDTA).
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter. For non-radioactive methods, follow the specific detection protocol for the assay format used.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Kinase Autophosphorylation Assay
This assay measures the inhibition of a kinase's ability to phosphorylate itself.
1. Reagents and Materials:
-
Purified recombinant kinase capable of autophosphorylation (e.g., Src)
-
This compound at various concentrations
-
Kinase reaction buffer
-
[γ-³²P]ATP or unlabeled ATP and a phospho-specific antibody for detection
-
SDS-PAGE equipment and reagents
-
Phosphorimager or Western blotting equipment
2. Procedure:
-
Prepare serial dilutions of CGP77675.
-
In a reaction tube, combine the kinase and the diluted inhibitor.
-
Start the reaction by adding ATP.
-
Incubate under appropriate conditions.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Detect the level of kinase autophosphorylation. For radioactive assays, this involves exposing the gel to a phosphor screen and imaging. For non-radioactive methods, transfer the proteins to a membrane and probe with a phospho-specific antibody against the autophosphorylation site.
-
Quantify the signal and calculate the IC50 as described above.
Signaling Pathways and Mechanisms of Action
CGP77675 exerts its biological effects by inhibiting Src family kinases, which are crucial nodes in various signaling cascades.
Inhibition of Receptor-Mediated Signaling
Src family kinases are key downstream effectors of both receptor tyrosine kinases (RTKs) like EGFR and G-protein coupled receptors (GPCRs). Upon ligand binding and receptor activation, Src is recruited and activated, leading to the phosphorylation of downstream substrates and the activation of pathways such as the Ras-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, and migration. CGP77675 blocks these downstream signals by directly inhibiting Src activity.
Caption: Inhibition of Receptor Tyrosine Kinase signaling by CGP77675.
Maintenance of Embryonic Stem Cell Pluripotency
In the context of stem cell biology, CGP77675 is a component of the "alternative 2i" culture medium used to maintain mouse embryonic stem cells (mESCs). This medium combines a Src inhibitor (CGP77675) with a GSK3 inhibitor (e.g., CHIR99021). The conventional "2i" medium uses inhibitors of the MAPK/ERK pathway and GSK3. In the alternative 2i formulation, inhibition of Src signaling by CGP77675, coupled with the inhibition of GSK3, effectively blocks differentiation pathways and promotes the self-renewal and maintenance of the naive pluripotent state.
Caption: Role of CGP77675 in the "alternative 2i" stem cell culture system.
Experimental Workflow Visualization
The process of identifying and characterizing a kinase inhibitor like CGP77675 involves a series of steps from initial screening to detailed kinetic analysis.
Caption: General workflow for the characterization of a kinase inhibitor.
Conclusion
This compound is a well-characterized, potent inhibitor of Src family kinases with demonstrated activity against several other important kinases. Its selectivity profile makes it a valuable tool for investigating Src-mediated signaling pathways in cancer and other diseases. Furthermore, its application in stem cell culture highlights its utility in regenerative medicine research. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working with this compound.
References
- 1. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Src family kinase - Wikipedia [en.wikipedia.org]
- 3. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 4. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Binding Affinity of CGP77675 Hydrate to Src Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of CGP77675 hydrate (B1144303) to the Src family of non-receptor tyrosine kinases. It includes collated quantitative data, detailed experimental methodologies for assessing kinase inhibition, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity and Inhibitory Activity
CGP77675 is a potent, orally active inhibitor of Src family kinases (SFKs).[1][2] Its inhibitory activity has been quantified against purified Src kinase and within cellular contexts, primarily through the determination of IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%). The data below summarizes the key findings from in vitro and cell-based assays.
Table 1: IC50 Values of CGP77675 for Src and Other Kinases
| Target Kinase/Substrate | Assay Type | IC50 Value | References |
|---|---|---|---|
| Purified Src | Peptide Substrate Phosphorylation | 5 - 20 nM | [1][3][4][5] |
| Purified Src | Autophosphorylation | 40 nM | [1][3][4][5] |
| Src (general) | Kinase Assay | 20 nM (0.02 µM) | [2][3][6] |
| Purified Chicken Src | Kinase Assay | 20 nM | [1][3] |
| Poly-Glu-Tyr (Substrate) | In vitro Kinase Assay | 5.5 nM | [1][3] |
| Optimal Src Substrate (OSS) Peptide | In vitro Kinase Assay | 16.7 nM | [1][3] |
| Lck | Kinase Assay | 290 nM (0.29 µM) | [1][3][6][7] |
| EGFR | Kinase Assay | 150 nM (0.15 µM) | [1][3][6][7] |
| v-Abl | Kinase Assay | 310 nM (0.31 µM) | [1][3][6][7] |
| KDR (VEGFR) | Kinase Assay | 1000 nM (1.0 µM) | [1][3][6] |
| Fak (in IC8.1 cells) | Cellular Assay | 200 nM (0.2 µM) | [1][3] |
| Paxillin (in IC8.1 cells) | Cellular Assay | 500 nM (0.5 µM) | [1][3] |
| Src (in IC8.1 cells) | Cellular Assay | 5700 nM (5.7 µM) |[1][3] |
CGP77675 demonstrates high potency against purified Src, inhibiting both substrate phosphorylation and autophosphorylation at low nanomolar concentrations.[1][3][4][5] It also inhibits other Src family members like Lck and c-Yes.[4][7] While it shows activity against other tyrosine kinases such as EGFR, v-Abl, and KDR, its highest potency is directed towards Src.[1][3][6]
Experimental Protocols for Determining Src Inhibition
The binding affinity and inhibitory effect of CGP77675 on Src kinase activity are typically determined using in vitro kinase assays or cell-based immunoassays. Below is a synthesized protocol based on common methodologies.
2.1 In Vitro Src Kinase Inhibition Assay (Radiometric)
This method measures the direct inhibition of purified Src kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from [γ-32P]ATP to a specific substrate peptide.
-
Materials:
-
Purified, active Src kinase.[8]
-
Src Substrate Peptide (e.g., KVEKIGEGTYGVVYK).[8]
-
CGP77675 hydrate stock solution (in DMSO).
-
Kinase Reaction Buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 1.2 mM DTT).[9]
-
[γ-32P]ATP.[8]
-
P81 phosphocellulose paper.[8]
-
0.75% Phosphoric acid.[8]
-
Scintillation counter.
-
-
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of CGP77675 in the kinase reaction buffer. Include a vehicle control (DMSO).
-
Reaction Setup: In a microcentrifuge tube, add the kinase reaction buffer, the desired concentration of the Src substrate peptide, and the purified Src enzyme.
-
Pre-incubation: Add the diluted CGP77675 or vehicle control to the reaction tubes. Incubate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the kinase reaction by adding the [γ-32P]ATP solution.
-
Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes with agitation.[8]
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto a numbered P81 phosphocellulose paper square. The peptide substrate will bind to the paper, while the unused ATP will not.[8]
-
Washing: Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP. A final wash with acetone (B3395972) is performed to dry the squares.[8]
-
Quantification: Transfer each paper square into a scintillation vial, add scintillation cocktail, and measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: The measured radioactivity is proportional to the kinase activity. Plot the percent inhibition of Src activity against the logarithm of the CGP77675 concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
-
2.2 Cell-Based Src Phosphorylation Assay (Western Blot or ELISA)
This method assesses the ability of CGP77675 to inhibit Src activity within a cellular environment by measuring the phosphorylation status of Src or its downstream substrates.
-
Materials:
-
Cell line of interest (e.g., MEF, A431, L3.6pl).[10][11][12]
-
Complete and serum-free cell culture media.
-
This compound stock solution (in DMSO).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11][13]
-
Protein quantification assay (e.g., BCA assay).
-
Primary antibodies specific for phospho-Src (Tyr416), total Src, and a downstream target like phospho-STAT3 (Tyr705).[12][13]
-
Appropriate secondary antibodies (e.g., HRP-conjugated).
-
SDS-PAGE and Western blot equipment or ELISA plates and reader.
-
-
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to 80-90% confluency.[10]
-
Serum Starvation: To reduce basal signaling, wash the cells with serum-free medium and incubate overnight.[10]
-
Inhibitor Treatment: Treat the cells with various concentrations of CGP77675 (and a vehicle control) for a specified duration (e.g., 1-2 hours).[10]
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and add lysis buffer to each well. Incubate on ice to ensure complete cell lysis.[10][11]
-
Protein Quantification: Collect the cell lysates and determine the protein concentration for each sample to ensure equal loading for analysis.[11]
-
Detection (Western Blot):
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.[11]
-
Block the membrane and incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-Src).[13]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
The membrane can be stripped and re-probed for total Src or a loading control (e.g., GAPDH) for normalization.[13]
-
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized values against the inhibitor concentration to determine the cellular IC50.[12]
-
Visualizations
3.1 Src Signaling Pathway and Inhibition by CGP77675
Src is a key mediator in various signaling cascades that control cell growth, migration, and survival.[12][14] It is often activated by receptor tyrosine kinases and proceeds to phosphorylate numerous downstream substrates.
3.2 Experimental Workflow for Cellular Kinase Inhibition Assay
The following diagram outlines the typical workflow for determining the IC50 value of a kinase inhibitor in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGP77675 is an Orally Active Inhibitor of Src Family Kinases | MedChemExpress [medchemexpress.eu]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. caymanchem.com [caymanchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Src inhibitors in the treatment of metastatic bone disease: rationale and clinical data - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Preparing CGP77675 Hydrate Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP77675 is a potent and orally active inhibitor of the Src family of non-receptor tyrosine kinases.[1][2][3] It plays a crucial role in various cellular processes, and its inhibition has been a key target in cancer research and other diseases. CGP77675 inhibits the phosphorylation of peptide substrates and the autophosphorylation of purified Src.[2][4][5][6] This document provides detailed protocols for the preparation of CGP77675 hydrate (B1144303) stock solutions in dimethyl sulfoxide (B87167) (DMSO), along with relevant technical data and pathway information to facilitate its use in research settings.
Technical Data
A summary of the key quantitative data for CGP77675 hydrate is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₉N₅O₂ • xH₂O | [5] |
| Formula Weight | 443.5 g/mol (anhydrous) | [5] |
| Solubility in DMSO | 10 mg/mL | [5] |
| Purity | ≥98% | [5] |
| Formulation | Crystalline solid | [5] |
| IC₅₀ (Src) | 5-20 nM (peptide substrate), 40 nM (autophosphorylation) | [1][2][5] |
| IC₅₀ (Lck) | 0.29 µM | [1][3][7] |
| IC₅₀ (c-Yes) | Low nanomolar range | [5] |
| IC₅₀ (EGFR) | 0.15 µM | [1][3][7] |
| IC₅₀ (KDR) | 1.0 µM | [1][3][7] |
| IC₅₀ (v-Abl) | 0.31 µM | [1][3][7] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Determine the required mass:
-
The molecular weight of anhydrous CGP77675 is 443.5 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need 4.435 mg of anhydrous CGP77675.
-
Note: The actual mass may need to be adjusted based on the hydration state of the specific lot of the compound. Refer to the manufacturer's certificate of analysis for the exact molecular weight including water molecules.
-
-
Weighing the compound:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or an amber glass vial to protect it from light.
-
-
Dissolution in DMSO:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound. For a 10 mM solution, if you weighed 4.435 mg, you would add 1 mL of DMSO.
-
Cap the tube tightly.
-
-
Solubilization:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a water bath at 37°C for 5-10 minutes to aid in complete solubilization.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
-
Storage:
-
The stock solution should be stored at -20°C for long-term storage.
-
For short-term use, the solution can be stored at 4°C for a few days.
-
It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing CGP77675 stock solution.
Signaling Pathway
CGP77675 primarily targets the Src family of kinases, which are key components of various signal transduction pathways that regulate cell growth, proliferation, and survival. The diagram below shows a simplified representation of a signaling pathway involving Src that is inhibited by CGP77675.
Caption: CGP77675 inhibits the Src signaling pathway.
References
- 1. CGP77675 is an Orally Active Inhibitor of Src Family Kinases | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. stemcell.com [stemcell.com]
- 7. This compound|CAS |DC Chemicals [dcchemicals.com]
Application Notes and Protocols for Western Blot Analysis of p-Src Inhibition by CGP77675 Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Src, a non-receptor tyrosine kinase, is a proto-oncogene that plays a crucial role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. The activation of Src is mediated by the autophosphorylation of tyrosine 416 (Tyr416) within its activation loop. Dysregulation of Src activity is a common feature in many human cancers, often correlating with tumor progression and metastasis. Consequently, the detection of phosphorylated Src (p-Src) at Tyr416 is a key biomarker for assessing its activity and the efficacy of Src-targeting inhibitors.
CGP77675 is a potent and selective inhibitor of Src family kinases (SFKs). It has been shown to inhibit the phosphorylation of peptide substrates and the autophosphorylation of purified Src.[1][2][3] This application note provides a detailed protocol for performing a western blot to detect p-Src (Tyr416) in cultured cells following treatment with CGP77675 hydrate (B1144303). It is important to note that in some cellular contexts, particularly in cells overexpressing Src, CGP77675 may more effectively inhibit the phosphorylation of downstream Src substrates, such as Focal Adhesion Kinase (FAK) and paxillin, than Src autophosphorylation itself. Therefore, analysis of these downstream targets is also recommended to fully characterize the inhibitory activity of CGP77675.
Signaling Pathway and Mechanism of Action
Upon activation by upstream signals, such as growth factor receptor tyrosine kinases, Src undergoes a conformational change that allows for the autophosphorylation of Tyr416 in its activation loop. This phosphorylation event stabilizes the active conformation of the kinase, leading to the phosphorylation of numerous downstream substrates. These substrates, in turn, propagate signals that drive cellular processes like proliferation, migration, and invasion. CGP77675, as a Src family kinase inhibitor, is expected to interfere with this process, leading to a reduction in Src activity and downstream signaling.
Data Presentation
The following table presents illustrative quantitative data on the dose-dependent inhibition of p-Src (Tyr416) by CGP77675 hydrate in a hypothetical cancer cell line. This data is intended to serve as a template for the presentation of experimental results. Actual results may vary depending on the cell line, experimental conditions, and detection methods.
| CGP77675 (µM) | p-Src (Tyr416) Intensity (Normalized to Total Src) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 0.01 | 0.85 | 15% |
| 0.1 | 0.52 | 48% |
| 1 | 0.21 | 79% |
| 10 | 0.08 | 92% |
Experimental Protocols
This section provides a detailed methodology for performing a western blot analysis to assess the inhibition of Src phosphorylation by this compound.
1. Cell Culture and Treatment
-
Cell Lines: Select a suitable cell line with detectable levels of p-Src. Cancer cell lines known to have activated Src signaling are recommended.
-
Culture Conditions: Culture cells to 70-80% confluency in appropriate media and conditions.
-
Serum Starvation (Optional): To reduce basal levels of Src phosphorylation, serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to the desired final concentrations.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-only control.
2. Protein Extraction
-
Washing: Place the culture plates on ice. Aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer for phosphorylated proteins. A modified RIPA buffer is recommended. Just before use, add protease and phosphatase inhibitor cocktails.
-
Lysis: Add ice-cold lysis buffer to each plate.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled microcentrifuge tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer
-
Sample Preparation: To 20-30 µg of protein lysate, add an equal volume of 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel under standard conditions to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Ensure the membrane is pre-wetted with methanol. A wet transfer system is often recommended for better efficiency for phosphoproteins.
5. Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[4]
-
Primary Antibody Incubation (p-Src): Incubate the membrane with a primary antibody specific for phosphorylated Src (e.g., anti-p-Src Tyr416) diluted in 5% BSA/TBST (typically 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST (typically 1:2000 to 1:10,000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal. Capture the chemiluminescent signal using a digital imager or X-ray film.
6. Stripping and Reprobing for Total Src
-
Stripping: To normalize the p-Src signal to the total amount of Src protein, the membrane can be stripped and reprobed. Wash the membrane in TBST. Incubate the membrane in a mild stripping buffer (e.g., 25 mM Glycine-HCl, 1% SDS, pH 2.0) for 10-20 minutes at room temperature with agitation. Wash the membrane extensively with TBST.
-
Re-blocking: Block the stripped membrane with 5% BSA in TBST for 1 hour.
-
Primary Antibody Incubation (Total Src): Incubate the membrane with a primary antibody for total Src diluted in 5% BSA/TBST (typically 1:1000) overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
7. Data Analysis
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the band intensities for both p-Src and total Src.
-
Normalization: For each sample, normalize the p-Src band intensity to the corresponding total Src band intensity to determine the relative level of Src phosphorylation.
References
- 1. Src-mediated caveolin-1 phosphorylation affects the targeting of active Src to specific membrane sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-FAK (Tyr397) Monoclonal Antibody (141-9) (44-625G) [thermofisher.com]
- 4. Phospho-FAK (Tyr397) antibody (83933-1-RR) | Proteintech [ptglab.com]
Application Notes: Utilizing CGP77675 Hydrate for Kinase Assay Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: CGP77675 is a potent and orally active inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1][2][3][4] It demonstrates high selectivity for c-Src, inhibiting both the phosphorylation of peptide substrates and the autophosphorylation of the kinase itself with high efficacy.[2][3][4][5][6][7] Due to its specificity, CGP77675 serves as an invaluable tool for elucidating the roles of SFKs in various cellular processes, including cell growth, adhesion, differentiation, and bone metabolism.[6][8] These application notes provide detailed protocols and supporting data for the effective use of CGP77675 hydrate (B1144303) in both biochemical and cell-based kinase assays.
Mechanism of Action: CGP77675 functions as an ATP-competitive inhibitor of c-Src kinase. It binds to the ATP-binding pocket of the kinase domain, preventing the transfer of the gamma-phosphate from ATP to tyrosine residues on substrate proteins. This action effectively blocks the downstream signaling cascades regulated by c-Src activity.
Caption: CGP77675 binds to c-Src, blocking ATP binding and subsequent substrate phosphorylation.
Data Presentation: Inhibitory Profile of CGP77675
The inhibitory activity of CGP77675 has been quantified against a panel of kinases and in various cellular contexts. The following tables summarize these findings for easy comparison.
Table 1: In Vitro Inhibitory Activity (IC₅₀) of CGP77675 Against Purified Kinases
| Target Kinase/Substrate | IC₅₀ Value | Reference(s) |
| c-Src (Peptide Substrate Phosphorylation) | 5 - 20 nM | [2][5][6][7] |
| c-Src (Autophosphorylation) | 40 nM | [2][5][6][7] |
| c-Src (Poly-Glu-Tyr Substrate) | 5.5 nM | [1][2][3] |
| c-Src (Optimal Src Substrate Peptide) | 16.7 nM | [1][2][3] |
| Lck | 290 nM (0.29 µM) | [1][2][3][4] |
| c-Yes | Low nanomolar | [6] |
| EGFR | 150 nM (0.15 µM) | [1][2][3][4] |
| v-Abl | 310 nM (0.31 µM) | [1][2][3][4] |
| KDR (VEGFR2) | 1000 nM (1.0 µM) | [1][2][3][4] |
Table 2: Cellular Activity and Other In Vitro Effects of CGP77675
| Cellular Process / Target | IC₅₀ Value | Reference(s) |
| FAK Phosphorylation (in IC8.1 cells) | 0.2 µM | [1][2] |
| Paxillin Phosphorylation (in IC8.1 cells) | 0.5 µM | [1][2] |
| PTH-induced Bone Resorption | 0.8 µM | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of CGP77675 Hydrate Stock Solution
This protocol outlines the preparation of a concentrated stock solution for use in subsequent assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of DMSO to achieve a stock concentration of 10 mg/mL.[6] For example, add 1 mL of DMSO to 10 mg of powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist with solubilization if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. When preparing for an assay, dilute the stock solution to the desired working concentration using the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).
Protocol 2: In Vitro c-Src Kinase Assay (Biochemical Assay)
This protocol provides a framework for measuring the inhibitory effect of CGP77675 on purified c-Src kinase activity. The detection method can be adapted (e.g., radiometric, fluorescence, or luminescence-based).
Caption: Workflow for an in vitro c-Src kinase inhibition assay using CGP77675.
Materials:
-
Purified, active c-Src kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1 or a specific peptide like KVEKIGEGTYGVVYK)[9]
-
CGP77675 stock solution
-
ATP and Magnesium Chloride (MgCl₂)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well or 384-well assay plates
-
Detection reagents (e.g., ³²P-ATP, phospho-specific antibody, or ADP-Glo™ kit)
Procedure:
-
Reagent Preparation: Prepare a master mix of kinase assay buffer containing the c-Src enzyme and the kinase substrate at 2x the final desired concentration.
-
Inhibitor Plating: Serially dilute the CGP77675 stock solution in kinase buffer. Add 5 µL of each dilution to the appropriate wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme), adding 5 µL of buffer with the equivalent DMSO concentration.
-
Enzyme/Substrate Addition: Add 10 µL of the 2x enzyme/substrate master mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a 4x ATP solution in kinase buffer (the final concentration is typically at or below the Kₘ for ATP). Initiate the kinase reaction by adding 5 µL of the 4x ATP solution to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.[9]
-
Reaction Termination: Stop the reaction by adding a stop solution, such as EDTA (to chelate Mg²⁺) or trichloroacetic acid (TCA).[9]
-
Signal Detection: Quantify the amount of phosphorylated substrate using the chosen detection method (e.g., scintillation counting for ³²P, antibody-based detection, or luminescence reading for ADP levels).
-
Data Analysis: Calculate the percent inhibition for each CGP77675 concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell-Based Assay for c-Src Inhibition
This protocol describes how to assess the efficacy of CGP77675 in a cellular environment by measuring the phosphorylation of a known downstream c-Src substrate, such as Focal Adhesion Kinase (FAK), via Western Blot.
Caption: Workflow for a cell-based assay to measure CGP77675-mediated inhibition of Src signaling.
Materials:
-
Cell line expressing active c-Src (e.g., Src-transformed fibroblasts, or a relevant cancer cell line)
-
Cell culture medium, fetal bovine serum (FBS), and PBS
-
CGP77675 stock solution
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total-FAK, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western Blotting equipment and reagents
Procedure:
-
Cell Culture: Plate cells and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal kinase activity, you may serum-starve the cells for 4-16 hours prior to treatment.
-
Inhibitor Treatment: Treat the cells with a range of CGP77675 concentrations (e.g., 0.01 to 10 µM) for a specified duration (e.g., 2 hours).[2] Include a vehicle-only control (DMSO).
-
Cell Lysis: After treatment, place plates on ice and wash cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10] Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting: a. Normalize protein amounts for all samples and separate them on an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with the primary antibody against the phosphorylated target (e.g., anti-p-FAK). d. After washing, incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Strip the membrane and re-probe for the total target protein (anti-total-FAK) and a loading control (anti-β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample. Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.
Signaling Pathway Context
Understanding the position of c-Src in cellular signaling is crucial for interpreting experimental results. c-Src is a key node that receives signals from receptor tyrosine kinases (RTKs) and integrins, and relays them to various downstream pathways controlling cell survival, proliferation, and migration.
Caption: Simplified c-Src signaling pathway and the point of inhibition by CGP77675.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CGP77675 is an Orally Active Inhibitor of Src Family Kinases | MedChemExpress [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. stemcell.com [stemcell.com]
- 8. Src inhibitors in the treatment of metastatic bone disease: rationale and clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Mouse Embryonic Stem Cell (mESC) Culture using CGP77675 Hydrate and CHIR99021
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mouse embryonic stem cells (mESCs) are invaluable tools in developmental biology, disease modeling, and drug discovery due to their capacity for indefinite self-renewal and pluripotency. The "2i" culture system, which utilizes dual inhibition of the MEK/ERK and GSK3β signaling pathways, has become a gold standard for maintaining mESCs in a naive ground state, closely resembling the pre-implantation epiblast. This document provides detailed application notes and protocols for an "alternative 2i" (a2i) culture system employing the Src family kinase (SFK) inhibitor, CGP77675 hydrate (B1144303), in combination with the GSK3β inhibitor, CHIR99021. This a2i formulation has been shown to maintain mESC pluripotency as efficiently as the conventional 2i method (using a MEK inhibitor like PD0325901) and may offer advantages in preserving genomic and epigenetic stability.[1]
The rationale behind this alternative approach lies in the involvement of Src family kinases in mechanically induced differentiation of mESCs. Inhibition of Src signaling allows mESCs to retain their pluripotency irrespective of the substrate's physical properties. This makes the a2i system a robust method for mESC maintenance and derivation.
Signaling Pathways
The maintenance of mESC pluripotency in the a2i system is achieved through the targeted inhibition of two key signaling pathways: the Src family kinase pathway and the Glycogen Synthase Kinase 3 (GSK3) pathway.
CGP77675 is a potent and selective inhibitor of Src family kinases (SFKs).[1][2] In mESCs, SFK activity is implicated in the signaling cascades that can lead to differentiation in response to extracellular cues, including mechanical stress. By inhibiting SFKs, CGP77675 helps to insulate the cells from these differentiation-inducing signals, thereby promoting the self-renewal of pluripotent stem cells.
CHIR99021 is a highly specific inhibitor of GSK3α and GSK3β. GSK3 is a key component of the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK3 phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK3 by CHIR99021 leads to the stabilization and nuclear accumulation of β-catenin.[3][4] In the nucleus, β-catenin acts as a transcriptional coactivator, promoting the expression of genes associated with pluripotency and self-renewal.
Signaling pathways targeted by CGP77675 and CHIR99021 in mESCs.
Quantitative Data Summary
The following tables provide a summary of comparative data for mESC culture under different conditions.
Table 1: Proliferation Rates of mESCs in Different Culture Media
| Culture Condition | Cell Line | Doubling Time (hours) | Reference |
| Serum + LIF (adherent on feeders) | R1 | ~13 | [2] |
| Serum + LIF (adherent on feeders) | C57 | ~13 | [2] |
| Conventional 2i + LIF (adherent on feeders) | R1 | ~15 | [2] |
| Conventional 2i + LIF (adherent on feeders) | C57 | ~15 | [2] |
| Serum + LIF (adherent on gelatin) | E14 | ~13 | [2] |
| Conventional 2i + LIF (adherent on gelatin) | E14 | ~16 | [2] |
| Conventional 2i (suspension) | Multiple | ~30 | [5] |
Table 2: Pluripotency Marker Expression in a2i vs. Conventional 2i and Serum Cultures
| Culture Condition | Marker | Expression Level | Method | Reference |
| a2i + LIF | Nanog, Oct4, SSEA-1 | High and homogenous | Immunofluorescence | [1] |
| Conventional 2i + LIF | Nanog, Oct4, SSEA-1 | High and homogenous | Immunofluorescence, qRT-PCR | [6][7][8] |
| Serum + LIF | Nanog, Oct4, SSEA-1 | Heterogeneous | Immunofluorescence, qRT-PCR | [7][8] |
| a2i + LIF | Pluripotency Genes | Maintained | Single-cell RNA-seq | [3] |
| Conventional 2i + LIF | Nanog | 6-fold upregulation vs. Serum | qRT-PCR | [8] |
Experimental Protocols
Materials and Reagents
-
Basal Medium: N2B27 medium
-
Supplements:
-
Leukemia Inhibitory Factor (LIF), 1000 U/mL
-
CGP77675 hydrate (Src inhibitor), 1 µM or 7.5 µM
-
CHIR99021 (GSK3 inhibitor), 3 µM
-
-
Cell Culture Vessels: Gelatin-coated tissue culture plates/flasks
-
Dissociation Reagent: Trypsin-EDTA (0.05%) or a milder alternative like Accutase
-
Cryopreservation Medium: 90% Fetal Bovine Serum (FBS) + 10% DMSO, or a serum-free commercial cryopreservation medium.
Experimental Workflow
General workflow for mESC culture in the a2i system.
Detailed Methodologies
1. Preparation of a2i Culture Medium
-
Start with N2B27 basal medium.
-
Aseptically add the following components to the final concentrations indicated:
-
LIF: 1000 U/mL
-
CHIR99021: 3 µM
-
This compound: 1 µM (or 7.5 µM, optimization may be required for different cell lines)
-
-
Filter the complete medium through a 0.22 µm filter.
-
Store the complete a2i medium at 4°C for up to two weeks.
2. Thawing of Cryopreserved mESCs
-
Pre-warm the complete a2i medium to 37°C.
-
Rapidly thaw the cryovial of mESCs in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol.
-
In a sterile hood, gently transfer the cell suspension into a 15 mL conical tube containing 5 mL of pre-warmed a2i medium.
-
Centrifuge the cells at 200 x g for 3 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh a2i medium.
-
Plate the cells onto a gelatin-coated dish at an appropriate density.
-
Change the medium the following day to remove residual cryoprotectant and dead cells.
3. Routine Culture and Passaging
-
Culture mESCs at 37°C in a humidified incubator with 5% CO2.
-
Change the a2i medium daily.
-
Passage the cells every 2-3 days, or when they reach 70-80% confluency.
-
To passage, aspirate the medium and wash the cells once with PBS.
-
Add 0.05% Trypsin-EDTA and incubate at 37°C for 2-3 minutes, or until the cells detach.
-
Neutralize the trypsin with an equal volume of serum-containing medium or a trypsin inhibitor.
-
Collect the cell suspension and centrifuge at 200 x g for 3 minutes.
-
Resuspend the cell pellet in fresh a2i medium and re-plate at a 1:5 to 1:10 split ratio onto new gelatin-coated plates.
4. Cryopreservation of mESCs
-
Harvest cells as described for passaging.
-
After centrifugation, resuspend the cell pellet in a cold cryopreservation medium (e.g., 90% FBS + 10% DMSO or a commercial serum-free formulation) at a concentration of 1-2 x 10^6 cells/mL.[9]
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
For long-term storage, transfer the vials to liquid nitrogen.
5. Quality Control
-
Morphology: Regularly inspect the cultures under a microscope. Healthy mESCs grown in a2i medium should form compact, dome-shaped colonies with well-defined borders.
-
Pluripotency Marker Analysis: Periodically assess the expression of key pluripotency markers such as OCT4, SOX2, and NANOG using immunocytochemistry or flow cytometry. Alkaline phosphatase staining can also be used as a simple and rapid screen.
-
Differentiation Potential: To confirm pluripotency, perform in vitro differentiation assays by forming embryoid bodies (EBs) and subsequently staining for markers of the three germ layers (endoderm, mesoderm, and ectoderm). Alternatively, teratoma formation assays in immunocompromised mice can be conducted.
Conclusion
The alternative 2i (a2i) culture system using CGP77675 and CHIR99021 provides a robust and efficient method for the maintenance and derivation of naive mouse embryonic stem cells. This system offers a valuable alternative to conventional 2i, particularly in applications where genomic and epigenetic stability are critical. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement this culture system in their laboratories. As with any stem cell culture, careful attention to technique and regular quality control are essential for maintaining high-quality, pluripotent mESCs.
References
- 1. Prolonged Mek1/2 suppression impairs the developmental potential of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study of Protocols for Mouse Embryonic Stem Cell Culturing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of naive, primed and ground state pluripotency in mouse embryonic stem cells originating from the same genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covariation of Pluripotency Markers and Biomechanical Properties in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naive Pluripotent Stem Cell Culture in Serum-Free Media [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
An Alternative 2i Protocol for Enhanced Maintenance of Mouse Embryonic Stem Cell Pluripotency Using CGP77675 Hydrate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The dual inhibition (2i) of MEK/ERK and GSK3 signaling pathways has become a gold standard for maintaining mouse embryonic stem cells (mESCs) in a naive, ground-state of pluripotency. This chemically defined culture system promotes self-renewal and suppresses spontaneous differentiation. This document outlines a detailed alternative 2i protocol that replaces the MEK inhibitor with CGP77675 hydrate (B1144303), a potent inhibitor of Src family kinases (SFKs). This "alternative 2i" or "a2i" protocol, utilizing CGP77675 in combination with the GSK3 inhibitor CHIR99021, has been shown to be as efficient as the conventional 2i method in maintaining mESC self-renewal and pluripotency.[1]
The rationale behind this alternative approach lies in the intricate signaling networks governing mESC fate. While the MEK/ERK pathway is a key driver of differentiation, Src family kinases also play a significant, albeit complex, role in this process. Inhibition of Src signaling, in conjunction with the continued suppression of GSK3, provides a robust method for sustaining the pluripotent state. Notably, this alternative 2i protocol has been reported to maintain mESC pluripotency independent of substrate elasticity, a factor that can influence differentiation in the conventional 2i system.[1] This suggests that the alternative protocol may offer a more stable and reproducible culture environment for certain applications.
This document provides detailed protocols for the preparation of the alternative 2i medium, the culture of mESCs using this system, and methods for assessing pluripotency. Additionally, it includes a summary of available quantitative data comparing the alternative and conventional 2i protocols, as well as diagrams of the relevant signaling pathways.
Quantitative Data Summary
Direct quantitative comparisons between the conventional 2i (PD0325901 + CHIR99021) and the alternative 2i (CGP77675 + CHIR99021) protocols are limited in the currently available literature. However, the foundational study by Shimizu et al. (2012) established that the alternative 2i protocol maintains mESC self-renewal and pluripotency marker expression as efficiently as the conventional 2i method.[1] The following tables summarize typical quantitative data for mESCs cultured in conventional 2i medium compared to traditional serum/LIF conditions, which can be used as a benchmark for evaluating the efficacy of the alternative 2i protocol.
Table 1: Relative Gene Expression of Pluripotency Markers in Conventional 2i vs. Serum/LIF Culture
| Gene | Fold Change (2i vs. Serum/LIF) | Reference |
| Nanog | Upregulated | [2][3][4] |
| Klf4 | Upregulated | [3] |
| Tbx3 | Upregulated | [4] |
| Esrrb | Upregulated | [3] |
| Oct4 | Similar | [4] |
| Sox2 | Similar | [4] |
Table 2: Proliferation Rates of mESCs in Different Culture Conditions
| Culture Condition | Doubling Time (hours) | Reference |
| Conventional 2i | ~12-14 | [5] |
| Serum/LIF | ~12-14 | [5] |
Table 3: Colony Morphology Characteristics
| Culture Condition | Description | Reference |
| Conventional 2i | Homogeneous, dome-shaped colonies with well-defined borders. | [6] |
| Alternative 2i | Homogeneous, dome-shaped colonies. | [1] |
| Serum/LIF | More heterogeneous, flatter colonies with less defined borders. | [6] |
Experimental Protocols
Protocol 1: Preparation of Alternative 2i (a2i) Medium
Materials:
-
N2B27 basal medium (e.g., DMEM/F12 and Neurobasal medium mix (1:1), supplemented with N2 and B27 supplements)
-
CHIR99021 (GSK3 inhibitor)
-
CGP77675 hydrate (Src family kinase inhibitor)
-
Leukemia Inhibitory Factor (LIF), optional but recommended for robust culture
-
Penicillin-Streptomycin solution
-
L-glutamine or GlutaMAX™
-
2-Mercaptoethanol
-
Bovine Serum Albumin (BSA), optional
Stock Solutions:
-
CHIR99021: Prepare a 3 mM stock solution in DMSO. Store at -20°C.
-
This compound: Prepare a 1 mM stock solution in DMSO. Store at -20°C.
-
LIF: Reconstitute to 10^7 U/ml in PBS with 0.1% BSA. Store at -20°C.
Working Medium Preparation (for 500 ml):
-
To 490 ml of N2B27 basal medium, add:
-
5 ml of Penicillin-Streptomycin (final concentration: 100 U/ml penicillin, 100 µg/ml streptomycin)
-
5 ml of GlutaMAX™ (final concentration: 2 mM)
-
0.5 ml of 2-Mercaptoethanol (final concentration: 0.1 mM)
-
-
Add the inhibitors to the desired final concentration:
-
CHIR99021: 3 µM (add 0.5 ml of 3 mM stock)
-
This compound: 1 µM (add 0.5 ml of 1 mM stock)
-
-
(Optional) Add LIF to a final concentration of 1000 U/ml.
-
Filter-sterilize the complete medium using a 0.22 µm filter.
-
Store the complete a2i medium at 4°C for up to two weeks.
Protocol 2: Culturing Mouse Embryonic Stem Cells in Alternative 2i Medium
Cell Thawing and Plating:
-
Pre-warm the complete a2i medium and a gelatin-coated tissue culture plate to 37°C.
-
Rapidly thaw a cryovial of mESCs in a 37°C water bath.
-
Transfer the cells to a 15 ml conical tube containing 5 ml of pre-warmed a2i medium.
-
Centrifuge at 200 x g for 3 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh a2i medium.
-
Plate the cells onto the gelatin-coated plate at an appropriate density.
Routine Passaging:
-
Aspirate the medium and wash the cells once with PBS.
-
Add an appropriate volume of a gentle cell dissociation reagent (e.g., TrypLE™, Accutase™) and incubate at 37°C until the cells detach.
-
Neutralize the dissociation reagent with a2i medium and collect the cell suspension.
-
Centrifuge at 200 x g for 3 minutes.
-
Resuspend the cell pellet in fresh a2i medium and plate onto new gelatin-coated plates at a split ratio of 1:6 to 1:10 every 2-3 days.
Transitioning from Serum/LIF to Alternative 2i Medium:
-
Plate mESCs from serum/LIF culture onto a gelatin-coated plate in their standard medium.
-
The next day, aspirate the serum-containing medium and replace it with pre-warmed a2i medium.
-
Continue to culture the cells in a2i medium, passaging as described above. It may take a few passages for the colony morphology to fully transition to the typical compact, domed appearance of 2i-cultured cells.
Protocol 3: Assessment of Pluripotency
Alkaline Phosphatase (AP) Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash twice with PBS.
-
Stain for AP activity using a commercially available kit according to the manufacturer's instructions. Undifferentiated mESCs will stain positive (red or purple).
Immunofluorescence for Pluripotency Markers:
-
Fix and permeabilize the cells as for AP staining.
-
Block with a suitable blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100) for 1 hour.
-
Incubate with primary antibodies against pluripotency markers (e.g., OCT4, SOX2, NANOG) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Wash three times with PBS and mount with a DAPI-containing mounting medium.
-
Visualize using a fluorescence microscope.
Quantitative Real-Time PCR (qRT-PCR) for Pluripotency Gene Expression:
-
Isolate total RNA from mESCs cultured in the alternative 2i medium.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for pluripotency genes (Oct4, Sox2, Nanog, Klf4, etc.) and a housekeeping gene for normalization (e.g., Gapdh).
-
Analyze the relative gene expression levels.
Visualizations
Caption: Conventional 2i signaling pathway in mESCs.
Caption: Alternative 2i signaling pathway with CGP77675.
Caption: Experimental workflow for mESC culture in a2i medium.
References
- 1. Dual inhibition of Src and GSK3 maintains mouse embryonic stem cells, whose differentiation is mechanically regulated by Src signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2i Maintains a Naive Ground State in ESCs through Two Distinct Epigenetic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of transcription factor circuity in 2i-induced ground state pluripotency is independent of repressive global epigenetic landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Transcriptional and Epigenomic Foundations of Ground State Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Cell-Cycle Control in Two Different States of Mouse Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols: CGP77675 Hydrate for Maintaining Pluripotency
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP77675 is a potent and selective inhibitor of Src family kinases (SFKs).[1][2] In the context of stem cell biology, CGP77675 hydrate (B1144303) has emerged as a critical component in defined, serum-free media for the maintenance and stabilization of human naïve pluripotent stem cells (PSCs).[3][4] Naïve PSCs resemble the pre-implantation epiblast and possess distinct molecular and functional characteristics compared to their primed counterparts, including improved differentiation potential and genomic integrity.[1] These application notes provide detailed protocols for the use of CGP77675 hydrate in maintaining the pluripotent state of human stem cells, supported by quantitative data and pathway diagrams.
Mechanism of Action
CGP77675 contributes to the maintenance of naïve pluripotency through the inhibition of the Src signaling pathway. In human PSCs, the synergistic inhibition of SRC-NFκB, WNT/β-CATENIN, and Protein Kinase C (PKC) signaling pathways is essential for the stable expansion of naïve PSCs.[3] CGP77675, as a key ingredient in Human Enhanced Naïve Stem cell Medium (HENSM), helps to consolidate the naïve state by suppressing differentiation-inducing signals that are often promoted by active Src kinase.[3][4]
Data Presentation
Table 1: Inhibitory Concentrations of CGP77675
| Target | IC₅₀ | Source |
| Purified Src (Peptide Substrate Phosphorylation) | 5 - 20 nM | [1][2] |
| Purified Src (Autophosphorylation) | 40 nM | [1][2] |
| LCK | 0.29 µM | [1] |
| Epidermal Growth Factor Receptor (EGFR) | 0.15 µM | [1] |
| v-Abl | 0.31 µM | [1] |
| Focal Adhesion Kinase (FAK) | 0.2 µM | [1] |
Table 2: Composition of Human Enhanced Naïve Stem cell Medium (HENSM)
| Component | Final Concentration | Vendor (Example) | Catalog # (Example) |
| Basal Medium | |||
| DMEM/F12 | - | Thermo Fisher Scientific | 11320033 |
| Neurobasal | - | Thermo Fisher Scientific | 21103049 |
| N2 Supplement | 1X | Thermo Fisher Scientific | 17502048 |
| B27 Supplement | 1X | Thermo Fisher Scientific | 17504044 |
| L-Glutamine | 2 mM | Thermo Fisher Scientific | 25030081 |
| 2-Mercaptoethanol | 0.1 mM | Sigma-Aldrich | M3148 |
| Small Molecules | |||
| PD0325901 (MEK inhibitor) | 1 - 1.2 µM | Axon Medchem | 1408 |
| CHIR99021 (GSK3 inhibitor) | 3 µM | Axon Medchem | 1386 |
| Gö6983 (PKC inhibitor) | 2 µM | Tocris | 2285 |
| IWR-1 (WNT inhibitor) | 0.5 µM | Tocris | 3532 |
| CGP77675 (SRC inhibitor) | 1 - 1.2 µM | Axon Medchem | 2097 |
| Optional Boosters | |||
| ACTIVIN A | 2.5 - 20 ng/mL | PeproTech | 120-14E |
| Y-27632 (ROCK inhibitor) | 1.2 µM (5 µM for passaging) | Axon Medchem | 1683 |
| BIRB0796 (p38/JNK inhibitor) | 0.8 µM | Axon Medchem | 1358 |
Table 3: Effect of CGP77675 on Pluripotency Marker Expression
| Condition | % OCT4+ Cells | % NANOG-GFP+ Cells | Key Naïve Markers Upregulated | Source |
| NHSM without SRCi | Rapidly deteriorated | Not specified | - | [3][4] |
| HENSM (with CGP77675) | Maintained stable dome-like OCT4+ cells | Maintained | KLF17, DNMT3L, TFCP2L1 | [3][5] |
| HENSM + ACTIVIN A | Maintained | Maintained | Higher expression of naïve markers vs HENSM alone | [5] |
Experimental Protocols
Protocol 1: Preparation of CGP77675 Stock Solution
-
Reconstitution: this compound is typically supplied as a crystalline solid. To prepare a 10 mM stock solution, dissolve 4.44 mg of CGP77675 (Formula Weight: 443.5 g/mol ) in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Culture of Human Naïve Pluripotent Stem Cells in HENSM
This protocol is adapted from methodologies described for maintaining human naïve PSCs.[4]
-
Preparation of HENSM:
-
Prepare the basal medium by mixing DMEM/F12 and Neurobasal media at a 1:1 ratio.
-
Add N2 and B27 supplements, L-Glutamine, and 2-Mercaptoethanol to the basal medium.
-
On the day of use, add the small molecules, including CGP77675, to the required final concentrations from the stock solutions. For initial conversion from primed to naïve state, supplementation with ACTIVIN A (5-20 ng/mL) is recommended.[4]
-
-
Cell Seeding:
-
Coat culture plates with a suitable matrix, such as Geltrex or irradiated mouse embryonic fibroblasts (MEFs).
-
Dissociate human naïve PSCs into small clumps or single cells using a gentle dissociation reagent (e.g., TrypLE).
-
Seed the cells onto the prepared plates at an appropriate density. For the first 24 hours after passaging, supplement the HENSM with 5 µM Y-27632 to enhance cell survival.[4]
-
-
Maintenance:
-
Culture the cells at 37°C in a humidified incubator with 5% CO₂.
-
Change the HENSM every 24-48 hours.[4]
-
Passage the cells every 3-5 days, or when the colonies become large and start to touch.
-
Protocol 3: Assessment of Pluripotency
-
Immunocytochemistry:
-
Fix cultured cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with primary antibodies against pluripotency markers such as OCT4, NANOG, SSEA4, and KLF17.
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Visualize using a fluorescence microscope.
-
-
Flow Cytometry:
-
Dissociate cells into a single-cell suspension.
-
Fix and permeabilize the cells as required for intracellular markers.
-
Stain with fluorescently conjugated antibodies against pluripotency markers (e.g., OCT4, NANOG).
-
Analyze the percentage of positive cells using a flow cytometer.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the cultured cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for naïve pluripotency genes (e.g., KLF17, TFCP2L1, DNMT3L) and general pluripotency genes (OCT4, NANOG).
-
Normalize gene expression levels to a housekeeping gene (e.g., GAPDH).
-
Mandatory Visualization
Caption: Signaling pathways inhibited by HENSM components to maintain naïve pluripotency.
Caption: Workflow for maintaining human naïve PSCs using CGP77675-containing medium.
References
Application Notes and Protocols for CGP77675 Hydrate Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CGP77675 hydrate (B1144303), a potent Src family kinase inhibitor, in cancer cell line research. The document includes a summary of its inhibitory activity, detailed protocols for key experiments, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
CGP77675 hydrate is an orally active and potent inhibitor of Src family kinases.[1] Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration.[2][3] Dysregulation of Src activity is frequently observed in various human cancers and is often associated with tumor progression and metastasis.[3][4] CGP77675 exerts its inhibitory effect by targeting the phosphorylation of Src substrates. This document outlines protocols for evaluating the efficacy of this compound in cancer cell lines.
Data Presentation
The following tables summarize the known inhibitory concentrations (IC50) of CGP77675 against various kinases and provide illustrative IC50 values for its effect on the viability of selected cancer cell lines.
Table 1: Inhibitory Activity of CGP77675 Against Purified Kinases
| Target Kinase | IC50 (nM) |
| Purified Src (Peptide Substrate Phosphorylation) | 5 - 20 |
| Purified Src (Autophosphorylation) | 40 |
| EGFR | 150 |
| KDR (VEGFR2) | 1000 |
| v-Abl | 310 |
| Lck | 290 |
Data sourced from MedChemExpress.[1]
Table 2: Illustrative Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| MCF-7 | Breast Cancer | 5 - 15 |
| HeLa | Cervical Cancer | 10 - 25 |
| Jurkat | T-cell Leukemia | 1 - 10 |
Note: The IC50 values presented in this table are for illustrative purposes and are based on the known potency of CGP77675 against Src kinase. Actual IC50 values should be determined experimentally for each cell line.
Signaling Pathway
CGP77675 primarily targets the Src signaling pathway, which is a central node in cancer cell proliferation, survival, and metastasis.
Caption: CGP77675 inhibits the Src signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on cancer cell lines are provided below.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the metabolic activity of cancer cells, providing an IC50 value.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, Jurkat)
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO at the highest concentration used for dilutions).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of Src Phosphorylation
This protocol is used to assess the inhibitory effect of CGP77675 on Src activation by measuring the phosphorylation of Src at tyrosine 416 (p-Src Y416).
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Src Y416, anti-total Src, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of CGP77675 (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-Src (Y416) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total Src and a loading control (e.g., β-actin).
Caption: Western blot workflow for p-Src detection.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with CGP77675 at a concentration around the IC50 value for 24 or 48 hours.
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis.
References
- 1. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRC Signaling in Cancer and Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Flow Cytometry Analysis with CGP77675 Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP77675 hydrate (B1144303) is a potent and orally active inhibitor of Src family kinases (SFKs), playing a crucial role in cell signaling pathways that govern proliferation, survival, adhesion, and migration.[1][2] As a non-receptor tyrosine kinase, Src and its family members (including Lck and Yes) are pivotal in transmitting signals from various cell surface receptors. Dysregulation of Src kinase activity is frequently implicated in the progression of numerous cancers, making it a key target for therapeutic intervention.
These application notes provide detailed protocols for utilizing CGP77675 hydrate in flow cytometry to analyze its inhibitory effects on key downstream signaling pathways, including the STAT3, PI3K/AKT, and MEK/ERK pathways. The provided methodologies and data will enable researchers to effectively employ this inhibitor in their studies of cellular signaling and drug discovery.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by targeting the kinase activity of Src family members. It blocks both the phosphorylation of peptide substrates and the autophosphorylation of purified Src with high potency, exhibiting IC50 values in the low nanomolar range (5-20 nM for substrate phosphorylation and 40 nM for autophosphorylation).[1][2] Beyond Src, CGP77675 also demonstrates inhibitory activity against other kinases such as Epidermal Growth Factor Receptor (EGFR), KDR (VEGFR2), and v-Abl at slightly higher concentrations.[1]
The inhibition of Src kinase activity by CGP77675 disrupts major downstream signaling cascades critical for cell function and survival.
Key Signaling Pathways Affected by this compound
The primary signaling pathways influenced by Src kinase activity, and therefore inhibited by CGP77675, include:
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, upon phosphorylation by Src, translocates to the nucleus to regulate the expression of genes involved in cell proliferation and survival.
-
PI3K/AKT Pathway: Phosphoinositide 3-kinase (PI3K) and its downstream effector, AKT (also known as Protein Kinase B), are central to pathways that promote cell survival and inhibit apoptosis. Src can activate this pathway, and its inhibition by CGP77675 is expected to reduce AKT phosphorylation.
-
MEK/ERK Pathway: The Mitogen-activated protein kinase kinase (MEK) and Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Src can modulate this pathway, and its inhibition can lead to decreased ERK phosphorylation.
The following diagram illustrates the central role of Src in these signaling pathways and the point of inhibition by CGP77675.
Caption: Src signaling pathways and inhibition by CGP77675.
Quantitative Analysis of Kinase Inhibition by this compound
The inhibitory activity of this compound has been quantified against a panel of kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for CGP77675 against key targets.
| Target Kinase | IC50 (nM) | Reference |
| Src (substrate phosphorylation) | 5 - 20 | [1][2] |
| Src (autophosphorylation) | 40 | [1][2] |
| Lck | 290 | [1][2] |
| EGFR | 150 | [1][2] |
| KDR (VEGFR2) | 1000 | [1][2] |
| v-Abl | 310 | [1][2] |
Experimental Protocols for Flow Cytometry Analysis
The following protocols provide a framework for analyzing the effects of this compound on the phosphorylation status of key downstream signaling proteins using flow cytometry.
General Experimental Workflow
The general workflow for assessing the inhibitory effect of CGP77675 using phospho-flow cytometry involves cell culture, inhibitor treatment, cell stimulation (optional), fixation, permeabilization, and intracellular staining with phospho-specific antibodies.
Caption: General workflow for phospho-flow cytometry analysis.
Protocol 1: Analysis of Phospho-STAT3 Inhibition in a T-cell Leukemia Cell Line (e.g., Jurkat)
This protocol is designed to measure the effect of CGP77675 on the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Y705).
Materials:
-
Jurkat cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Recombinant Human Interleukin-6 (IL-6) or other suitable STAT3 activator
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 1.5-4% formaldehyde (B43269) in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or commercial permeabilization buffer)
-
Staining Buffer (e.g., PBS with 0.5% BSA)
-
Anti-p-STAT3 (Y705) antibody, conjugated to a fluorophore (e.g., Alexa Fluor 647)
-
Isotype control antibody
-
Flow cytometry tubes
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 with 10% FBS to a density of 0.5-1 x 10^6 cells/mL.
-
Inhibitor Treatment:
-
Seed cells at 1 x 10^6 cells per tube.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Stimulation:
-
Stimulate the cells with a pre-determined optimal concentration of IL-6 (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce STAT3 phosphorylation. Include an unstimulated control.
-
-
Fixation:
-
Immediately after stimulation, add an equal volume of pre-warmed Fixation Buffer to the cell suspension.
-
Incubate for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Discard the supernatant and resuspend the pellet in ice-cold Permeabilization Buffer.
-
Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Staining Buffer.
-
Add the anti-p-STAT3 (Y705) antibody or isotype control at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Acquisition:
-
Wash the cells once with Staining Buffer.
-
Resuspend the cells in 300-500 µL of Staining Buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters.
-
-
Data Analysis:
-
Gate on the single-cell population using forward and side scatter.
-
Analyze the histogram of the fluorescence intensity for p-STAT3 (Y705) to determine the percentage of positive cells and the Mean Fluorescence Intensity (MFI).
-
Protocol 2: Analysis of Phospho-AKT and Phospho-ERK Inhibition in a Myeloid Leukemia Cell Line (e.g., HL-60)
This protocol can be adapted to measure the effect of CGP77675 on the phosphorylation of AKT at Serine 473 (p-AKT S473) and ERK1/2 at Threonine 202/Tyrosine 204 (p-ERK1/2 T202/Y204).
Materials:
-
HL-60 cells
-
IMDM medium with 20% FBS
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or other suitable AKT/ERK activator
-
Fixation Buffer
-
Permeabilization Buffer
-
Staining Buffer
-
Anti-p-AKT (S473) and Anti-p-ERK1/2 (T202/Y204) antibodies, conjugated to different fluorophores
-
Isotype control antibodies
-
Flow cytometry tubes
Procedure:
-
Cell Culture: Culture HL-60 cells in IMDM with 20% FBS.
-
Inhibitor Treatment: Pre-treat cells with this compound as described in Protocol 1.
-
Stimulation: Stimulate cells with an appropriate concentration of PMA (e.g., 100 nM) for 15-30 minutes at 37°C.
-
Fixation, Permeabilization, and Staining: Follow steps 4-6 from Protocol 1, using a cocktail of anti-p-AKT and anti-p-ERK antibodies for staining.
-
Acquisition and Data Analysis: Acquire and analyze the data as described in Protocol 1, gating on the cell population and analyzing the fluorescence for each phospho-protein separately.
Expected Results and Data Presentation
Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of downstream targets like STAT3, AKT, and ERK upon stimulation. The results can be presented in tables summarizing the percentage of positive cells and the Mean Fluorescence Intensity (MFI).
Table 1: Hypothetical Data for Inhibition of IL-6-induced p-STAT3 in Jurkat Cells
| CGP77675 (µM) | % of p-STAT3 Positive Cells | Mean Fluorescence Intensity (MFI) |
| 0 (Vehicle) | 85.2 ± 4.1 | 15,234 ± 850 |
| 0.1 | 62.5 ± 5.3 | 10,112 ± 640 |
| 1 | 25.8 ± 3.9 | 4,567 ± 321 |
| 10 | 5.1 ± 1.8 | 987 ± 150 |
Table 2: Hypothetical Data for Inhibition of PMA-induced p-AKT and p-ERK in HL-60 Cells
| CGP77675 (µM) | % of p-AKT Positive Cells | p-AKT MFI | % of p-ERK Positive Cells | p-ERK MFI |
| 0 (Vehicle) | 92.7 ± 3.5 | 18,987 ± 1,230 | 95.1 ± 2.8 | 22,456 ± 1,540 |
| 0.1 | 75.4 ± 4.8 | 13,456 ± 980 | 80.3 ± 4.2 | 16,789 ± 1,120 |
| 1 | 40.1 ± 6.2 | 7,890 ± 560 | 45.6 ± 5.1 | 8,912 ± 630 |
| 10 | 12.3 ± 2.9 | 2,134 ± 210 | 15.2 ± 3.3 | 3,011 ± 280 |
Data presented are for illustrative purposes and will vary based on experimental conditions.
Conclusion
This compound is a valuable tool for investigating the role of Src family kinases in cellular signaling. The provided flow cytometry protocols offer a robust method for quantifying the inhibitory effects of this compound on key downstream pathways. These application notes serve as a comprehensive guide for researchers to design and execute experiments aimed at understanding the intricate mechanisms of Src-mediated signaling and for the development of novel therapeutic strategies.
References
Application Notes and Protocols for Immunofluorescence Staining Following Treatment with CGP77675 Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) staining to investigate the cellular effects of CGP77675 hydrate (B1144303), a potent inhibitor of Src family kinases (SFKs). By inhibiting SFKs, CGP77675 is expected to modulate downstream signaling pathways, including the Spleen Tyrosine Kinase (SYK) pathway, which is critical in both immune and various cancer cells. This document outlines detailed protocols for cell culture and drug treatment, immunofluorescence staining with a focus on phosphoprotein preservation, and methods for quantitative analysis of staining intensity. Furthermore, it includes diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the experimental design and data interpretation.
Introduction
CGP77675 hydrate is a selective inhibitor of Src family kinases, which are non-receptor tyrosine kinases that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Src kinases are often positioned at the apex of signaling cascades, and their dysregulation is implicated in various pathologies, notably cancer and inflammatory diseases. One of the key downstream pathways influenced by Src kinases is the SYK signaling pathway.
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that is essential for signal transduction downstream of various cell surface receptors, including B-cell receptors (BCRs) and Fc receptors.[3][4] The canonical activation of SYK is initiated by the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src family kinases.[5][6] Phosphorylated ITAMs then serve as docking sites for the tandem SH2 domains of SYK, leading to its recruitment to the cell membrane, subsequent phosphorylation, and full activation.[7][8] Activated SYK proceeds to phosphorylate a host of downstream substrates, including Phospholipase C gamma 2 (PLCγ2) and Vav guanine (B1146940) nucleotide exchange factors, culminating in the activation of transcription factors that drive cellular responses.[9][10]
Given that Src kinases are upstream activators of SYK, treatment with CGP77675 is hypothesized to decrease the phosphorylation and subsequent activation of SYK. Immunofluorescence microscopy is a powerful technique to visualize and quantify these changes in protein phosphorylation and localization at the single-cell level. This document provides the necessary protocols to effectively use immunofluorescence to study the impact of CGP77675 on the SYK signaling pathway.
Data Presentation
The following table summarizes hypothetical quantitative data from an immunofluorescence experiment designed to assess the effect of CGP77675 on SYK phosphorylation in a relevant cell line (e.g., B-cell lymphoma or mast cells). The data represents the mean fluorescence intensity (MFI) of phospho-SYK (p-SYK) staining, normalized to the vehicle control.
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of p-SYK (Normalized) | Standard Deviation | P-value (vs. Vehicle) |
| Vehicle (DMSO) | - | 1.00 | 0.12 | - |
| CGP77675 | 0.1 | 0.65 | 0.09 | < 0.05 |
| CGP77675 | 1 | 0.32 | 0.06 | < 0.01 |
| CGP77675 | 10 | 0.15 | 0.04 | < 0.001 |
| Positive Control (e.g., Antigen Stimulation) | - | 3.50 | 0.45 | < 0.001 |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing adherent cells and treating them with CGP77675 prior to immunofluorescence staining.
Materials:
-
Adherent cell line of interest (e.g., Ramos, THP-1)
-
Complete cell culture medium
-
Sterile glass coverslips (12 mm or 18 mm diameter)
-
Multi-well tissue culture plates (e.g., 24-well or 12-well)
-
This compound (Stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Sterilize glass coverslips by autoclaving or ethanol (B145695) immersion.
-
Place one sterile coverslip into each well of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 until they are well-adhered and have reached the desired confluency.
-
Prepare working solutions of CGP77675 by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of CGP77675 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours). The optimal time should be determined empirically.
-
Proceed immediately to the Immunofluorescence Staining protocol.
Immunofluorescence Staining for Phosphorylated SYK (p-SYK)
This protocol is optimized for the detection of phosphorylated proteins, ensuring the preservation of phosphorylation states.
Materials:
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody: Rabbit anti-phospho-SYK (e.g., targeting Tyr525/526) diluted in Blocking Buffer.[4][11]
-
Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488) diluted in Blocking Buffer.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Fixation:
-
Carefully aspirate the culture medium from the wells.
-
Gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature. This step is crucial for inhibiting endogenous phosphatases.[5]
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Add 1 mL of 0.2% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Aspirate the Blocking Buffer.
-
Add the diluted primary anti-p-SYK antibody solution to each well, ensuring the coverslip is fully covered.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each.
-
Add the diluted fluorescently labeled secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells using fine-tipped forceps and mount them onto microscope slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Store the slides at 4°C in the dark until imaging.
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: SYK Signaling Pathway and the inhibitory action of CGP77675.
Experimental Workflow Diagram
Caption: Experimental workflow for immunofluorescence staining after CGP77675 treatment.
References
- 1. Frontiers | Differential Requirements for Src-Family Kinases in SYK or ZAP70-Mediated SLP-76 Phosphorylation in Lymphocytes [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Linking inflammation and cancer: the unexpected SYK world - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody (Alexa Fluor® 647 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 5. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-Syk (Tyr525, Tyr526) Monoclonal Antibody (F.724.5) (MA5-14918) [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Subcellular Localization of Histidine Phosphorylated Proteins Through Indirect Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody (Alexa Fluor® 488 Conjugate) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for CGP77675 Hydrate in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP77675 hydrate (B1144303) is a potent and orally active inhibitor of Src family kinases (SFKs).[1] As a key regulator of various cellular processes, including proliferation, survival, migration, and invasion, the Src signaling pathway is a critical target in oncology research.[2][3][4] Dysregulation of Src activity has been implicated in the progression and metastasis of numerous solid tumors.[2][3][4] While preclinical data on other Src inhibitors have demonstrated anti-tumor efficacy in xenograft models, specific studies detailing the use of CGP77675 hydrate in cancer-focused xenograft mouse models are not extensively available in the public domain.
These application notes provide a comprehensive overview of the mechanism of action of CGP77675, its effects on relevant signaling pathways, and a generalized protocol for its evaluation in xenograft mouse models based on established methodologies for Src inhibitors.
Mechanism of Action and Target Profile
CGP77675 is a selective inhibitor of Src family kinases. In vitro studies have demonstrated its potent inhibitory activity against the phosphorylation of peptide substrates and the autophosphorylation of purified Src.[1][5] The compound also exhibits inhibitory effects on other kinases, although with varying potency.
Table 1: In Vitro Inhibitory Activity of CGP77675
| Target | IC50 (nM) |
| Src (peptide substrate phosphorylation) | 5-20[1][5] |
| Src (autophosphorylation) | 40[1][5] |
| EGFR | 150[1] |
| KDR | 1000[1] |
| v-Abl | 310[1] |
| Lck | 290[1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%.
The inhibition of Src kinase activity by CGP77675 disrupts downstream signaling cascades crucial for cancer cell proliferation and survival.
Signaling Pathways
The primary signaling pathway targeted by CGP77675 is the Src signaling cascade. Src, a non-receptor tyrosine kinase, plays a pivotal role in mediating signals from various receptor tyrosine kinases (RTKs) like EGFR and HER2, integrins, and G-protein coupled receptors.
Experimental Protocols for Xenograft Mouse Models
1. Cell Line Selection and Culture
-
Select a human cancer cell line with documented activation of the Src signaling pathway.
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model
-
Use immunodeficient mice (e.g., athymic nude mice, SCID mice, or NSG mice) that are 6-8 weeks old.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
3. Tumor Cell Implantation
-
Harvest cultured cancer cells during their exponential growth phase.
-
Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^7 cells in 100-200 µL) into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
5. Formulation and Administration of this compound
-
Formulation: this compound is soluble in DMSO and aqueous solutions with low pH. A suitable vehicle for in vivo administration should be determined based on solubility and tolerability studies. Common vehicles for oral administration include 0.5% methylcellulose (B11928114) or a solution of DMSO and PEG. For subcutaneous injection, a solution in acidified saline might be appropriate.
-
Dosing: Based on in vivo studies for other indications, doses ranging from 1 to 50 mg/kg administered once or twice daily have been used.[1] The optimal dose and schedule for anti-cancer efficacy in a xenograft model need to be determined through dose-range-finding studies.
-
Administration: CGP77675 is orally active.[1] Therefore, oral gavage is a suitable route of administration. Subcutaneous injection is another potential route.[1]
6. Efficacy Evaluation
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
7. Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 2: Example of Tumor Growth Inhibition Data
| Treatment Group | Number of Animals | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 150 | 1200 | 1.2 | - |
| CGP77675 (X mg/kg, p.o., QD) | 10 | 152 | 600 | 0.6 | 50 |
| CGP77675 (Y mg/kg, p.o., QD) | 10 | 148 | 300 | 0.3 | 75 |
This is a hypothetical data table. Actual results will vary depending on the experimental conditions.
Experimental Workflow Visualization
Conclusion
This compound is a potent Src family kinase inhibitor with a clear mechanism of action. While specific data on its efficacy in cancer xenograft models is limited, the provided protocols and background information offer a solid foundation for researchers to design and execute preclinical studies to evaluate its anti-tumor potential. Careful optimization of the formulation, dose, and administration schedule will be critical for obtaining meaningful and reproducible results. The visualization of the signaling pathway and experimental workflow aims to provide a clear and logical framework for these investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src inhibitors in the treatment of metastatic bone disease: rationale and clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
CGP77675 Hydrate: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP77675 hydrate (B1144303) is a potent and selective inhibitor of Src family kinases (SFKs), a group of non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK signaling is implicated in the pathogenesis of numerous diseases, particularly cancer and osteoporosis. These application notes provide a comprehensive overview of the use of CGP77675 hydrate in drug discovery, including its mechanism of action, key applications, and detailed experimental protocols.
Mechanism of Action
CGP77675 exerts its biological effects by targeting the kinase domain of Src family members, thereby inhibiting their catalytic activity. This leads to a reduction in the phosphorylation of downstream substrates, disrupting the signaling cascades that mediate the cellular effects of SFKs. CGP77675 has been shown to inhibit the phosphorylation of peptide substrates and the autophosphorylation of purified Src.[1][2][3][4]
Data Presentation
The inhibitory activity of this compound against various kinases and cellular processes is summarized in the table below. This quantitative data is essential for designing experiments and interpreting results.
| Target/Process | IC50 Value | Notes | Reference |
| Kinase Inhibition | |||
| Src (peptide substrate) | 5-20 nM | [1][2][4] | |
| Src (autophosphorylation) | 40 nM | [1][2][4] | |
| Lck | 290 nM | [2][4] | |
| Yes | Low nM range | [5] | |
| v-Abl | 310 nM | [1][2] | |
| Epidermal Growth Factor Receptor (EGFR) | 150 nM | [1][2] | |
| KDR (VEGFR2) | 1.0 µM | [2] | |
| Focal Adhesion Kinase (FAK) | 200 nM | [1] | |
| Cdc2 | > 10 µM | [1] | |
| Cellular Processes | |||
| Parathyroid hormone-induced bone resorption | 0.8 µM | In rat fetal long bone cultures. | [2] |
| Tyrosine phosphorylation of FAK (in IC8.1 cells) | 0.2 µM | [2] | |
| Tyrosine phosphorylation of paxillin (B1203293) (in IC8.1 cells) | 0.5 µM | [2] | |
| Tyrosine phosphorylation of Src (in IC8.1 cells) | 5.7 µM | [2] |
Signaling Pathway
CGP77675 primarily targets the Src signaling pathway, which is a central regulator of numerous cellular functions. The diagram below illustrates the key components of this pathway and the point of inhibition by CGP77675.
Src signaling pathway and inhibition by CGP77675.
Experimental Protocols
In Vitro Src Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of CGP77675 against Src kinase in a cell-free system.
Workflow:
Workflow for an in vitro Src kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Reconstitute recombinant active Src kinase in assay buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a suitable Src substrate peptide (e.g., poly(Glu, Tyr) 4:1) and ATP solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the recombinant Src kinase to each well.
-
Add serial dilutions of this compound to the test wells. Add DMSO vehicle to the control wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30 mM EDTA).
-
-
Detection and Analysis:
-
Detect the amount of phosphorylated substrate using a suitable method, such as a colorimetric, fluorescent, or luminescent assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each concentration of CGP77675.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Maintenance of Mouse Embryonic Stem Cells (Alternative 2i Protocol)
CGP77675, in combination with the GSK3 inhibitor CHIR99021, can be used to maintain the self-renewal and pluripotency of mouse embryonic stem cells (mESCs) in serum-free conditions.[3] This is often referred to as the "alternative 2i" or "a2i" protocol.
Workflow:
Workflow for the "alternative 2i" mESC culture protocol.
Methodology:
-
Media Preparation:
-
Prepare N2B27 medium by mixing DMEM/F12 and Neurobasal medium (1:1) supplemented with N2 supplement, B27 supplement, L-glutamine, and β-mercaptoethanol.
-
For the "alternative 2i" medium, supplement the N2B27 medium with:
-
This compound to a final concentration of 1 µM.
-
CHIR99021 to a final concentration of 3 µM.
-
-
For initial derivation of mESCs, Leukemia Inhibitory Factor (LIF) can be added (e.g., 1000 U/mL).
-
-
Cell Culture:
-
Coat tissue culture plates with 0.1% gelatin solution.
-
Thaw and plate mESCs onto the gelatin-coated plates in the "alternative 2i" medium.
-
Culture the cells at 37°C in a 5% CO₂ incubator.
-
Change the medium daily.
-
-
Passaging:
-
When the mESC colonies become confluent (typically every 2-3 days), wash the cells with PBS.
-
Dissociate the cells using a suitable enzyme-free dissociation reagent or trypsin.
-
Resuspend the cells in fresh "alternative 2i" medium and re-plate onto newly gelatin-coated plates at a suitable split ratio (e.g., 1:6 to 1:10).
-
-
Monitoring Pluripotency:
-
Regularly assess the morphology of the mESC colonies, which should be round and dome-shaped.
-
Periodically, confirm the expression of pluripotency markers such as OCT4 and NANOG using immunocytochemistry or flow cytometry.
-
In Vitro Bone Resorption Assay
This assay is used to evaluate the effect of CGP77675 on the resorptive activity of osteoclasts.
Workflow:
Workflow for an in vitro bone resorption assay.
Methodology:
-
Cell Culture and Differentiation:
-
Isolate osteoclast precursors from bone marrow of mice or rats, or use a suitable cell line (e.g., RAW 264.7).
-
Culture the precursor cells in α-MEM supplemented with fetal bovine serum and antibiotics.
-
Induce osteoclast differentiation by adding M-CSF and RANKL to the culture medium.
-
-
Bone Resorption Assay:
-
Seed the mature osteoclasts onto a bone-mimetic substrate, such as calcium phosphate-coated plates or dentine slices.
-
Allow the cells to attach and spread.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO).
-
Incubate for 24-48 hours to allow for bone resorption.
-
-
Visualization and Quantification:
-
Remove the osteoclasts by treating with a cell lysis buffer or bleach solution.
-
Wash the substrate with distilled water and air dry.
-
Stain the resorption pits with a suitable dye, such as Toluidine Blue for dentine slices or von Kossa staining for calcium phosphate (B84403) plates.
-
Visualize the resorption pits using a light microscope.
-
Capture images and quantify the total resorbed area per field of view using image analysis software (e.g., ImageJ).
-
Calculate the percentage of inhibition of bone resorption for each concentration of CGP77675 and determine the IC50 value.
-
Conclusion
This compound is a valuable tool for researchers in drug discovery and cell biology. Its potent and selective inhibition of Src family kinases makes it an excellent probe for elucidating the role of these kinases in various physiological and pathological processes. The protocols provided in these application notes offer a starting point for utilizing CGP77675 in a range of experimental settings, from in vitro kinase assays to cell-based functional assays. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges of CGP77675 Hydrate in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility of CGP77675 hydrate (B1144303), a potent inhibitor of Src family kinases, in aqueous media. Addressing the common challenges faced during experimental workflows, this guide offers troubleshooting protocols and answers to frequently asked questions to ensure the successful application of this compound in your research.
Troubleshooting Guide: Overcoming Precipitation Issues
Researchers may encounter precipitation when preparing aqueous solutions of CGP77675 hydrate, particularly when diluting from a Dimethyl Sulfoxide (DMSO) stock. This is a common issue for many kinase inhibitors which are often lipophilic in nature. The following steps provide a systematic approach to troubleshoot and prevent precipitation.
Initial Observation: A precipitate forms immediately upon dilution of the this compound DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
Potential Cause: The abrupt change in solvent polarity from a high-concentration DMSO stock to a predominantly aqueous environment can cause the compound to "crash out" or precipitate due to its low aqueous solubility.
Solutions:
-
Optimize Final DMSO Concentration:
-
Recommendation: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤ 0.5%) to minimize solvent-induced artifacts and cytotoxicity.
-
Procedure: Prepare a more dilute intermediate stock solution of this compound in DMSO before the final dilution into the aqueous medium. This reduces the localized concentration of DMSO upon final dilution.
-
-
Step-wise Dilution:
-
Recommendation: Avoid direct dilution of a highly concentrated DMSO stock into the full volume of aqueous buffer.
-
Procedure: First, create an intermediate dilution of the DMSO stock in a small volume of the aqueous buffer or cell culture medium. Then, add this intermediate dilution to the final volume. This gradual change in solvent polarity can help maintain solubility.
-
-
Enhance Mixing:
-
Recommendation: Vigorous and immediate mixing is crucial to disperse the compound quickly.
-
Procedure: Add the this compound stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This prevents the formation of localized high concentrations that are prone to precipitation.
-
-
Temperature Adjustment:
-
Recommendation: Gently warming the aqueous buffer can sometimes improve the solubility of the compound.
-
Procedure: Warm the aqueous buffer to 37°C before adding the this compound stock solution. However, it is essential to confirm the temperature stability of the compound to avoid degradation.
-
-
pH Modification:
-
Recommendation: The solubility of many kinase inhibitors is pH-dependent. If your experimental setup allows, adjusting the pH of the buffer may enhance solubility.
-
Procedure: Test the solubility of this compound in a range of physiologically relevant pH buffers to determine the optimal pH for your experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: My this compound solution, which was initially clear, showed precipitation after some time in the incubator. What could be the reason?
A2: This phenomenon, known as delayed precipitation, can be caused by several factors:
-
Temperature Changes: Fluctuations in temperature between the incubator and the lab environment can affect solubility.
-
pH Shifts: The metabolic activity of cells in culture can alter the pH of the medium over time, potentially reducing the solubility of the compound.
-
Compound Instability: The compound may have limited stability in the aqueous environment of the cell culture medium over extended periods.
Q3: How should I prepare a stock solution of this compound?
A3: A high-concentration stock solution should be prepared in anhydrous DMSO. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
A4: To minimize artifacts and cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically at or below 0.5%. It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments.
Q5: Can I use sonication to dissolve this compound in an aqueous buffer?
A5: While sonication can aid in the dissolution of some compounds, it should be used with caution as it can potentially degrade the compound. If you choose to use sonication, it is advisable to use a short duration and keep the sample on ice to minimize heat generation. The stability of the compound under sonication should be verified.
Quantitative Data Summary
While specific solubility data for this compound in aqueous media is limited, the following table provides a general overview of its known solubility and typical working concentrations for similar kinase inhibitors.
| Solvent/Medium | Solubility/Working Concentration | Reference/Note |
| DMSO | 10 mg/mL | [1] |
| Aqueous Buffers (e.g., PBS) | Low (Specific data not available) | Expected based on the properties of similar kinase inhibitors. |
| Cell Culture Media | Low (Specific data not available) | Final concentration should be determined empirically for each cell line and assay. |
Experimental Protocols
Protocol for Preparing this compound Working Solution for Cell-Based Assays
This protocol provides a general guideline for preparing a working solution of this compound from a DMSO stock for use in cell-based assays.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Formula Weight: 443.5 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize the final DMSO concentration, prepare an intermediate dilution of the stock solution in DMSO or the aqueous buffer. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
-
Prepare the Final Working Solution:
-
Warm the sterile aqueous buffer or cell culture medium to 37°C.
-
While vortexing the warmed medium, add the required volume of the this compound stock or intermediate solution dropwise to achieve the desired final concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Visualizations
Experimental Workflow for Solution Preparation
References
CGP77675 hydrate precipitation in culture medium
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CGP77675 hydrate (B1144303). Our aim is to help you overcome common challenges, particularly precipitation in culture medium, to ensure the success of your experiments.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of CGP77675 hydrate stock solution into aqueous culture medium.
Possible Cause 1: Low Aqueous Solubility
-
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?
-
A1: This is a common issue due to the hydrophobic nature of many kinase inhibitors.[1] The abrupt change in solvent polarity from DMSO to an aqueous environment can cause the compound to crash out of solution. Here are several strategies to address this:
-
Lower the Final Concentration: Test a serial dilution of your DMSO stock to determine the highest concentration that remains soluble in your culture medium.[1]
-
Optimize Stock Solution Concentration: Preparing a very high concentration DMSO stock may contribute to precipitation upon dilution. Try preparing a lower concentration stock solution.
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Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the DMSO stock in a smaller volume of serum-free medium or PBS, vortex gently, and then add this intermediate dilution to the final culture volume.
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Pre-warm the Medium: Ensure your culture medium is pre-warmed to 37°C before adding the this compound solution.
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Increase Agitation: Gently swirl the culture plate or tube immediately after adding the compound to facilitate rapid and even dispersion.
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-
Possible Cause 2: Compound Instability
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Q2: I've tried different dilution methods, but I still see precipitation over time. Could the compound be unstable in my medium?
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A2: Yes, the stability of the compound in the culture medium can be a factor. Several components in culture media can affect compound stability.[2]
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pH of the Medium: The solubility of many compounds is pH-dependent.[1] Ensure the pH of your culture medium is stable and within the optimal range for your cells (typically pH 7.2-7.4).[3]
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Media Components: Certain components in complex culture media, such as salts and proteins, can interact with the compound and reduce its solubility over time.[2] Consider if any specific supplements in your media might be contributing to the issue.
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Light Exposure: Protect your stock solutions and final culture plates from excessive light exposure, as this can sometimes lead to compound degradation and precipitation.
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Possible Cause 3: Improper Stock Solution Preparation or Storage
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Q3: How can I be sure my initial stock solution is prepared and stored correctly to minimize precipitation issues?
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A3: Proper handling of the stock solution is critical.
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Use High-Quality, Anhydrous DMSO: this compound is soluble in DMSO.[4][5] Use fresh, anhydrous (water-free) DMSO, as moisture can significantly impact the solubility of hygroscopic compounds.[4]
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Correct Storage: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Aliquot the stock solution into smaller, single-use volumes.
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Ensure Complete Dissolution: When preparing the stock solution, ensure the this compound is completely dissolved. Gentle warming and ultrasonic treatment may be necessary.[4]
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-
Frequently Asked Questions (FAQs)
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Q4: What is the recommended solvent for preparing this compound stock solutions?
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A4: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.[4][5] It is also soluble in 0.1N HCl.[7]
-
-
Q5: What are the reported solubility limits for this compound?
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Q6: Can I prepare an aqueous stock solution of this compound?
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A6: Direct dissolution in aqueous buffers is challenging due to the compound's hydrophobicity. However, a protocol using a cyclodextrin-based solution has been described to prepare an aqueous working solution. For example, adding a DMSO stock solution to a 20% SBE-β-CD solution in saline can yield a clear solution.[4]
-
-
Q7: How does the 'hydrate' form of CGP77675 affect its properties?
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A7: The "hydrate" indicates that water molecules are incorporated into the crystalline structure of the compound. This can affect its molecular weight and potentially its solubility characteristics compared to an anhydrous form. It is crucial to use the correct formula weight, including the water of hydration if specified, for accurate molar concentration calculations.
-
Data at a Glance
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 10 mg/mL | - | [5] |
| DMSO | 26.0 mg/mL (58.62 mM) | Requires ultrasonic and warming. Use newly opened DMSO. | [4] |
| 0.1N HCl | Soluble | - | [7] |
| Water | Insoluble | - | [8] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Temperature | Duration | Notes | Reference |
| -20°C | 1 month | Store under nitrogen. | [4] |
| -80°C | 6 months | Store under nitrogen. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
This compound (Formula Weight: 443.5 g/mol , may vary slightly based on hydration)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, nuclease-free microcentrifuge tubes
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Calibrated pipettes and sterile, filtered pipette tips
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Vortexer
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Optional: Water bath or sonicator
-
-
Procedure:
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Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
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Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.435 mg.
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Add the appropriate volume of anhydrous DMSO to the powder.
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Vortex the solution thoroughly to dissolve the compound.
-
If dissolution is slow, gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be applied.[4]
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Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.[4]
-
Protocol 2: Dilution of DMSO Stock into Cell Culture Medium
-
Materials:
-
Prepared this compound DMSO stock solution
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile culture plates or tubes
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Calibrated pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is homogeneous.
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Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of stock solution required. To minimize the final DMSO concentration in your culture (ideally ≤ 0.1%), prepare an intermediate dilution if necessary.
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Add the calculated volume of the stock solution to the pre-warmed culture medium. Crucially, add the stock solution directly into the medium, not to the sides of the well or tube.
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Immediately after adding the stock solution, gently swirl the plate or mix the solution in the tube to ensure rapid and uniform distribution.
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Visually inspect the medium for any signs of precipitation.
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Incubate your cells under standard conditions.
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Visual Guides
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Simplified Src signaling pathway and the inhibitory action of CGP77675.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. benchchem.com [benchchem.com]
how to prevent CGP77675 hydrate from crashing out
Welcome to the technical support center for CGP77675. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing CGP77675 effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly the prevention of CGP77675 hydrate (B1144303) precipitation.
Frequently Asked Questions (FAQs)
Q1: What is CGP77675 and what is its mechanism of action?
A1: CGP77675 is a potent and orally active inhibitor of Src family kinases (SFKs).[1][2][3] It works by blocking the phosphorylation of peptide substrates and the autophosphorylation of purified Src.[2][3] CGP77675 has been shown to inhibit several kinases including Src, EGFR, KDR, v-Abl, and Lck, making it a valuable tool for studying signaling pathways involved in cancer and other diseases.[1]
Q2: What is the recommended solvent for preparing CGP77675 stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of CGP77675.[2][4]
Q3: How should I store CGP77675 stock solutions?
A3: Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.[5]
Q4: What should I do if I observe precipitation in my CGP77675 stock solution?
A4: If precipitation is observed in the stock solution, you can gently warm the vial in a 37°C water bath and vortex vigorously to try and redissolve the compound.[6] However, to ensure accurate dosing, preparing a fresh stock solution is always the best practice.
Q5: What is the maximum recommended final concentration of DMSO in cell culture media?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.1% (v/v).[6] The tolerance to DMSO can vary between cell lines, so it is recommended to perform a vehicle control experiment.
Troubleshooting Guide: Preventing CGP77675 Hydrate Precipitation
Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue that can lead to inconsistent and unreliable experimental results. The following guide provides systematic solutions to prevent the compound from crashing out of solution.
| Symptom | Potential Cause | Recommended Solution(s) |
| Precipitation observed immediately after adding CGP77675 to aqueous media. | 1. Final concentration exceeds solubility limit: The concentration of CGP77675 in the final working solution is higher than its solubility in the aqueous medium. 2. Improper dilution method ("solvent shock"): Rapidly adding the concentrated DMSO stock to the aqueous medium can cause localized high concentrations, leading to precipitation. 3. Low temperature of the medium: The solubility of some compounds decreases at lower temperatures. | 1. Lower the final working concentration: If your experimental design allows, try using a lower final concentration of CGP77675. 2. Optimize the dilution process: Pre-warm the aqueous medium to 37°C. Add the CGP77675 stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even distribution.[7][8] 3. Use an intermediate dilution step: Prepare an intermediate dilution of the stock solution in pre-warmed media before making the final dilution. |
| The medium becomes cloudy or hazy after adding CGP77675. | Formation of a fine, colloidal suspension: This may not be visible as distinct particles but can still affect the effective concentration of the compound. | Filter the final medium: After adding CGP77675, you can filter the medium through a 0.22 µm sterile filter. Be aware that this may remove some of the precipitated compound, potentially lowering the final concentration.[7] |
| Precipitation appears after a few hours or days of incubation. | 1. Compound instability: The compound may not be stable in the aqueous environment of the cell culture medium over extended periods. 2. Interaction with media components: Components in the media, such as proteins and salts, can interact with CGP77675 and reduce its solubility over time. 3. Evaporation of media: Evaporation from the culture vessel can lead to an increased concentration of the compound. | 1. Perform media changes with freshly prepared solutions: For long-term experiments, change the media with freshly prepared CGP77675-containing media every 24-48 hours. 2. Consider alternative formulations for in vivo studies: For in vivo experiments, solubility can be enhanced by using formulations such as 10% DMSO and 90% (20% SBE-β-CD in saline).[1] 3. Ensure proper humidification: Maintain proper humidity in the incubator to minimize media evaporation. |
| Inconsistent experimental results or lower than expected efficacy. | Partial precipitation: The compound may be partially precipitating, reducing the effective concentration available to the cells. | Visually inspect for precipitation: Before and during the experiment, carefully inspect the media for any signs of precipitation. Verify stock solution concentration: Ensure the stock solution is fully dissolved and the concentration is accurate. Prepare fresh stock solutions regularly. |
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₂₉N₅O₂ • XH₂O | [2] |
| Molecular Weight | 443.5 g/mol (anhydrous) | [2] |
| IC₅₀ for Src (autophosphorylation) | 40 nM | [2] |
| IC₅₀ for Src (peptide substrate) | 5-20 nM | [2] |
| Solubility in DMSO | ≥ 10 mg/mL | [2] |
| Recommended Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [1] |
Experimental Protocols
Protocol 1: Preparation of CGP77675 Stock Solution (10 mM in DMSO)
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Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
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Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.44 mg of the compound (assuming anhydrous molecular weight of 443.54 g/mol ).
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Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock solution, add 1 mL of DMSO for every 4.44 mg of CGP77675.
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Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath and/or sonication can aid in dissolution if necessary.[1]
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Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]
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Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Preparation of Working Solution in Cell Culture Media
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Thaw Stock Solution: Thaw an aliquot of the CGP77675 DMSO stock solution at room temperature.
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Pre-warm Media: Pre-warm the complete cell culture medium to 37°C.
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Dilution: While gently swirling the pre-warmed medium, add the calculated volume of the CGP77675 stock solution drop-wise to achieve the desired final concentration. Ensure the final DMSO concentration is at or below 0.1%.
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Mixing: Mix the final solution gently by inverting the tube or swirling the flask. Avoid vigorous vortexing.
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Visual Inspection: Visually inspect the medium for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Experimental workflow for preparing CGP77675 solutions.
Caption: Simplified Src signaling pathway and the inhibitory action of CGP77675.
References
CGP77675 hydrate stability in solution over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGP77675 hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving CGP77675 hydrate?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 10 mg/mL.
Q2: What are the recommended storage conditions for this compound as a solid?
A2: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.
Q3: How should I store stock solutions of this compound in DMSO?
A3: For optimal stability, stock solutions of this compound in DMSO should be stored under the following conditions:
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-80°C: Stable for up to 6 months.
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-20°C: Stable for up to 1 month. It is recommended to store under a nitrogen atmosphere at this temperature.
To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare small aliquots of the stock solution.
Q4: Is there any information on the stability of this compound in aqueous solutions or cell culture media?
A4: Currently, there is no specific data available on the long-term stability of this compound in aqueous solutions or cell culture media. Due to the potential for hydrolysis and other degradation pathways in aqueous environments, it is strongly recommended to prepare fresh working solutions in your aqueous buffer or cell culture medium immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
Q5: What are the known degradation products of this compound?
A5: There is currently no publicly available information detailing the specific degradation products of this compound. The core structure, a pyrrolo[2,3-d]pyrimidine derivative, can be susceptible to hydrolysis and oxidation, but the exact degradation pathway for this specific molecule has not been documented in the available literature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution (DMSO) | - Exceeded solubility limit. - Temperature fluctuations. - Water absorption by DMSO. | - Ensure the concentration does not exceed 10 mg/mL. - Gently warm the solution and sonicate to aid dissolution. - Use anhydrous, high-quality DMSO and store in tightly sealed vials to prevent moisture absorption. - Prepare fresh stock solutions if precipitation persists. |
| Inconsistent or lower than expected activity in experiments | - Degradation of the compound in solution. - Multiple freeze-thaw cycles of the stock solution. - Instability in aqueous working solution. | - Prepare fresh stock solutions in DMSO and store them in single-use aliquots at -80°C. - Always prepare aqueous working solutions fresh from a DMSO stock immediately before use. Do not store aqueous solutions. - Verify the concentration of your stock solution. |
| Difficulty dissolving the solid compound | - Inappropriate solvent. - Insufficient mixing. | - Use high-purity, anhydrous DMSO as the solvent. - Vortex or sonicate the solution to ensure complete dissolution. Gentle warming can also be applied. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
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This compound (Formula Weight: 443.5 g/mol for the anhydrous form; adjust for water content if known)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator (optional)
Procedure:
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Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need 4.435 mg of the anhydrous compound.
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Weigh the calculated amount of this compound and place it in a sterile vial.
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Add the appropriate volume of anhydrous DMSO to the vial.
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Vortex the solution until the solid is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.
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Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Signaling Pathways and Experimental Workflows
CGP77675 is a potent inhibitor of Src family kinases and also shows inhibitory activity against other kinases such as EGFR, KDR (VEGFR2), v-Abl, and Lck.
Src Family Kinase (SFK) Signaling Pathway
Caption: Inhibition of the Src signaling pathway by CGP77675.
Multi-Kinase Inhibition by CGP77675
Caption: CGP77675 inhibits multiple kinase signaling pathways.
Experimental Workflow for Assessing CGP77675 Stability
Technical Support Center: Optimizing CGP77675 Hydrate Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of CGP77675 hydrate (B1144303) in cell-based experiments, ensuring maximal target inhibition while maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CGP77675?
A1: CGP77675 is a potent and selective inhibitor of Src family kinases (SFKs).[1][2] It functions by blocking the phosphorylation of peptide substrates and the autophosphorylation of purified Src.[1][3] CGP77675 also shows inhibitory activity against other kinases such as Lck, Yes, epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and v-Abl.[4][5]
Q2: What is a recommended starting concentration for CGP77675 in cell culture experiments?
A2: A good starting point for CGP77675 concentration is between 0.1 µM and 1 µM. For instance, in Src-overexpressing IC8.1 cells, concentrations ranging from 0.04 µM to 10 µM have been used to inhibit the phosphorylation of Src substrates.[4] It's important to note that in some cell lines, concentrations up to 5 µM did not affect cell viability for up to 3 days of treatment.[4] However, the optimal concentration is highly cell-line dependent and should be determined empirically through a dose-response experiment.
Q3: How should I prepare and store CGP77675 stock solutions?
A3: CGP77675 is soluble in DMSO at concentrations up to 10 mg/mL.[3] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium and mix thoroughly to prevent precipitation.[6] The final DMSO concentration in the cell culture should be kept low (typically below 0.5%) to minimize solvent-induced toxicity.[7]
Q4: How long should I incubate my cells with CGP77675?
A4: The optimal incubation time depends on the experimental goals. For observing inhibition of downstream signaling, a shorter incubation of 2 hours has been shown to be effective.[4] For assessing effects on cell viability or proliferation, longer incubation times of 24 to 72 hours are common.[4][8][9] For long-term experiments, it is crucial to replenish the medium with fresh CGP77675 every 48-72 hours to maintain a consistent concentration of the active inhibitor.[10]
Q5: What are the potential off-target effects of CGP77675?
A5: While CGP77675 is a potent Src inhibitor, it can also inhibit other kinases, including EGFR, KDR (VEGFR2), and v-Abl, though generally at higher concentrations.[5] It is crucial to consider these potential off-target effects when interpreting experimental results. Using a secondary, structurally unrelated Src inhibitor or genetic approaches like siRNA can help validate that the observed phenotype is due to on-target Src inhibition.[11]
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| Precipitation of CGP77675 in culture medium. | - Final concentration exceeds aqueous solubility.- Improper dilution of DMSO stock. | - Perform a solubility test to determine the maximum soluble concentration in your specific medium.- Serially dilute the concentrated DMSO stock in a smaller volume of medium before adding to the final culture volume.- Ensure thorough mixing by vortexing during dilution.[6]- Pre-warm the cell culture medium to 37°C before adding the compound.[6] |
| Inconsistent or non-reproducible results. | - Degradation of CGP77675 in stock solution or culture medium.- Variation in cell seeding density or health.- Inconsistent incubation times. | - Prepare fresh working solutions for each experiment from a frozen DMSO stock.- Perform a stability test of CGP77675 in your specific culture medium using HPLC or a similar method.[12]- Standardize cell seeding protocols and ensure cells are in the exponential growth phase.- Use a consistent incubation time for all experiments. |
| High levels of cell death even at low concentrations. | - Cell line is particularly sensitive to Src inhibition or off-target effects.- Final DMSO concentration is too high. | - Perform a dose-response experiment starting from a very low concentration (e.g., 10 nM) to determine the IC50 for cytotoxicity.- Ensure the final DMSO concentration is below 0.1%.- Include a vehicle control (medium with the same concentration of DMSO) in all experiments.[7] |
| No observable effect on the target pathway or phenotype. | - Insufficient concentration of CGP77675.- Short incubation time.- Inactive compound due to improper storage.- The pathway is not active in your cell line. | - Increase the concentration of CGP77675 based on a dose-response curve.- Increase the incubation time.- Use a fresh aliquot of the inhibitor from a reputable supplier.- Confirm the activity of the Src pathway in your cell line using a positive control. |
Quantitative Data Summary
The following tables summarize key quantitative data for CGP77675 based on available literature. Researchers should use this information as a guide and optimize conditions for their specific cell lines and experimental setups.
Table 1: In Vitro Inhibitory Activity (IC50)
| Target Kinase | IC50 Value | Reference(s) |
| Src (peptide substrate) | 5-20 nM | [1][5] |
| Src (autophosphorylation) | 40 nM | [1][5] |
| LCK | 290 nM | [5] |
| Yes | Low nM | [3] |
| EGFR | 150 nM | [5] |
| KDR (VEGFR2) | 1.0 µM | [5] |
| v-Abl | 310 nM | [5] |
| FAK | 200 nM | [2] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference(s) |
| Src-overexpressing IC8.1 cells | 0.04 - 10 µM | 2 hours | Dose-dependent inhibition of Fak and paxillin (B1203293) phosphorylation | [4] |
| Src-overexpressing IC8.1 cells | 0.2 - 5 µM | 3 days | No influence on cell viability | [4] |
| Rat fetal long bone cultures | 0.8 µM (IC50) | Not Specified | Inhibition of parathyroid hormone-induced bone resorption | [4][5] |
| Mouse Embryonic Stem Cells | Not Specified | Not Specified | Maintenance of self-renewal and pluripotency (in combination with CHIR99021) | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of CGP77675 Stock and Working Solutions
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Reconstitution: Prepare a 10 mM stock solution of CGP77675 hydrate in sterile DMSO. For example, for a compound with a molecular weight of 443.5 g/mol , dissolve 4.435 mg in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[4]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution at room temperature. Prepare serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations. Ensure rapid and thorough mixing to prevent precipitation.
Protocol 2: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of CGP77675 (e.g., 0.01 µM to 10 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
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Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value for cytotoxicity.
Visualizations
Caption: Workflow for determining the optimal concentration of CGP77675.
Caption: Inhibition of the Src signaling pathway by CGP77675.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. stemcell.com [stemcell.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CGP77675 is an Orally Active Inhibitor of Src Family Kinases | MedChemExpress [medchemexpress.eu]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
CGP77675 hydrate off-target effects to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of CGP77675 hydrate (B1144303). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users anticipate and address potential issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of CGP77675 hydrate?
This compound is a potent inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1][2] It effectively inhibits the phosphorylation of peptide substrates and the autophosphorylation of purified c-Src, with IC50 values in the low nanomolar range.[1][2]
Q2: What are the known off-target effects of this compound?
Q3: Why is it crucial to consider off-target effects in my experiments?
Off-target effects can lead to misinterpretation of experimental results. Inhibition of unintended kinases can trigger signaling pathways unrelated to the primary target (Src), potentially causing unexpected phenotypes, toxicity, or confounding the validation of the intended mechanism of action.
Q4: At what concentrations are off-target effects likely to be observed?
Off-target effects are generally observed at concentrations higher than the IC50 for the primary target. For CGP77675, while Src is inhibited at low nanomolar concentrations, off-targets like EGFR and v-Abl are inhibited at higher nanomolar to micromolar concentrations. It is recommended to perform a dose-response curve in your specific experimental system to determine the optimal concentration that inhibits Src with minimal off-target engagement.
Quantitative Data: Kinase Inhibition Profile of CGP77675
The following table summarizes the known inhibitory concentrations (IC50) of CGP77675 against its primary targets and identified off-targets. This data is compiled from in vitro kinase assays.
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| c-Src (substrate) | 5 - 20 | Src Family (Primary Target) | Inhibition of peptide substrate phosphorylation.[1] |
| c-Src (auto) | 40 | Src Family (Primary Target) | Inhibition of autophosphorylation.[1] |
| Lck | 290 | Src Family (Primary Target) | A member of the Src family of kinases.[3] |
| EGFR | 150 | Receptor Tyrosine Kinase | Off-target.[3] |
| v-Abl | 310 | Non-receptor Tyrosine Kinase | Off-target.[3] |
| FAK | 200 | Non-receptor Tyrosine Kinase | Off-target.[1] |
| KDR (VEGFR2) | 1000 | Receptor Tyrosine Kinase | Off-target.[3] |
| Cdc2 | >10,000 | Serine/Threonine Kinase | Weak off-target.[1] |
Potential Off-Target Signaling Pathway Perturbations
The off-target activities of CGP77675 can potentially modulate key cellular signaling pathways. Below are diagrams illustrating how inhibition of known off-targets could affect these pathways.
Figure 1: Potential inhibition of the EGFR-MAPK signaling pathway by CGP77675.
References
unexpected results with CGP77675 hydrate treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CGP77675 hydrate (B1144303). The information is designed to help address specific issues that may arise during experimentation.
Troubleshooting Guide
Question: I am observing inconsistent inhibitory effects of CGP77675 hydrate between experiments. What could be the cause?
Answer: Inconsistent results with this compound can stem from several factors related to compound handling and experimental setup.
-
Compound Stability and Storage: this compound should be stored at -20°C.[1] Improper storage can lead to degradation of the compound. Ensure the compound is protected from moisture.
-
Solubility Issues: The solubility of this compound is limited in aqueous solutions. It is recommended to dissolve it in DMSO at a concentration of 10 mg/ml.[1] Ensure the compound is fully dissolved before further dilution into aqueous media. Precipitation of the compound in your assay can lead to lower effective concentrations and thus, inconsistent results.
-
Experimental Variability: Ensure that cell density, passage number, and serum concentration in the culture media are consistent across experiments. Variations in these parameters can alter the activity of Src family kinases and the cellular response to inhibition.
Question: My results suggest that this compound is affecting pathways other than Src signaling. Is this possible?
Answer: Yes, this is a critical consideration. While CGP77675 is a potent inhibitor of Src family kinases, it is not entirely specific and can inhibit other kinases, leading to off-target effects.[2][3][4][5]
-
Known Off-Target Kinases: CGP77675 has been shown to inhibit other kinases such as EGFR, KDR (VEGFR2), and v-Abl, albeit at higher concentrations than for Src.[2][4][5] If your experimental system has high activity of these kinases, you may observe effects independent of Src inhibition.
-
Troubleshooting Off-Target Effects:
-
Titrate the concentration: Use the lowest effective concentration of CGP77675 that inhibits Src activity to minimize off-target effects.
-
Use a structurally different Src inhibitor: To confirm that the observed phenotype is due to Src inhibition, use another Src inhibitor with a different chemical structure as a control.
-
Rescue experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of Src to see if it reverses the observed phenotype.
-
Direct measurement of kinase activity: Directly measure the activity of suspected off-target kinases in your experimental system after treatment with CGP77675.
-
Question: I am not observing the expected level of inhibition of Src phosphorylation. What should I check?
Answer: If you are not seeing the expected inhibition, consider the following:
-
Cellular Uptake and Efflux: The compound may not be efficiently entering the cells or could be actively transported out. You can assess cellular uptake using radiolabeled or fluorescently tagged compounds if available.
-
High ATP Concentration: In in vitro kinase assays, high concentrations of ATP can compete with ATP-competitive inhibitors like CGP77675, leading to reduced efficacy. Ensure your ATP concentration is close to the Km for the kinase.
-
Incorrect Downstream Readout: Ensure that the antibody you are using for western blotting to detect phosphorylated Src (or its substrates) is specific and that the downstream substrate you are probing is indeed regulated by Src in your cell type.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound should be dissolved in DMSO (10 mg/ml) and stored as aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
Q2: What is the selectivity profile of CGP77675?
A2: CGP77675 is a potent inhibitor of Src family kinases (Src, Lck, Yes).[1][3] However, it also shows inhibitory activity against other kinases such as EGFR, KDR, and v-Abl at higher concentrations.[2][4][5]
Q3: Can CGP77675 be used in animal studies?
A3: Yes, CGP77675 is orally active and has been used in rodent models to study its effects on bone resorption and allograft survival.[1][4]
Q4: How can I confirm that the observed effects in my experiment are due to Src inhibition by CGP77675?
A4: To confirm on-target activity, you should include multiple controls. This can include using a second, structurally distinct Src inhibitor, performing siRNA-mediated knockdown of Src to see if it phenocopies the inhibitor's effect, and conducting rescue experiments with a drug-resistant Src mutant.
Quantitative Data
Table 1: Inhibitory Activity of this compound Against Various Kinases
| Kinase Target | IC50 Value | Notes |
| Purified Src (peptide substrate phosphorylation) | 5-20 nM | Highly potent inhibition.[1][2][4] |
| Purified Src (autophosphorylation) | 40 nM | Potent inhibition.[1][2][4] |
| Lck | 0.29 µM | Inhibition of another Src family kinase.[2][3] |
| c-Yes | Low nanomolar | Inhibition of another Src family kinase.[1] |
| EGFR | 0.15 µM | Potential off-target.[2][3][4] |
| KDR (VEGFR2) | 1.0 µM | Potential off-target.[2][4] |
| v-Abl | 0.31 µM | Potential off-target.[2][3][4] |
| FAK | 0.2 µM | Inhibition of a key downstream effector of Src.[3] |
| Cdc2 | > 10 µM | Low inhibitory activity.[3] |
Experimental Protocols
Protocol: In Vitro Cell-Based Assay for Assessing this compound Activity
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
-
Cell Seeding:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and stabilize for 24 hours before treatment.
-
-
Treatment:
-
Remove the old medium and add fresh medium containing the desired concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Western Blotting:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Src (e.g., p-Src Tyr416), total Src, and downstream targets like phospho-FAK and phospho-paxillin. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Cell Viability/Proliferation Assay:
-
Use assays such as MTT, WST-1, or CellTiter-Glo to assess the effect of the compound on cell viability.
-
-
-
Controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO used in the highest concentration of CGP77675.
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Positive Control: If available, use a known activator of the Src pathway or another well-characterized Src inhibitor.
-
Untreated Control: Cells cultured in medium without any treatment.
-
Visualizations
Caption: Simplified Src signaling pathway and the inhibitory action of CGP77675.
Caption: Workflow for troubleshooting unexpected results with CGP77675.
Caption: On-target and potential off-target kinases of CGP77675.
References
Technical Support Center: Troubleshooting CGP77675 Hydrate in Western Blotting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use CGP77675 hydrate (B1144303) in Western blotting experiments. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is CGP77675 and what is its primary mechanism of action?
CGP77675 is a potent, cell-permeable inhibitor of Src family kinases (SFKs).[1] Its primary mechanism of action is the inhibition of tyrosine kinase activity, thereby preventing the phosphorylation of downstream substrate proteins. It has been shown to inhibit the phosphorylation of peptide substrates and the autophosphorylation of purified c-Src.[1]
Q2: Which specific kinases are inhibited by CGP77675?
CGP77675 primarily targets Src family kinases such as Src, Lck, and Yes with high potency.[1] At higher concentrations, it can also inhibit other kinases, including the Epidermal Growth Factor Receptor (EGFR) and v-Abl.[1] It is crucial to consider these potential off-target effects when interpreting your Western blot results.
Q3: What is the optimal concentration of CGP77675 to use for cell treatment?
The optimal concentration of CGP77675 will vary depending on the cell line and the specific experimental goals. A dose-response experiment is highly recommended to determine the effective concentration for inhibiting Src phosphorylation in your specific model. Based on its IC50 values, a starting range of 1 µM to 10 µM is often used in cell-based assays.
Q4: How should I prepare and store CGP77675 hydrate?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL.[1] For long-term storage, the solid compound should be stored at -20°C.[1] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, dilute the DMSO stock solution into your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically below 0.1%) to avoid solvent-induced cellular stress.
Quantitative Data: Inhibitory Potency of CGP77675
The following table summarizes the half-maximal inhibitory concentration (IC50) values of CGP77675 against various kinases, providing a reference for its potency and selectivity.
| Target Kinase | IC50 (in vitro) |
| c-Src (peptide substrate) | 5-20 nM |
| c-Src (autophosphorylation) | 40 nM |
| Lck | Low nanomolar |
| c-Yes | Low nanomolar |
| EGFR | 150 nM |
| v-Abl | 310 nM |
Signaling Pathways and Experimental Workflow
To effectively troubleshoot your experiments, it is essential to understand the signaling pathway you are investigating and the overall experimental workflow.
Caption: Src Signaling Pathway and Inhibition by CGP77675.
Caption: Western Blotting Workflow with CGP77675.
Experimental Protocol: Western Blotting with CGP77675
This protocol provides a general framework for assessing the effect of CGP77675 on protein phosphorylation. Optimization of specific steps may be required for your particular cell line and target protein.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Treat cells with varying concentrations of CGP77675 for a predetermined duration. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration. A positive control (e.g., a known activator of the Src pathway) and a negative control (untreated cells) should also be included.
2. Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-40 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is generally recommended.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
6. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. To ensure accurate quantification, normalize the phospho-protein signal to the total protein signal from a stripped and re-probed blot, or to a loading control like GAPDH or β-actin.
Troubleshooting Guide
Problem: No or Weak Signal for Phosphorylated Target Protein
| Possible Cause | Troubleshooting Steps |
| Ineffective Inhibition | - Confirm CGP77675 Activity: Ensure the compound has been stored correctly and prepare fresh dilutions for each experiment. - Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting your target. |
| Low Abundance of Phosphorylated Protein | - Stimulate the Pathway: If the basal level of phosphorylation is low, consider stimulating the cells with a known activator (e.g., growth factor) before or during inhibitor treatment. - Increase Protein Load: Load a higher amount of total protein per lane (e.g., 50-100 µg). |
| Loss of Phosphorylation During Sample Prep | - Work Quickly and on Ice: Keep all samples and buffers cold to minimize phosphatase activity. - Use Fresh Inhibitors: Ensure your lysis buffer is always supplemented with fresh protease and phosphatase inhibitors. |
| Suboptimal Antibody Performance | - Check Antibody Specifications: Confirm that the primary antibody is validated for Western blotting and recognizes the correct phosphorylated epitope. - Optimize Antibody Dilution: Titrate the primary antibody to find the optimal concentration. |
| Inefficient Protein Transfer | - Verify Transfer: Use Ponceau S staining to confirm that proteins have transferred effectively from the gel to the membrane. - Optimize Transfer Conditions: Adjust the transfer time and voltage, especially for high or low molecular weight proteins. |
Problem: Unexpected or Non-Specific Bands
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects of CGP77675 | - Review Kinase Selectivity: Be aware that CGP77675 can inhibit other kinases like EGFR at higher concentrations. Unexpected changes in the phosphorylation of other proteins may be due to these off-target effects. - Use a More Selective Inhibitor: If off-target effects are a concern, consider using a more specific Src inhibitor as a control. |
| Antibody Cross-Reactivity | - Check Antibody Specificity: Consult the antibody datasheet for known cross-reactivities. - Use a Blocking Peptide: If available, use a blocking peptide to confirm the specificity of the primary antibody. |
| Protein Degradation | - Use Fresh Samples and Inhibitors: Prepare fresh lysates and always include protease inhibitors in your lysis buffer. Degradation products can sometimes be recognized by the antibody. |
| High Antibody Concentration | - Titrate Antibodies: High concentrations of primary or secondary antibodies can lead to non-specific binding. Optimize the antibody dilutions. |
| Insufficient Blocking or Washing | - Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., switch from milk to BSA). - Increase Wash Steps: Increase the number and duration of washes to remove non-specifically bound antibodies. |
Problem: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | - Maintain Consistent Conditions: Ensure consistent cell passage number, confluency, and growth conditions for all experiments. |
| Inconsistent Reagent Preparation | - Prepare Fresh Buffers and Solutions: Use freshly prepared buffers and dilutions of CGP77675 for each experiment. |
| Loading Inaccuracies | - Accurate Protein Quantification: Be meticulous with protein quantification to ensure equal loading in all lanes. - Use a Reliable Loading Control: Always normalize your data to a stable loading control (e.g., GAPDH, β-actin) or total protein stain. |
| Variations in Incubation Times and Temperatures | - Standardize the Protocol: Adhere strictly to the same incubation times and temperatures for all steps of the Western blotting procedure. |
References
Technical Support Center: Managing CGP77675 Hydrate-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cytotoxicity associated with the use of CGP77675 hydrate (B1144303) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is CGP77675 hydrate and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Src family kinases (SFKs), including Src, Lck, and Yes.[1][2] Its primary mechanism of action is the inhibition of phosphorylation of peptide substrates and the autophosphorylation of Src.[1][2] At higher concentrations, it can also inhibit other kinases such as Epidermal Growth Factor Receptor (EGFR), v-Abl, and Focal Adhesion Kinase (FAK).[1]
Q2: Why am I observing cytotoxicity in my cell line when treated with this compound?
This compound induces cytotoxicity primarily by inhibiting Src family kinases, which are crucial regulators of cell survival, proliferation, and adhesion.[1][3] Inhibition of these kinases can disrupt downstream signaling pathways, leading to the activation of apoptotic cell death.
Q3: What are the expected cytotoxic concentrations of this compound?
Q4: How can I confirm that the observed cytotoxicity is due to Src inhibition?
To confirm that the cytotoxic effects are on-target, you can perform several validation experiments:
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Western Blot Analysis: Assess the phosphorylation status of Src and its downstream targets, such as FAK and paxillin. A decrease in the phosphorylated forms of these proteins upon treatment with this compound would indicate successful target engagement.
-
Rescue Experiments: If a specific downstream pathway is implicated, attempt to rescue the cells from cytotoxicity by overexpressing a key survival protein in that pathway.
-
Use of Structurally Different Src Inhibitors: Compare the cytotoxic effects of this compound with other known Src inhibitors like SU6656 or PP2. Similar results would suggest an on-target effect.
Q5: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
While CGP77675 is a selective Src inhibitor, like many kinase inhibitors, it can have off-target effects, especially at higher concentrations.[1] It has been shown to inhibit EGFR, v-Abl, and FAK at micromolar concentrations.[1] If your cell line is particularly sensitive to the inhibition of these kinases, it could contribute to the observed cytotoxicity.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity
Problem: You are observing a much higher level of cell death than anticipated, even at low concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivity to Src inhibition. Your cell line may be highly dependent on Src signaling for survival. |
| Compound Stability | The compound may have degraded, leading to the formation of more toxic byproducts. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used in the experiment. |
| Off-Target Effects | At higher concentrations, CGP77675 can inhibit other kinases which might be critical for your cell line's survival. |
Guide 2: Inconsistent or Irreproducible Cytotoxicity Results
Problem: You are unable to obtain consistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Culture Conditions | Variations in cell density, passage number, or media composition can affect cellular responses to drug treatment. |
| Compound Preparation | Inconsistent preparation of stock solutions or serial dilutions can lead to variability. |
| Assay Performance | Issues with the cytotoxicity assay itself, such as uneven cell seeding or improper reagent handling, can introduce errors. |
Data Presentation
Cytotoxic Activity of Src Family Kinase Inhibitors in Various Cancer Cell Lines
Disclaimer: The following table presents IC50 values for other Src family kinase inhibitors (SU6656, PP2, and Dasatinib) as direct cytotoxic IC50 data for this compound is not currently available in published literature. This data is provided for representative purposes to indicate the expected range of cytotoxic concentrations for Src inhibitors.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| SU6656 | NIH 3T3 | Murine Fibroblast | 0.3 - 0.4[4] |
| PP2 | HT29 | Colon Cancer | ~20 (for 40-50% growth inhibition)[5] |
| PP2 | AsPC-1 | Pancreatic Cancer | (Reduces 5-FU IC50)[6] |
| PP2 | L3.6pl | Pancreatic Cancer | (Reduces 5-FU IC50)[6] |
| Dasatinib | BxPC3 | Pancreatic Cancer | ~0.01 (for cell cycle arrest)[1] |
| Dasatinib | PANC1 | Pancreatic Cancer | ~0.05 (for cell cycle arrest)[1] |
| AZD0530 | K562 | Leukemia | 0.22[7] |
| AZD0530 | A549 | Lung Cancer | ~0.14 (for migration inhibition)[7] |
Experimental Protocols
Protocol 1: MTT Assay for Assessing this compound-Induced Cytotoxicity
This protocol outlines the steps for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: CGP77675 induces apoptosis by inhibiting Src kinase.
Diagram 2: Experimental Workflow for Investigating this compound-Induced Cytotoxicity
Caption: Workflow for assessing CGP77675 cytotoxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combined Bcl-2/Src inhibition synergize to deplete stem-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]
impact of serum on CGP77675 hydrate activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGP77675 hydrate (B1144303), a potent Src family kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CGP77675 hydrate?
This compound is a potent, cell-permeable inhibitor of Src family kinases (SFKs). It functions by competing with ATP for the kinase domain of SFKs, thereby preventing the phosphorylation of their downstream substrates. This inhibition blocks the signaling pathways that regulate processes such as cell proliferation, migration, and survival.
Q2: I am observing a lower-than-expected potency (higher IC50) of this compound in my cell-based assays compared to biochemical assays. What could be the reason?
A common reason for a discrepancy between biochemical and cell-based assay potency is the presence of serum in the cell culture medium. Serum proteins, particularly albumin and alpha-1-acid glycoprotein (B1211001) (AAG), can bind to small molecule inhibitors like this compound. This binding sequesters the compound, reducing its free concentration and thus its availability to enter the cells and inhibit the target kinase.
Q3: How can I determine if serum is affecting the activity of this compound in my experiments?
To assess the impact of serum, you can perform a dose-response experiment with this compound under different serum concentrations (e.g., 10%, 5%, 1%, and serum-free conditions). A rightward shift in the dose-response curve and an increase in the IC50 value with increasing serum concentration would indicate that serum components are interfering with the inhibitor's activity.
Q4: Can the stability of this compound be an issue in my experiments?
Like many small molecules, the stability of this compound in solution can be a factor. For optimal reproducibility, it is recommended to:
-
Store the solid compound at -20°C.
-
Prepare high-concentration stock solutions in an anhydrous solvent like DMSO.
-
Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.
-
Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.
Q5: My cells seem to recover from this compound treatment after prolonged incubation. Why might this be happening?
This phenomenon, often referred to as "pathway reactivation" or "feedback activation," can occur with kinase inhibitors. Prolonged inhibition of a key signaling node like Src can sometimes trigger compensatory feedback loops within the cell. These feedback mechanisms may lead to the reactivation of the inhibited pathway or the activation of parallel survival pathways, ultimately leading to acquired resistance to the inhibitor.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Possible Causes:
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Inconsistent Serum Lots: Different batches of fetal bovine serum (FBS) can have varying protein compositions, which can lead to variability in the extent of inhibitor binding.
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Inconsistent Cell Passaging and Health: Cells at different passage numbers or with varying health can respond differently to inhibitors.
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Inhibitor Degradation: Improper storage or handling of this compound can lead to its degradation.
Solutions:
-
Serum Qualification: If possible, pre-qualify a large batch of serum for your series of experiments to ensure consistency.
-
Standardized Cell Culture: Maintain a consistent cell passaging schedule and ensure high cell viability before starting experiments.
-
Proper Inhibitor Handling: Follow the storage and handling recommendations outlined in the FAQs.
Issue 2: Unexpected Off-Target Effects
Possible Cause:
-
While CGP77675 is a potent Src family kinase inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations.
Solution:
-
Dose-Response and Target Validation: Perform careful dose-response studies to determine the optimal concentration range for specific Src inhibition. It is crucial to include experiments that directly measure the phosphorylation of known Src substrates (e.g., by Western blot) to correlate the phenotypic effects with on-target inhibition.
Quantitative Data Summary
The following table summarizes hypothetical data illustrating the potential impact of serum on the IC50 value of a Src inhibitor like this compound. Note: This is example data for illustrative purposes, as specific public data for this compound under these conditions is not available.
| Cell Line | Assay Type | Serum Concentration | Hypothetical IC50 (nM) |
| MCF-7 | Cell Proliferation | 10% FBS | 150 |
| MCF-7 | Cell Proliferation | 1% FBS | 50 |
| MCF-7 | Cell Proliferation | Serum-Free | 20 |
| HT-29 | Cell Migration | 10% FBS | 200 |
| HT-29 | Cell Migration | 1% FBS | 75 |
| HT-29 | Cell Migration | Serum-Free | 30 |
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound IC50
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Cell Seeding: Plate your cells of interest in 96-well plates at a predetermined optimal density.
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Media Preparation: Prepare separate batches of complete growth medium containing 10%, 5%, 1%, and 0% (serum-free) fetal bovine serum.
-
Compound Dilution: Prepare a serial dilution of this compound in each of the prepared media.
-
Treatment: Remove the plating medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for the desired duration of your assay (e.g., 72 hours for a proliferation assay).
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Assay Readout: Perform your chosen cell viability or proliferation assay (e.g., MTS, CellTiter-Glo®).
-
Data Analysis: Plot the dose-response curves for each serum concentration and calculate the respective IC50 values.
Protocol 2: Western Blot for Src Activity
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Cell Treatment: Treat cells with varying concentrations of this compound for a short period (e.g., 1-2 hours) in the presence or absence of serum.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-Src (e.g., p-Src Tyr416).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total Src and a loading control (e.g., GAPDH or β-actin) to normalize the results.
Visualizations
Technical Support Center: Long-Term Storage of CGP77675 Hydrate Solutions
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of CGP77675 hydrate (B1144303) solutions to ensure compound integrity and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of CGP77675 hydrate?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound and other similar small molecule inhibitors due to its excellent solubilizing properties. It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, stock solutions of this compound in DMSO should be aliquoted into single-use volumes and stored at -80°C. For short-term storage (up to one month), -20°C is acceptable. This practice minimizes repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Q3: How long can I expect my this compound stock solution to be stable?
A3: While specific stability data for this compound is not publicly available, general guidelines for small molecule inhibitors in DMSO suggest that stock solutions can be stable for at least 6 months to a year when stored properly at -80°C. However, it is best practice to prepare fresh stock solutions every 3-6 months and to qualify the solution if you suspect any issues.
Q4: Is it advisable to store diluted, aqueous solutions of this compound?
A4: It is not recommended to store diluted, aqueous solutions of this compound for extended periods. Compounds are generally less stable in aqueous buffers and are more susceptible to hydrolysis and other forms of degradation. Always prepare fresh dilutions from the frozen DMSO stock for each experiment.
Q5: My this compound solution appears cloudy or has a precipitate. What should I do?
A5: Cloudiness or precipitation upon thawing or dilution into aqueous buffer can indicate several issues, including poor solubility or compound degradation. First, try gently warming the solution to room temperature and vortexing to see if the precipitate redissolves. If the issue persists, it may be due to the compound's low aqueous solubility. Consider preparing a more dilute stock solution or ensuring the final DMSO concentration in your assay is sufficient to maintain solubility, typically kept below 0.5%.
Data Presentation: Storage Recommendations
| Parameter | Solid Compound | DMSO Stock Solution | Aqueous Working Solution |
| Storage Temperature | -20°C (long-term) | -80°C (long-term), -20°C (short-term, <1 month) | Prepare fresh for each use; do not store |
| Recommended Solvent | N/A | Anhydrous, high-purity DMSO | Aqueous buffer compatible with the experiment |
| Light Protection | Store in a dark place | Store in amber vials or protect from light | Protect from light during experiment |
| Handling | Allow to warm to room temperature before opening to prevent condensation | Aliquot into single-use volumes to avoid freeze-thaw cycles | Mix thoroughly after dilution from stock |
| General Stability | Stable for years when stored correctly | Stable for at least 6 months at -80°C | Prone to degradation; use immediately |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the solid to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use volumes in sterile, low-binding tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol for Assessing Solution Stability
If you suspect degradation, a stability assessment can be performed.
-
Sample Preparation:
-
Prepare a fresh solution of this compound at a known concentration.
-
Divide the solution into multiple aliquots. Store one aliquot at -80°C as a time-zero reference.
-
Incubate the other aliquots under your typical experimental or storage conditions (e.g., 4°C, room temperature, 37°C).
-
-
Analysis at Time Points:
-
At designated time points (e.g., 0, 2, 8, 24 hours), retrieve an aliquot from each condition.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Interpretation:
-
Compare the peak area and purity of the parent compound in the incubated samples to the time-zero reference.
-
A decrease in the parent peak and the appearance of new peaks indicate degradation.
-
Mandatory Visualizations
Troubleshooting Guide for this compound Solution Issues
Caption: Troubleshooting workflow for this compound solutions.
Signaling Pathway of CGP77675
Caption: Inhibition of Src family kinases by CGP77675.
Technical Support Center: Troubleshooting Inconsistent Results with CGP77675 Hydrate
Welcome to the technical support center for CGP77675 hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this potent Src family kinase inhibitor. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is CGP77675 hydrate and what is its primary mechanism of action?
CGP77675 is a potent and selective inhibitor of Src family kinases (SFKs).[1] It functions by blocking the phosphorylation of peptide substrates and the autophosphorylation of purified c-Src.[1] Its hydrate form indicates that water molecules are incorporated into its crystalline structure. This inhibitor is crucial for studying the role of SFKs in various cellular processes, including bone resorption and tight junction formation.[2]
Q2: I am observing significant variability in my IC50 values for CGP77675 across different experimental batches. What are the potential causes?
Inconsistent IC50 values are a common issue in pharmacological studies and can stem from several factors:
-
Experimental Conditions: Minor variations in cell density, the concentration of serum in the culture medium, and the duration of inhibitor treatment can all significantly affect the apparent IC50 value. Maintaining strict consistency in these parameters is crucial for reproducibility.
-
Compound Handling and Stability: Repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment.
-
Cell Line Specificity: The genetic makeup of your cell line, including the expression levels and mutational status of Src family kinases and related signaling proteins, can influence its sensitivity to CGP77675.
-
Assay Conditions: Factors such as the concentration of ATP in kinase assays can impact the inhibitor's potency.
Q3: Could the "hydrate" nature of CGP77675 be a source of inconsistency?
Yes, the hydration state of a small molecule can potentially contribute to variability. The presence of water molecules can affect the compound's solubility, stability, and how it interacts with its biological target. While specific reports on this compound are limited, it is known that different hydrate forms of a compound can have different dissolution rates, which might affect its effective concentration in cell-based assays. It is crucial to ensure complete and consistent solubilization of the compound for each experiment.
Q4: My cells show an initial response to CGP77675, but the effect diminishes over time. Why might this be happening?
This phenomenon, often referred to as pathway reactivation or feedback activation, is a known mechanism of acquired resistance to kinase inhibitors.
-
Activation of Compensatory Pathways: Prolonged inhibition of Src can trigger cellular feedback loops, leading to the activation of alternative signaling pathways that bypass the effect of the inhibitor. For instance, in some contexts, sustained Src inhibition can lead to the reactivation of the STAT3 pathway.
-
Redundancy of Src Family Kinases: The Src family includes multiple members (e.g., Src, Fyn, Yes, Lck). If the cell line under study expresses several of these kinases, other family members might compensate for the inhibition of the primary target, leading to a recovery in downstream signaling.
Q5: How can I minimize the risk of off-target effects with CGP77675?
While CGP77675 is a selective Src inhibitor, like most kinase inhibitors, it can affect other kinases at higher concentrations. To minimize off-target effects:
-
Perform Dose-Response Experiments: Determine the lowest effective concentration of CGP77675 that inhibits Src phosphorylation without causing widespread cellular toxicity.
-
Use Appropriate Controls: Include positive and negative controls in your experiments to validate your findings.
-
Confirm On-Target Engagement: Whenever possible, use techniques like Western blotting to confirm the inhibition of Src phosphorylation at its activation site (Tyr416).
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during experiments with this compound.
Issue 1: Inconsistent Inhibition of Src Phosphorylation
| Potential Cause | Recommended Solution |
| Incomplete Solubilization of this compound | Ensure the compound is fully dissolved in DMSO before preparing final dilutions in aqueous media. Visually inspect for any precipitation. Gentle warming and vortexing of the stock solution may aid dissolution. |
| Degradation of CGP77675 in Working Solutions | Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted aqueous solutions of the inhibitor for extended periods. |
| Variability in Cell Treatment Conditions | Standardize cell seeding density, serum concentration, and treatment duration across all experiments. Ensure uniform mixing of the inhibitor in the culture medium. |
| Lot-to-Lot Variability of the Compound | If you suspect variability between different batches of CGP77675, it is advisable to test new lots against a previously validated batch to ensure consistent potency. |
Issue 2: Unexpected Cellular Phenotypes or Toxicity
| Potential Cause | Recommended Solution |
| Off-Target Effects at High Concentrations | Perform a thorough dose-response analysis to identify the optimal concentration range. Use the lowest concentration that elicits the desired on-target effect. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) and consistent across all wells, including vehicle controls. |
| Cell Line Sensitivity | Different cell lines can exhibit varying sensitivities to both the inhibitor and the solvent. It may be necessary to optimize conditions for each cell line used. |
Quantitative Data Summary
The inhibitory activity of CGP77675 has been characterized against several kinases. The half-maximal inhibitory concentration (IC50) values are highly dependent on the specific assay conditions.
| Target Kinase | IC50 Value | Assay Type |
| c-Src (Peptide Substrate) | 5-20 nM[1][2][3] | Biochemical |
| c-Src (Autophosphorylation) | 40 nM[1][2][3] | Biochemical |
| Lck | Low nanomolar[2][3] | Biochemical |
| c-Yes | Low nanomolar[2] | Biochemical |
| EGFR | 0.15 µM[3] | Biochemical |
| v-Abl | 0.31 µM[3] | Biochemical |
| FAK | 0.2 µM[3] | Biochemical |
| Cdc2 | > 10 µM[3] | Biochemical |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a crystalline solid. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a final concentration of 10 mg/mL.[2]
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[2] The solid compound is stable for at least 4 years when stored at -20°C.[2]
Protocol 2: Cell-Based Src Kinase Inhibition Assay (Western Blot)
This protocol is designed to assess the phosphorylation status of Src at its activating tyrosine residue (Tyr416) in response to CGP77675 treatment.
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
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Inhibitor Treatment: Prepare serial dilutions of CGP77675 in complete cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control. Treat the cells for the desired duration (e.g., 1-24 hours).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-Src (Tyr416).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total Src and a housekeeping protein like GAPDH or β-actin.
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Protocol 3: Maintenance of Mouse Embryonic Stem Cells (mESCs) with "Alternative 2i"
CGP77675 can be used in combination with the GSK3 inhibitor CHIR99021 in a serum-free medium, termed "alternative 2i," to maintain the pluripotency of mESCs.[1] While the exact concentration of CGP77675 can be optimized for specific cell lines and experimental conditions, a starting point can be derived from published literature on Src inhibition in mESCs.
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Media Preparation: Prepare a serum-free mESC medium (e.g., N2B27 base medium).
-
Inhibitor Addition: Supplement the base medium with:
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CHIR99021: Typically used at a final concentration of 3 µM.
-
CGP77675: While the seminal paper by Shimizu et al. (2012) does not state the exact concentration, a starting point for optimization could be in the low nanomolar range, consistent with its IC50 for Src. A dose-response experiment is recommended to determine the optimal concentration for maintaining pluripotency without inducing differentiation or toxicity.
-
-
Cell Culture:
-
Culture mESCs on gelatin-coated plates in the "alternative 2i" medium.
-
Change the medium daily.
-
Passage the cells every 2-3 days, or when they reach approximately 80% confluency.
-
Mandatory Visualizations
Caption: Simplified Src signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
mitigating autofluorescence from CGP77675 hydrate
Welcome to the technical support center for CGP77675 hydrate (B1144303). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing CGP77675 hydrate in their experiments and troubleshooting potential issues, with a specific focus on mitigating autofluorescence.
Troubleshooting Guide: Mitigating Autofluorescence
Autofluorescence is the natural emission of light by biological structures or molecules, which can interfere with the detection of specific fluorescent signals in your experiment. While this compound itself is not widely reported to be autofluorescent, the experimental conditions and biological samples used in conjunction with it can be significant sources of autofluorescence.
Issue: High background fluorescence is obscuring the signal from my fluorescent probes in experiments involving this compound.
This guide provides a step-by-step approach to identify the source of autofluorescence and implement effective mitigation strategies.
Step 1: Identify the Source of Autofluorescence
The first crucial step is to determine the origin of the unwanted background signal.
Experimental Protocol: Unlabeled Control
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Prepare a sample (cells or tissue) following your standard experimental protocol, including treatment with this compound if applicable.
-
Proceed with all fixation, permeabilization, and blocking steps.
-
Crucially, omit the addition of any fluorescently labeled antibodies or probes.
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Mount and image the sample using the same settings (laser power, gain, filter sets) as you would for a fully stained sample.
Interpreting the Results:
-
High fluorescence in the unlabeled control: This indicates that the autofluorescence originates from the sample itself (e.g., endogenous fluorophores like NADH, collagen, elastin, or lipofuscin) or was induced by the experimental procedure (e.g., aldehyde fixation).[1][2]
-
Low to no fluorescence in the unlabeled control: The background issue may be related to non-specific binding of your fluorescent probes or issues with your imaging buffer or mounting medium.
Logical Workflow for Autofluorescence Troubleshooting
Caption: Troubleshooting workflow for identifying the source of background fluorescence.
Step 2: Implement Mitigation Strategies
Based on the likely source of autofluorescence, one or more of the following strategies can be employed.
Simple changes to your protocol can significantly reduce autofluorescence.
| Parameter | Recommendation | Rationale |
| Fixation | Use chilled (-20°C) methanol (B129727) or ethanol (B145695) instead of aldehyde-based fixatives (e.g., formalin, glutaraldehyde).[1] If aldehydes are necessary, use the lowest effective concentration and minimize fixation time.[3] | Aldehyde fixatives create covalent bonds that can form fluorescent products.[3] |
| Culture Media | For live-cell imaging, switch to a phenol (B47542) red-free medium. Also, consider reducing or temporarily removing fetal bovine serum (FBS) during imaging.[4] | Phenol red and components in FBS, such as riboflavin, are known to be fluorescent.[1][4] |
| Fluorophore Selection | Opt for fluorophores in the far-red spectrum (e.g., Alexa Fluor 647, Cy5).[3][5] Use bright, modern dyes with narrow emission spectra.[2][4] | Endogenous autofluorescence is most prominent in the blue and green regions of the spectrum.[2][4] Brighter dyes improve the signal-to-noise ratio. |
This technique involves intentionally exposing your sample to high-intensity light to destroy endogenous fluorophores before you apply your specific fluorescent labels.[4][6][7]
Experimental Protocol: Pre-Staining Photobleaching
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After fixation and permeabilization, place your slides or plates on the stage of a confocal microscope or in a simple light box equipped with a high-intensity LED light source.[4][7]
-
Expose the sample to broad-spectrum light for a duration of 30 minutes to several hours. The optimal time should be determined empirically.
-
Proceed with your standard immunolabeling protocol.
-
Note: This method is not suitable for live-cell imaging and should only be performed before the application of your fluorescent probes.
Photobleaching Workflow
Caption: General workflow for photobleaching to reduce autofluorescence.
Several chemical reagents can be used to quench autofluorescence, particularly from lipofuscin and aldehyde fixation.
| Reagent | Typical Concentration | Incubation Time | Notes |
| Sodium Borohydride (B1222165) (NaBH₄) | 1 mg/mL in PBS or TBS[1] | 10-30 minutes | Primarily reduces aldehyde-induced autofluorescence.[3] Effects can be variable.[3] |
| Sudan Black B | 0.1% (w/v) in 70% ethanol | 5-20 minutes | Effective against lipofuscin autofluorescence.[3] |
| Commercial Reagents (e.g., TrueVIEW™) | Follow manufacturer's instructions | Typically 2-5 minutes | Broad-spectrum quenching agents designed to minimize impact on specific signal.[3] |
Experimental Protocol: Sodium Borohydride Treatment
-
After fixation and a thorough wash in PBS, prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.
-
Incubate the samples in this solution for 10-30 minutes at room temperature.
-
Wash the samples extensively with PBS (3-4 times, 5 minutes each) to remove all traces of the reagent.
-
Proceed with your blocking and immunolabeling steps.
If autofluorescence cannot be eliminated, it can often be computationally removed after image acquisition. This requires a microscope with a spectral detector.
Principle of Spectral Unmixing
Autofluorescence typically has a very broad emission spectrum, while a specific fluorophore has a distinct, narrower peak. Spectral imaging collects the fluorescence emission across a wide range of wavelengths. Software algorithms can then differentiate the known spectral signature of your dye from the broad signature of the autofluorescence and subtract it from the final image.[8][9]
Spectral Unmixing Concept
Caption: Conceptual diagram of the spectral unmixing process.
Frequently Asked Questions (FAQs)
Q1: Is this compound itself fluorescent?
There is no significant evidence in the scientific literature to suggest that this compound is inherently fluorescent or a common cause of autofluorescence in experimental setups. The compound is a potent inhibitor of Src family kinases.[10][11][12][13][14] Autofluorescence issues in experiments using CGP77675 are more likely to arise from the biological sample, fixatives, or other reagents.
Q2: I am using CGP77675 in a live-cell imaging experiment and see high background. What should I do first?
For live-cell imaging, your options are more limited as you cannot use fixation-based quenching methods or pre-staining photobleaching.
-
Check your media: The first step is to switch to an imaging-specific medium that is free of phenol red, vitamins (like riboflavin), and serum if possible.[4]
-
Select appropriate fluorophores: Use bright, photostable dyes that emit in the far-red spectrum to avoid the natural autofluorescence of cells, which is typically in the blue-green range.[5]
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Optimize microscope settings: Use the narrowest possible emission filter for your fluorophore and adjust laser power and gain to maximize your signal-to-noise ratio.[4]
Q3: Can I combine different methods to reduce autofluorescence?
Yes, combining methods is often the most effective approach. For example, you could optimize your fixation protocol by using paraformaldehyde for a shorter duration, followed by a chemical quenching step with sodium borohydride, and then select a far-red fluorophore for detection.
Q4: What is the mechanism of action for CGP77675?
CGP77675 is a potent and orally active inhibitor of the Src family of non-receptor tyrosine kinases.[10][12] It functions by inhibiting the phosphorylation of peptide substrates and the autophosphorylation of Src.[11][12][13][14] It also shows inhibitory activity against other kinases such as Lck, EGFR, KDR, and v-Abl at various concentrations.[10][11][12] This inhibition of Src signaling pathways is utilized in research related to cancer, bone resorption, and the maintenance of embryonic stem cells.[10][13][14]
Src Signaling Inhibition by CGP77675
Caption: Simplified diagram of CGP77675 inhibiting Src family kinases.
Q5: Will autofluorescence quenching reagents damage my sample or affect my target antigen?
There is a possibility that some quenching methods can affect the integrity of the sample or the intensity of your specific fluorescent signal.[15][16] For example, sodium borohydride treatment can sometimes be harsh on tissues, and some commercial quenchers may slightly reduce the desired signal along with the background.[16] It is always recommended to first test the chosen quenching protocol on a control sample to assess its impact on sample morphology and signal intensity before applying it to precious experimental samples.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. When do I use photobleaching on purpose? | AAT Bioquest [aatbio.com]
- 7. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 10. CGP77675 is an Orally Active Inhibitor of Src Family Kinases | MedChemExpress [medchemexpress.eu]
- 11. stemcell.com [stemcell.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
Validation & Comparative
A Head-to-Head Battle of Src Kinase Inhibitors: CGP77675 Hydrate vs. Dasatinib
In the landscape of targeted cancer therapy, the inhibition of Src family kinases (SFKs) presents a critical strategy for impeding tumor growth, metastasis, and angiogenesis. This guide provides a detailed, data-driven comparison of two prominent Src inhibitors: CGP77675 hydrate (B1144303) and Dasatinib (B193332). Aimed at researchers, scientists, and drug development professionals, this document offers an objective analysis of their efficacy, supported by experimental data, detailed protocols, and pathway visualizations to inform preclinical and clinical research decisions.
Executive Summary
Quantitative Comparison of Inhibitory Potency
The following tables summarize the in vitro inhibitory activities of CGP77675 hydrate and Dasatinib against Src and a panel of other kinases. It is important to note that these values are compiled from various studies and may not have been determined under identical experimental conditions.
Table 1: Src Kinase Inhibition
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | c-Src (peptide substrate) | 5 - 20[1][2][3] | In vitro kinase assay |
| c-Src (autophosphorylation) | 40[1][2][3] | In vitro kinase assay | |
| Dasatinib | Src | < 1[4] | In vitro kinase assay |
Table 2: Kinase Selectivity Profile
| Compound | Kinase Target | IC50 (nM) |
| This compound | c-Src | 20[5] |
| Lck | 290[5] | |
| v-Abl | 310[5] | |
| EGFR | 150[5] | |
| KDR (VEGFR2) | 1000[5] | |
| Dasatinib | Bcr-Abl | < 1[4] |
| c-Kit | Subnanomolar | |
| Lck | Subnanomolar | |
| Fyn | Subnanomolar | |
| Yes | Subnanomolar | |
| PDGFRβ | Not specified |
Mechanism of Action and Cellular Effects
This compound: This compound is a potent and selective inhibitor of Src family kinases.[2] It effectively blocks the phosphorylation of Src substrates, such as focal adhesion kinase (FAK) and paxillin, which are crucial for cell adhesion and migration.[3] Its activity has also been demonstrated in vivo, where it has been shown to reduce bone resorption.[3]
Dasatinib: As a potent, orally available dual Src/Abl kinase inhibitor, Dasatinib demonstrates broad anti-tumor activity.[6][7] It effectively inhibits Src family kinases at nanomolar concentrations, leading to the suppression of downstream signaling pathways involving FAK and p130Cas.[7][8] This inhibition translates to a significant reduction in cancer cell migration, invasion, and adhesion.[7][8] Dasatinib is a multi-targeted inhibitor, also showing high potency against c-Kit, PDGFR, and EphA2 receptors.[6]
Signaling Pathway Visualization
The following diagram illustrates the central role of Src kinase in cellular signaling and the points of inhibition by CGP77675 and Dasatinib.
Caption: Src signaling pathway and points of inhibition.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is a critical step in their characterization. Below is a generalized protocol for an in vitro Src kinase assay, representative of the methodologies used to evaluate compounds like CGP77675 and Dasatinib.
In Vitro Src Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Src kinase.
Materials:
-
Recombinant human Src kinase
-
Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound, Dasatinib) dissolved in DMSO
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Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well plates (e.g., streptavidin-coated for biotinylated substrates)
-
Detection antibody (e.g., anti-phosphotyrosine antibody)
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: To each well of a 96-well plate, add the Src kinase and the peptide substrate in kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
If using a biotinylated substrate and a streptavidin-coated plate, wash the wells to remove unbound reagents.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate. Incubate to allow binding.
-
Wash the wells and add a secondary antibody conjugated to a reporter enzyme. Incubate.
-
Wash the wells and add the substrate for the reporter enzyme.
-
Allow the color to develop and then add a stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Caption: In vitro kinase assay workflow.
Conclusion
Both this compound and Dasatinib are effective inhibitors of Src family kinases. However, the available data strongly indicates that Dasatinib is a substantially more potent inhibitor of Src, with IC50 values in the sub-nanomolar range . Furthermore, Dasatinib's multi-targeted nature, particularly its potent inhibition of Abl kinase, offers a broader spectrum of anti-cancer activity, which has been validated by its clinical use in certain leukemias.[4] CGP77675, while less potent, exhibits a more selective inhibition profile. The choice between these two inhibitors for research or therapeutic development will depend on the specific biological context and the desired selectivity profile. For applications requiring highly potent and broad-spectrum kinase inhibition, Dasatinib is the superior choice. For studies where selectivity for Src family kinases over other kinases like Abl is critical, CGP77675 may be a more appropriate tool.
References
- 1. stemcell.com [stemcell.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CGP77675 is an Orally Active Inhibitor of Src Family Kinases | MedChemExpress [medchemexpress.eu]
- 6. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Src Family Kinase Inhibitors: CGP77675 Hydrate vs. Saracatinib in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Src family kinase (SFK) inhibitors, CGP77675 hydrate (B1144303) and Saracatinib (AZD0530), focusing on their performance in cancer cells. This document is intended to be an objective resource, presenting available experimental data to aid in research and development decisions.
Introduction
Src family kinases are a group of non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, survival, migration, and invasion. Their dysregulation is a frequent event in many human cancers, making them attractive targets for therapeutic intervention. CGP77675 hydrate and Saracatinib are two small molecule inhibitors that target SFKs, but they exhibit distinct profiles in terms of their specificity and documented effects in cancer models.
This compound is recognized as a potent inhibitor of Src family kinases. It has been utilized in research to elucidate the roles of SFKs in various biological processes, including bone resorption and the maintenance of embryonic stem cells.
Saracatinib (AZD0530) is an orally bioavailable dual inhibitor of Src and Abl kinases. It has been investigated in numerous preclinical and clinical studies for various cancer types, including gastric, breast, and colorectal cancer.
Mechanism of Action and Target Profile
Both this compound and Saracatinib function by competitively binding to the ATP-binding pocket of their target kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways.
This compound: CGP77675 is a potent inhibitor of Src family kinases. It has been shown to inhibit the phosphorylation of peptide substrates and the autophosphorylation of purified c-Src with high potency. Its inhibitory activity extends to other SFK members like Lck and c-Yes. While primarily known as an SFK inhibitor, it also shows activity against other kinases such as EGFR and v-Abl, though generally at higher concentrations.
Saracatinib: Saracatinib is characterized as a dual inhibitor of both Src family kinases and Abl kinase. It demonstrates potent inhibition against a range of SFKs including c-Src, Lck, c-Yes, Lyn, Fyn, Fgr, and Blk. Its dual specificity makes it a subject of interest for cancers where both Src and Abl signaling pathways are implicated.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Saracatinib. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from various independent reports.
Table 1: Kinase Inhibitory Activity (IC50)
| Kinase | This compound (nM) | Saracatinib (nM) |
| c-Src | 5-20 | 2.7 |
| Lck | 290 | 4-10 |
| c-Yes | Low nanomolar | 4 |
| Fyn | - | 4-10 |
| Lyn | - | 5 |
| v-Abl | 310 | 30 |
| EGFR | 150 | - |
| KDR | 1000 | - |
| Data for this compound in specific cancer cell lines is limited in the reviewed literature. |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Cell Line | Cancer Type | This compound (µM) | Saracatinib (µM) |
| K562 | Chronic Myelogenous Leukemia | - | 0.22 |
| SNU216 | Gastric Cancer | - | < 1 |
| NCI-N87 | Gastric Cancer | - | < 1 |
| H508 | Colorectal Cancer | - | < 1 |
| LS180 | Colorectal Cancer | - | < 1 |
| LS174T | Colorectal Cancer | - | < 1 |
| TFK-1 | Biliary Tract Carcinoma | - | 2.26 (median) |
| EGI-1 | Biliary Tract Carcinoma | - | 6.99 (median) |
| HuH28 | Biliary Tract Carcinoma | - | - |
| TGBC1-TKB | Biliary Tract Carcinoma | - | - |
| A dash (-) indicates that data was not found in the reviewed literature. |
Effects on Cancer Cell Biology
Cell Cycle Progression
This compound: Detailed studies on the effect of this compound on the cell cycle of specific cancer cell lines are not readily available in the public domain. As a potent Src inhibitor, it is plausible that it could induce cell cycle arrest, given the role of Src in cell cycle progression.
Saracatinib: Saracatinib has been shown to induce G1 phase cell cycle arrest in various cancer cell lines, including gastric and colorectal cancer cells. This arrest is often accompanied by a decrease in the levels of cyclin D and an increase in the expression of the cell cycle inhibitor p27. In some fibrosarcoma cells, Saracatinib treatment leads to an accumulation of cells in the G1 phase with a corresponding decrease in the S and G2/M phases.
Apoptosis
This compound: Specific data detailing the induction of apoptosis by this compound in cancer cells, including quantitative measures like the percentage of apoptotic cells, are limited.
Saracatinib: Saracatinib has been demonstrated to induce apoptosis in several cancer cell models. In gastric cancer cells, treatment with Saracatinib leads to an increase in the sub-G1 phase fraction, which is indicative of apoptosis. This apoptotic effect is associated with the cleavage of PARP and the activation of caspases-3 and -7. Furthermore, the induction of the pro-apoptotic protein Bim appears to play a crucial role in Saracatinib-induced apoptosis. Combination treatment of Saracatinib with an immunomodulatory protein has been shown to have a synergistic cytotoxic effect in lung cancer cells through both autophagy and apoptosis.
Signaling Pathways
The inhibition of Src family kinases by these compounds disrupts key signaling cascades involved in cancer progression.
Caption: Simplified signaling pathways downstream of Src and Abl, indicating the inhibitory action of this compound and Saracatinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the effects of kinase inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Saracatinib for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Caption: A typical workflow for a cell viability (MTT) assay.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with the inhibitors.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Saracatinib for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Western Blot Analysis for Protein Phosphorylation
Objective: To assess the effect of the inhibitors on the phosphorylation status of target proteins and downstream signaling molecules.
Protocol:
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-Src).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to normalize for loading differences.
Conclusion
Both this compound and Saracatinib are potent inhibitors of Src family kinases. Saracatinib has a well-documented profile as a dual Src/Abl inhibitor with demonstrated anti-proliferative, pro-apoptotic, and cell cycle arrest activities in a variety of cancer cell lines. The available data for this compound strongly supports its potency against SFKs, but its specific effects on cancer cell proliferation, apoptosis, and cell cycle progression are less extensively documented in publicly available literature.
For researchers considering these inhibitors, the choice will depend on the specific research question. Saracatinib offers a broader characterization in cancer models and a dual-targeting mechanism that may be advantageous in certain contexts. CGP77675, with its high potency for SFKs, remains a valuable tool for specifically interrogating the role of this kinase family. Further head-to-head studies are warranted to provide a more definitive comparative assessment of their efficacy and cellular effects in various cancer types.
A Comparative Guide to CGP77675 Hydrate and Other Src Family Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CGP77675 hydrate (B1144303) with other prominent Src family kinase (SFK) inhibitors, including Dasatinib, Saracatinib, and Bosutinib (B1684425). The information presented herein is supported by experimental data to facilitate the selection of the most suitable inhibitor for specific research applications.
Introduction to Src Family Kinases
The Src family of non-receptor tyrosine kinases are critical regulators of a wide array of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src signaling is a common feature in many human cancers, making it a key therapeutic target. Small molecule inhibitors that target the ATP-binding site of Src kinase are therefore valuable tools in both basic research and clinical oncology.
Biochemical Potency and Selectivity
The efficacy and potential for off-target effects of a kinase inhibitor are determined by its biochemical potency (commonly measured as the half-maximal inhibitory concentration, IC50) and its selectivity against a panel of other kinases.
Table 1: Comparative Biochemical IC50 Values of Src Inhibitors
| Kinase | CGP77675 Hydrate IC50 (nM) | Dasatinib IC50 (nM) | Saracatinib IC50 (nM) | Bosutinib IC50 (nM) |
| Src | 5 - 20 [1] | <1 [2] | 2.7 [3] | 1.2 [3][4] |
| c-Yes | Low nM | - | 4 - 10 | - |
| Fyn | - | - | 4 - 10 | - |
| Lck | 290[3][5] | <1 | 4 - 10 | - |
| Abl | 310[3][5] | <1 | 30 | - |
| EGFR | 150[3][5] | - | 66 | - |
| KDR (VEGFR2) | 1000[3][5] | - | - | - |
| c-Kit | - | 79 | 200 | - |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from multiple sources and should be used for comparative purposes.
Cellular Activity
The biological activity of an inhibitor within a cellular context provides a more physiologically relevant measure of its potential efficacy. This is often evaluated by assessing the inhibition of cell proliferation in various cancer cell lines.
Table 2: Comparative Cellular IC50/GI50 Values of Src Inhibitors
| Cell Line | Cancer Type | This compound (µM) | Dasatinib (µM) | Saracatinib (µM) | Bosutinib (µM) |
| PC-3 | Prostate Cancer | - | - | ~1 | - |
| DU145 | Prostate Cancer | - | - | ~1 | - |
| A549 | Lung Cancer | - | >10 (erlotinib-resistant) | - | - |
| HCC827 | Lung Cancer | - | ~0.01 (erlotinib-sensitive) | - | - |
Note: Cellular IC50/GI50 values are highly dependent on the specific cell line and the assay conditions used.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to characterize these inhibitors, the following diagrams illustrate the Src signaling pathway and a typical workflow for evaluating Src inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and critical evaluation of the presented data.
In Vitro Src Kinase Activity Assay (ELISA-based)
This non-radioactive, ELISA-based protocol is used to determine the inhibitory effect of a compound on Src kinase activity.
Materials:
-
Recombinant active c-Src enzyme
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound)
-
Kinase assay buffer
-
ATP solution
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB or other HRP substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in kinase assay buffer. Dilute the c-Src enzyme and substrate to their optimal concentrations in kinase assay buffer.
-
Kinase Reaction:
-
Add 25 µL of the diluted test compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add 25 µL of the diluted c-Src enzyme to each well.
-
Add 25 µL of the substrate to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.[6]
-
-
Detection:
-
Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature for 1 hour.[6]
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.[6]
-
-
Data Analysis: Subtract the background absorbance (no-enzyme control) from all readings. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Src Phosphorylation
This protocol is used to detect the inhibition of c-Src autophosphorylation at Tyrosine 416 (a marker of Src activation) in cells treated with a Src inhibitor.[5][7]
Materials:
-
Cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of the test compound for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.[5][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, prepare them with Laemmli sample buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[5][7]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Src (Tyr416) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system. To normalize, the blot can be stripped and re-probed for total Src and a loading control (e.g., β-actin).[7]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Adherent cell line
-
Test compound
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[8][9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the GI50 value by plotting the percentage of viability against the log of the inhibitor concentration.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. wjpls.org [wjpls.org]
Validating Target Engagement of CGP77675 Hydrate: A Comparative Guide for Researchers
For researchers and drug development professionals investigating cellular signaling pathways, robust validation of a compound's engagement with its intended target is paramount. This guide provides a comparative analysis of CGP77675 hydrate, a potent Src family kinase inhibitor, with other commonly used alternatives. We present supporting experimental data, detailed methodologies for key validation assays, and visual diagrams to elucidate signaling pathways and experimental workflows.
Quantitative Comparison of Kinase Inhibitors
The following tables summarize the inhibitory activity of CGP77675 and its alternatives against Src family kinases and other off-target kinases. It is important to note that IC50 values can vary between different experimental setups.
Table 1: Inhibitory Activity (IC50) against Src Family Kinases
| Compound | c-Src (nM) | Lck (nM) | Fyn (nM) | Yes (nM) | Hck (nM) |
| CGP77675 | 5 - 20[1] | 290[1] | - | - | - |
| Dasatinib (B193332) | 0.5[2] | - | - | - | - |
| PP1 | 170[3] | 5[3] | 6[3] | - | 20[3] |
| PP2 | - | - | - | - | - |
Table 2: Inhibitory Activity (IC50) against Other Kinases
| Compound | Abl (nM) | EGFR (nM) | VEGFR (KDR) (nM) |
| CGP77675 | 310[1] | 150[1] | 1000[1] |
| Dasatinib | <1 | - | - |
| PP1 | - | >250[3] | - |
| PP2 | - | - | - |
Experimental Protocols for Target Engagement Validation
To validate the engagement of CGP77675 with its target, Src family kinases, several key experiments can be performed. Below are detailed protocols for a kinase activity assay, a Cellular Thermal Shift Assay (CETSA), and Western Blotting for phosphorylated Src.
Src Kinase Activity Assay
This assay biochemically determines the inhibitory effect of a compound on the enzymatic activity of Src kinase.
Materials:
-
Purified active Src kinase
-
Src kinase-specific substrate peptide (e.g., KVEKIGEGTYGVVYK)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer
-
CGP77675 and other inhibitors
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure (using [γ-³²P]ATP):
-
Prepare a reaction mixture containing Src kinase reaction buffer, the Src substrate peptide, and purified active Src enzyme.
-
Add serial dilutions of CGP77675 or alternative inhibitors to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[4][5][6]
Materials:
-
Cell line expressing the target kinase (e.g., Src)
-
CGP77675 and other inhibitors
-
Phosphate-buffered saline (PBS)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Thermal cycler or heating block
-
Equipment for protein quantification (e.g., Western blotting apparatus)
Procedure:
-
Treat cultured cells with various concentrations of CGP77675 or a vehicle control for a specified duration.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce protein denaturation and aggregation.[5]
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble target protein (Src) in the supernatant at each temperature using Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[5]
Western Blotting for Phospho-Src
This technique measures the phosphorylation status of Src at its activation loop (Tyrosine 416), which is a direct downstream indicator of Src kinase activity in cells. A decrease in phospho-Src levels upon inhibitor treatment confirms target engagement and functional inhibition.[3]
Materials:
-
Cell line of interest
-
CGP77675 and other inhibitors
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with CGP77675 or other inhibitors at various concentrations and time points.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Src (Tyr416) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-Src antibody to normalize for protein loading.
-
Quantify the band intensities to determine the change in Src phosphorylation.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Src signaling pathway, the experimental workflow for target engagement validation, and a comparative overview of the inhibitors.
Caption: Simplified Src signaling pathway and the inhibitory action of CGP77675.
Caption: Experimental workflow for validating CGP77675 target engagement.
Caption: Logical comparison of CGP77675 with alternative Src kinase inhibitors.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Src Inhibitors, PP2 and Dasatinib, Increase Retinoic Acid-Induced Association of Lyn and c-Raf (S259) and Enhance MAPK Dependent Differentiation of Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of a Novel Src Kinase Inhibitor Using Src siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of targeted cancer therapy, confirming that a novel drug candidate exerts its biological effects through its intended molecular target is a critical step in preclinical validation. This guide provides a comparative framework for utilizing small interfering RNA (siRNA) to specifically validate the on-target effects of a hypothetical novel Src family kinase (SFK) inhibitor, herein referred to as CGP77675 hydrate (B1144303).
Src, a non-receptor tyrosine kinase, is a key signaling node that regulates a multitude of cellular processes including proliferation, survival, migration, and angiogenesis.[1] Its dysregulation is frequently implicated in cancer progression, making it a prime therapeutic target.[2] When evaluating a novel inhibitor like CGP77675 hydrate, it is essential to demonstrate that its observed cellular effects are a direct consequence of Src inhibition and not due to off-target activities. Src-specific siRNA provides a powerful genetic tool for this purpose by selectively silencing Src gene expression, thus offering a benchmark for the effects of pharmacological inhibition.
This guide compares the phenotypic and signaling effects of this compound with those induced by Src siRNA and another well-characterized Src inhibitor, Saracatinib.
Comparative Analysis of Src Inhibition
To validate that this compound's effects are mediated through Src, a series of experiments can be conducted to compare its activity against the effects of Src-specific siRNA. The following table summarizes hypothetical, yet plausible, quantitative data from such a study in a human pancreatic cancer cell line (e.g., BxPC-3), where Src is known to be upregulated.
Table 1: Comparative Effects of this compound, Src siRNA, and Saracatinib on Cellular Processes and Signaling
| Parameter | Assay Type | Control (Untreated) | This compound (100 nM) | Src siRNA (50 nM) | Saracatinib (100 nM) |
| Cell Proliferation | MTT Assay (% of Control) | 100% | 45% | 42% | 48% |
| Cell Migration | Transwell Assay (% of Control) | 100% | 25% | 22% | 28% |
| Cell Invasion | Matrigel Invasion Assay (% of Control) | 100% | 30% | 27% | 33% |
| Src Kinase Activity | In-vitro Kinase Assay (% of Control) | 100% | 15% | N/A (Protein Knockdown) | 18% |
| Src Protein Expression | Western Blot (Relative Density) | 1.0 | 0.98 | 0.15 | 1.02 |
| p-Src (Y416) Levels | Western Blot (Relative Density) | 1.0 | 0.20 | 0.18 | 0.22 |
| p-FAK (Y576/577) Levels | Western Blot (Relative Density) | 1.0 | 0.35 | 0.31 | 0.38 |
| p-STAT3 (Y705) Levels | Western Blot (Relative Density) | 1.0 | 0.40 | 0.37 | 0.45 |
Data are hypothetical and for illustrative purposes.
The concordance between the data from cells treated with this compound and those transfected with Src siRNA would strongly suggest that the compound's primary mechanism of action is the inhibition of Src kinase.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental logic for validating the on-target effects of this compound and the signaling pathway it targets.
Caption: Experimental workflow for validating this compound's on-target effects.
References
A Comparative Analysis of the Toxicity Profiles of CGP77675 Hydrate and Dasatinib
A comprehensive review of available data reveals a significant disparity in the toxicological information for CGP77675 hydrate (B1144303) and the well-characterized multi-kinase inhibitor, Dasatinib. While Dasatinib's adverse effects are extensively documented through preclinical and clinical studies, a notable lack of publicly available toxicity data for CGP77675 hydrate precludes a direct and detailed comparison.
This guide synthesizes the known toxicity profile of Dasatinib and highlights the current informational gap regarding this compound, a potent Src family kinase inhibitor. This information is intended for researchers, scientists, and drug development professionals to inform future studies and guide the selection of appropriate research tools.
Dasatinib: A Comprehensive Toxicity Profile
Dasatinib, a second-generation tyrosine kinase inhibitor, is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its mechanism of action involves the inhibition of multiple kinases, including BCR-ABL and the Src family kinases.[1][2] This broad activity spectrum contributes to its efficacy but also to a range of documented toxicities.
Preclinical Toxicity
Non-clinical studies in rats and monkeys have identified multiple organ systems as targets for Dasatinib-induced toxicity.
Table 1: Summary of Preclinical Toxicity Findings for Dasatinib
| Species | Key Toxicities Observed | Reference |
| Rat | Gastrointestinal toxicity (hemorrhage, edema), lymphoid and bone marrow depletion, liver toxicity (increased AST/ALT, necrosis), kidney toxicity (tubular dilatation), cardiotoxicity (ventricular necrosis, hemorrhage, hypertrophy), thrombocytopenia. Teratogenic effects observed. | [2] |
| Monkey | Gastrointestinal toxicity, lymphoid system depletion, hemorrhage, bruising. | [2] |
A key preclinical finding is the oral LD50 of Dasatinib in rats, which has been reported as 100 mg/kg.[3]
Clinical Toxicity
In human patients, Dasatinib is associated with a range of adverse events, with hematological and non-hematological toxicities being common.
Table 2: Common Adverse Events Associated with Dasatinib in Clinical Trials
| Toxicity Type | Specific Adverse Events | Grade 3/4 Incidence (Approximate) | References |
| Hematological | Myelosuppression (Thrombocytopenia, Neutropenia, Anemia) | 19-36% | [4] |
| Pulmonary | Pleural Effusion, Pulmonary Arterial Hypertension | Pleural Effusion: up to 35% | [5] |
| Cardiovascular | Fluid Retention, QT Prolongation, Cardiac Dysfunction | - | [6] |
| Gastrointestinal | Diarrhea, Nausea, Abdominal Pain | - | [5] |
| Hemorrhagic | Bleeding events (often associated with thrombocytopenia) | - | [4] |
Dose adjustments are often required to manage these toxicities, and the recommended starting dose can vary based on the disease and prior treatment.[7]
This compound: An Undefined Toxicity Profile
This compound is a potent and selective inhibitor of Src family kinases.[8][9] It is primarily used as a research tool to investigate the role of Src kinases in various cellular processes. Despite its use in preclinical research, a thorough search of publicly available literature, including safety data sheets and toxicology databases, did not yield any specific information on its toxicity profile, such as LD50 values, maximum tolerated dose, or detailed in vivo adverse effects.
The absence of this information makes a direct comparison with Dasatinib's well-documented toxicity impossible.
Signaling Pathways and Mechanisms of Toxicity
The differing kinase inhibition profiles of Dasatinib and this compound are central to their potential toxicities.
Dasatinib's Multi-Kinase Inhibition
Dasatinib's inhibition of BCR-ABL is key to its therapeutic effect in CML and Ph+ ALL. However, its "off-target" inhibition of other kinases, such as Src, c-KIT, and PDGFR, likely contributes to its adverse effect profile. For instance, inhibition of PDGFRβ has been suggested as a mechanism for fluid retention and pleural effusion.[5]
Caption: Dasatinib's multi-kinase inhibition and associated cellular effects.
This compound's Selective Src Inhibition
This compound is described as a selective inhibitor of Src family kinases.[8][9] Therefore, its toxicity, if characterized, would be expected to primarily stem from the inhibition of Src-mediated signaling pathways. These pathways are involved in cell adhesion, migration, and proliferation. While essential for cancer cell biology, their inhibition in normal tissues could potentially lead to adverse effects. Without experimental data, the specific toxicities remain speculative.
Caption: Hypothetical toxicity pathway for the Src-selective inhibitor this compound.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of kinase inhibitors are crucial for data interpretation and reproducibility. Due to the lack of specific toxicity studies for this compound, a generalized protocol for in vivo acute toxicity testing is provided below as a reference for future studies.
General Protocol for In Vivo Acute Oral Toxicity Study (Based on OECD Guideline 425)
-
Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females.
-
Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They are acclimatized for at least 5 days before the study.
-
Dose Administration: The test substance (e.g., this compound) is administered orally by gavage at a starting dose level determined by a sighting study. A limit test at 2000 mg/kg may be conducted initially.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems), and changes in body weight. Observations are made frequently on the day of dosing and at least once daily thereafter for 14 days.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated if sufficient mortality is observed. All clinical signs and necropsy findings are recorded and analyzed.
Conclusion
The comparison of the toxicity profiles of this compound and Dasatinib is severely limited by the absence of safety data for this compound. Dasatinib exhibits a well-defined and broad range of toxicities, consistent with its multi-kinase inhibitory activity. For this compound, while its selectivity for Src family kinases might suggest a more targeted and potentially less toxic profile, this remains a hypothesis until supported by experimental data. Researchers utilizing this compound should proceed with caution and consider conducting appropriate toxicological assessments, particularly for in vivo applications. The information provided on Dasatinib serves as a valuable reference for the potential adverse effects associated with inhibiting Src family kinases, among other targets.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. fishersci.com [fishersci.com]
- 4. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is the Optimal Dose and Schedule for Dasatinib in Chronic Myeloid Leukemia: Two Case Reports and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sprycel, Phyrago (dasatinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. drugs.com [drugs.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. tga.gov.au [tga.gov.au]
A Comparative Analysis of Off-Target Kinase Inhibition: CGP77675 Hydrate versus Saracatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target kinase inhibition profiles of two prominent kinase inhibitors, CGP77675 hydrate (B1144303) and Saracatinib (AZD0530). Understanding the selectivity of these compounds is critical for interpreting experimental results, anticipating potential off-target effects, and guiding the development of more specific therapeutic agents. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in their selection and application of these inhibitors.
Data Presentation: Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity (IC50) of CGP77675 hydrate and Saracatinib against a range of protein kinases. It is important to note that the data presented are compiled from various sources and experimental conditions, which may influence the absolute IC50 values. Therefore, this table should be used as a comparative guide rather than a direct head-to-head equivalence.
| Kinase Target | This compound IC50 (nM) | Saracatinib (AZD0530) IC50 (nM) | Primary Target/Family |
| Src Family Kinases | |||
| Src | 20 | 2.7 | Both |
| Lck | 290 | 4-10 | Both |
| c-Yes | Not Reported | 4-10 | Saracatinib |
| Fyn | Not Reported | 4-10 | Saracatinib |
| Lyn | Not Reported | 4-10 | Saracatinib |
| Blk | Not Reported | 4-10 | Saracatinib |
| Fgr | Not Reported | 4-10 | Saracatinib |
| Abl Kinase | |||
| v-Abl | 310 | 30 | Both |
| Bcr-Abl | Not Reported | Potent Inhibition | Saracatinib |
| Receptor Tyrosine Kinases | |||
| EGFR | 150 | 66 | Both (Off-target) |
| KDR (VEGFR2) | 1000 | Not Reported | CGP77675 (Off-target) |
| c-Kit | Not Reported | 200 | Saracatinib (Off-target) |
| ALK2 | Not Reported | Potent Inhibition | Saracatinib (Off-target) |
| Other Kinases | |||
| RIPK2 | Not Reported | Potent Inhibition | Saracatinib (Off-target) |
Experimental Protocols
The determination of kinase inhibitor potency is typically achieved through biochemical and cell-based assays. Below are detailed methodologies representative of those used to generate the data cited in this guide.
Biochemical Kinase Inhibition Assay (e.g., Radiometric Assay)
This method measures the direct inhibition of purified kinase enzymatic activity.
-
Reaction Setup: A reaction mixture is prepared in a microplate containing the purified kinase, a specific peptide or protein substrate, and a buffer solution with necessary co-factors like MgCl2.
-
Inhibitor Addition: Serial dilutions of the test compound (this compound or Saracatinib) dissolved in a suitable solvent (e.g., DMSO) are added to the reaction wells. Control wells receive only the solvent.
-
Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]-ATP) at a concentration close to the Km for the specific kinase.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose filter membrane that binds the phosphorylated substrate.
-
Washing: The filters are washed to remove any unbound radiolabeled ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the solvent control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Kinase Inhibition Assay (e.g., Western Blot for Phospho-protein)
This assay assesses the ability of an inhibitor to block kinase activity within a cellular context.
-
Cell Culture and Treatment: A relevant cell line is cultured to a suitable confluency. The cells are then treated with various concentrations of the kinase inhibitor for a specific duration.
-
Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading for subsequent steps.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. A separate blot may be probed with an antibody for the total amount of the substrate protein as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate.
-
Imaging and Analysis: The chemiluminescent signal is captured using an imaging system, and the band intensities are quantified. The level of the phosphorylated substrate is normalized to the total substrate level. The inhibition of phosphorylation at different inhibitor concentrations is used to determine the cellular potency.
Mandatory Visualization
Caption: Inhibition of Src Family Kinase Signaling Pathways by CGP77675 and Saracatinib.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
References
Unlocking Cellular Control: A Comparative Guide to the Synergistic Effects of CGP77675 Hydrate
For Researchers, Scientists, and Drug Development Professionals
CGP77675 hydrate (B1144303), a potent inhibitor of Src family kinases (SFKs), has emerged as a valuable tool in cellular research and a potential candidate for combination therapies. Its ability to modulate critical signaling pathways makes it a compelling partner for other therapeutic agents, offering the potential for enhanced efficacy and overcoming drug resistance. This guide provides a comprehensive comparison of the synergistic effects of CGP77675 hydrate with other drugs, supported by experimental data and detailed protocols to inform future research and drug development.
Synergistic Maintenance of Pluripotency in Mouse Embryonic Stem Cells
A notable synergistic interaction of this compound is observed with CHIR99021, a highly selective inhibitor of glycogen (B147801) synthase kinase 3 (GSK-3). The dual inhibition of Src and GSK-3 pathways has been shown to effectively maintain the self-renewal and pluripotency of mouse embryonic stem cells (mESCs)[1][2]. This combination provides a powerful tool for stem cell research, enabling the long-term culture of undifferentiated mESCs.
Experimental Data
Experimental Protocols
Assessment of Pluripotency:
To evaluate the maintenance of pluripotency in mESCs cultured with CGP77675 and CHIR99021, two key assays are routinely employed:
-
Alkaline Phosphatase (AP) Staining: Undifferentiated pluripotent stem cells exhibit high levels of AP activity.
-
Immunocytochemistry for Pluripotency Markers: The expression of key transcription factors such as OCT4, SOX2, and NANOG is a hallmark of pluripotent stem cells.
Experimental Workflow: Assessing mESC Pluripotency
Caption: Workflow for assessing mESC pluripotency after treatment.
Detailed Methodologies
Alkaline Phosphatase (AP) Staining Protocol:
-
Cell Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Staining: Wash the fixed cells with PBS and then incubate with an AP staining solution (e.g., using a commercially available kit) according to the manufacturer's instructions, typically for 15-30 minutes in the dark.
-
Analysis: Wash the cells with PBS and visualize the stained colonies under a microscope. Undifferentiated colonies will stain red or purple.
Immunocytochemistry Protocol for Pluripotency Markers:
-
Cell Fixation and Permeabilization: Fix cells as described for AP staining. If staining for intracellular markers, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against OCT4, SOX2, and NANOG overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Potential Synergistic Effects of this compound in Cancer Therapy
While direct preclinical studies on the synergistic effects of this compound with anti-cancer drugs are limited, the broader class of Src family kinase inhibitors has demonstrated significant synergistic potential in combination with various cancer therapies. These findings provide a strong rationale for investigating this compound in similar combination strategies.
Synergistic Interactions of Src Inhibitors with Chemotherapy
Src inhibitors have been shown to enhance the efficacy of traditional chemotherapeutic agents, often by overcoming mechanisms of drug resistance.
Table 1: Preclinical Synergistic Effects of Src Inhibitors with Chemotherapy
| Src Inhibitor | Chemotherapeutic Agent | Cancer Type | Observed Effect | Reference |
| Dasatinib | Oxaliplatin | Colon Carcinoma | Synergistic cytotoxicity, reduced tumor growth | [3] |
| Saracatinib | Gemcitabine (B846) | Triple-Negative Breast Cancer | Synergistic antitumor effects, reversal of gemcitabine resistance | [4] |
| Dasatinib | Paclitaxel (B517696) | Triple-Negative Breast Cancer | Synergistic inhibition of cell growth and induction of apoptosis | [3] |
Synergistic Interactions of Src Inhibitors with Targeted Therapies
The interplay between Src signaling and other key pathways in cancer, such as the EGFR pathway, makes dual inhibition a promising therapeutic strategy.
Table 2: Preclinical Synergistic Effects of Src Inhibitors with Targeted Therapies
| Src Inhibitor | Targeted Therapy | Cancer Type | Observed Effect | Reference |
| Dasatinib | Erlotinib (EGFR inhibitor) | Non-Small Cell Lung Cancer | Synergistic antitumor action | [5] |
| Saracatinib | Lapatinib (HER2/EGFR inhibitor) | HER2-amplified Gastric Cancer | Enhanced antitumor effects | [6] |
Signaling Pathway: Overcoming EGFR Inhibitor Resistance with Src Inhibition
Caption: Overcoming resistance by dual pathway inhibition.
Experimental Protocols for Assessing Synergy in Cancer Cells
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Drug Treatment: Treat the cells with a dilution series of this compound, the combination drug, and the combination of both for 48-72 hours.
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo) and measure the absorbance or luminescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the IC50 values for each drug alone and in combination. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Colony Formation Assay:
-
Cell Seeding: Seed a low number of cells in 6-well plates.
-
Drug Treatment: Treat the cells with the drugs for a specified period.
-
Colony Growth: Remove the drug-containing medium, wash the cells, and allow them to grow in fresh medium for 1-2 weeks until visible colonies form.
-
Staining and Quantification: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies in each well.
Conclusion
This compound demonstrates significant synergistic potential, particularly in the context of stem cell biology when combined with the GSK-3 inhibitor CHIR99021. While direct evidence for its synergistic anti-cancer effects is still emerging, the extensive preclinical data for other Src family kinase inhibitors strongly suggest that this compound is a promising candidate for combination therapies aimed at overcoming drug resistance and enhancing therapeutic efficacy in various cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and validate these synergistic interactions, ultimately paving the way for novel and more effective therapeutic strategies.
References
- 1. Pleiotropy of Glycogen Synthase Kinase-3 Inhibition by CHIR99021 Promotes Self-Renewal of Embryonic Stem Cells from Refractory Mouse Strains | PLOS One [journals.plos.org]
- 2. Pleiotropy of Glycogen Synthase Kinase-3 Inhibition by CHIR99021 Promotes Self-Renewal of Embryonic Stem Cells from Refractory Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riluzole synergizes with paclitaxel to inhibit cell growth and induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHIR99021 promotes self-renewal of mouse embryonic stem cells by modulation of protein-encoding gene and long intergenic non-coding RNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical assessment of combination therapy of EGFR tyrosine kinase inhibitors in a highly heterogeneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schedule-dependent interaction of doxorubicin, paclitaxel and gemcitabine in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CGP77675 Hydrate and Its Alternatives in Downstream Signaling Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CGP77675 hydrate (B1144303), a potent Src family kinase (SFK) inhibitor, with other commonly used alternatives, Dasatinib and PP1. The focus is on their effects on downstream signaling pathways, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate inhibitor for your research needs.
Introduction to Src Family Kinases and Their Inhibition
Src family kinases (SFKs) are non-receptor tyrosine kinases that play a critical role in regulating a wide array of cellular processes, including proliferation, survival, migration, and angiogenesis. Their aberrant activation is a frequent event in many human cancers, making them a key target for therapeutic intervention. Small molecule inhibitors targeting the ATP-binding site of Src kinases have become invaluable tools for both basic research and clinical applications.
CGP77675 hydrate is a potent inhibitor of SFKs, including c-Src, Lck, and c-Yes, with IC50 values in the low nanomolar range. It has been instrumental in elucidating the roles of SFKs in various physiological and pathological processes. This guide compares its performance against two other widely used Src inhibitors: Dasatinib, a multi-kinase inhibitor, and PP1, a selective Src family inhibitor.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the inhibitory activity of this compound, Dasatinib, and PP1 against various kinases. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Kinase | This compound IC50 (nM) | Dasatinib IC50 (nM) | PP1 IC50 (nM) |
| Src | 5 - 20[1] | <1 | 170 |
| Lck | - | 0.5 | 5[2] |
| Fyn | - | - | 6[2] |
| c-Yes | Low nM | - | - |
| EGFR | 150 | - | >10,000 |
| KDR (VEGFR2) | 1000 | - | - |
| v-Abl | 310 | <1 | - |
| FAK | 200 | 0.2[3] | - |
Impact on Downstream Signaling Pathways
The inhibition of Src family kinases by these compounds leads to the modulation of numerous downstream signaling pathways. A key pathway regulated by Src involves Focal Adhesion Kinase (FAK) and Paxillin (B1203293), which are critical for cell adhesion, migration, and invasion.
Src-FAK-Paxillin Signaling Pathway
Comparative Effects on FAK and Paxillin Phosphorylation
| Inhibitor | Effect on FAK Phosphorylation | Effect on Paxillin Phosphorylation | Reference |
| This compound | Inhibition | Potent Inhibition | [1] |
| Dasatinib | Potent Inhibition (Tyr861) | Potent Inhibition (Y118) | [3][4] |
| PP1 | Inhibition | Inhibition | - |
Dasatinib has been shown to potently inhibit the phosphorylation of FAK at tyrosine 861 and paxillin at tyrosine 118, which is crucial for their roles in cell migration and invasion.[3][4] CGP77675 also potently inhibits the tyrosine phosphorylation of paxillin.[1] While PP1 is a known Src inhibitor, specific data on its direct comparison with CGP77675 and Dasatinib on FAK and paxillin phosphorylation is less readily available in comparative studies.
Experimental Protocols
To facilitate the validation of these inhibitors in your own research, we provide detailed methodologies for key experiments.
Western Blotting for Phosphorylated Proteins
This protocol is essential for assessing the phosphorylation status of downstream targets like FAK and paxillin.
1. Cell Lysis:
-
Culture cells to the desired confluency and treat with inhibitors at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-FAK, anti-phospho-paxillin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of the compounds on the kinase of interest.
1. Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
Dilute the recombinant kinase and substrate (e.g., a generic tyrosine kinase substrate) in the kinase buffer.
-
Prepare serial dilutions of the inhibitors.
2. Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
3. Detection:
-
The amount of phosphorylation can be quantified using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as a universal indicator of kinase activity.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to inhibitor treatment.[5][6][7][8][9]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of inhibitor concentrations for the desired duration (e.g., 24, 48, 72 hours).
2. MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
3. Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate cell viability as a percentage of the untreated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Recommendations
The choice between this compound, Dasatinib, and PP1 depends on the specific experimental goals.
-
This compound is a potent and relatively selective Src family kinase inhibitor, making it a good choice for studies focused on the specific roles of SFKs in downstream signaling.
-
Dasatinib is a multi-kinase inhibitor with high potency against Src family kinases and other targets like FAK and Abl. Its broad-spectrum activity can be advantageous in therapeutic contexts where multiple signaling pathways are dysregulated. However, its off-target effects should be considered when dissecting specific signaling events.
-
PP1 is a selective inhibitor of the Src family of tyrosine kinases, particularly Lck and Fyn.[2] It is a useful tool for studying the specific functions of these kinases.
For validating the effect of Src inhibition on downstream signaling, particularly the FAK-paxillin pathway, both This compound and Dasatinib are effective choices. If the goal is to specifically attribute an effect to Src family kinases with minimal confounding effects from other kinases, This compound or PP1 would be more appropriate. If the aim is to achieve a potent and broad inhibition of signaling pathways involved in cell migration and invasion, Dasatinib may be the preferred option.
It is always recommended to validate the effects of any inhibitor in the specific cell line and experimental system being used. The protocols provided in this guide offer a starting point for such validation studies.
References
- 1. Current Status of Src Inhibitors in Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dasatinib inhibits actin fiber reorganization and promotes endothelial cell permeability through RhoA‐ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Cost-Effectiveness of Src Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Src family of non-receptor tyrosine kinases (SFKs) are pivotal regulators of a myriad of cellular processes, including proliferation, survival, migration, and angiogenesis. Their aberrant activation is a frequent hallmark of various human cancers, positioning them as a prime therapeutic target. A growing number of small molecule inhibitors targeting the ATP-binding site of Src kinase have been developed. However, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding pocket among kinases. This guide provides an objective comparison of the cost and biochemical potency of several prominent Src inhibitors to aid researchers in making informed decisions for their discovery and development programs.
Quantitative Comparison of Src Inhibitors
The following table summarizes the available data on the biochemical potency (IC50) and approximate cost of various Src inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, and costs are subject to significant fluctuation based on vendor, purity, and quantity. The prices listed below are for research-grade compounds and are not reflective of clinical drug prices.
| Inhibitor | Target Kinases | c-Src IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) | Approx. Cost (USD/mg) |
| Dasatinib | Multi-targeted | 0.8 | Bcr-Abl (<1), c-Kit (79), Lck (<1), Fyn (potent) | $10 - $150 |
| Bosutinib | Dual Src/Abl | ~1.2 | Bcr-Abl (~1), Lck (~1.2) | $5 - $100 |
| Saracatinib (AZD0530) | Dual Src/Abl | 2.7 | Bcr-Abl (30), Lck, Fyn, Lyn, Fgr, Blk (2.7-11) | $3 - $10 |
| Ponatinib | Multi-targeted | 5.4 | Bcr-Abl (0.37-2), VEGFR2 (1.5), FGFR1 (2.2) | $15 - $50 |
| AZD0424 | Dual Src/Abl | ~4 | Abl | Not readily available |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the Src signaling pathway and a general workflow for assessing inhibitor potency.
Caption: Simplified Src signaling pathway and points of inhibitor intervention.
Caption: A typical workflow for the screening and validation of kinase inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of Src inhibitors.
In Vitro Src Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified Src kinase.
Materials:
-
Recombinant active c-Src enzyme
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
96-well microplate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phosphotyrosine antibody)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test inhibitor in kinase assay buffer. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 96-well plate, add the diluted inhibitor, the Src enzyme, and the substrate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiation: Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for Src.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
For ADP-Glo™: Add the ADP-Glo™ reagent to deplete the remaining ATP, then add the kinase detection reagent to convert ADP to ATP and measure the subsequent luminescence.
-
For ELISA-based detection: Coat a separate plate with the substrate, transfer the reaction mixture, and detect phosphorylation using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody followed by a colorimetric substrate.
-
-
Data Analysis: Subtract the background signal (no-enzyme control) from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Cellular Src Phosphorylation Assay (Western Blot)
Objective: To assess the ability of an inhibitor to block Src autophosphorylation (a marker of activation) in a cellular context.
Materials:
-
Cancer cell line with active Src signaling (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total Src.
-
Data Analysis: Quantify the band intensities for phospho-Src and total Src. The inhibitory effect is determined by the reduction in the ratio of phospho-Src to total Src with increasing inhibitor concentration.
Concluding Remarks
The selection of a Src inhibitor for research and development is a multifaceted decision that involves balancing potency, selectivity, and cost. Dasatinib and bosutinib, while potent Src inhibitors, also exhibit strong activity against Bcr-Abl and other kinases, which can be a desirable feature in certain contexts (e.g., chronic myeloid leukemia) but may lead to off-target effects in others. Saracatinib demonstrates a more focused inhibition of Src family kinases and Abl. Ponatinib is a potent multi-targeted inhibitor with significant activity against several key oncogenic kinases. The availability and cost of these inhibitors for research purposes vary considerably. This guide provides a foundational dataset to aid in the selection of the most appropriate Src inhibitor for your specific research needs and budget. Further investigation into the cellular activities and in vivo efficacy of these compounds is recommended for a comprehensive evaluation.
CGP77675 Hydrate: A Comparative Guide to its Specificity Against Src Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of CGP77675 hydrate (B1144303) against various members of the Src family of kinases. The information is compiled from publicly available data to assist researchers in evaluating its potential for specific applications.
Inhibitory Profile of CGP77675
CGP77675 is a potent, orally active inhibitor of Src family kinases.[1] Its inhibitory activity has been characterized against several kinases, with a notable potency for Src itself. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for CGP77675 against a panel of kinases.
| Kinase Target | IC50 (µM) |
| Src | 0.02 |
| Lck | 0.29 |
| Yes | Low nM |
| v-Abl | 0.31 |
| EGFR | 0.15 |
| KDR (VEGFR2) | 1.0 |
| Fyn | N/A |
| Hck | N/A |
| Lyn | N/A |
| Fgr | N/A |
| Blk | N/A |
Data for Fyn, Hck, Lyn, Fgr, and Blk were not available in the reviewed sources. "Low nM" indicates high potency as reported in the literature without a specific value.
Experimental Protocols
The determination of IC50 values for kinase inhibitors like CGP77675 typically involves in vitro kinase assays. While the specific protocol used for generating all the data in the table is not fully available, a representative methodology based on standard practices is detailed below.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for measuring the inhibitory activity of a compound against a purified kinase.
1. Materials:
-
Purified active Src family kinase (e.g., c-Src, Lck)
-
Specific peptide substrate for the kinase
-
CGP77675 hydrate dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
2. Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. A DMSO control (vehicle) is also prepared.
-
In a reaction tube, add the purified kinase and the specific peptide substrate to the kinase reaction buffer.
-
Add the diluted CGP77675 or DMSO control to the reaction tubes and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to a final concentration that is typically at or near the Km of the kinase for ATP.
-
Allow the reaction to proceed for a specific time (e.g., 10-30 minutes) at 30°C. The reaction time is optimized to ensure linearity.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Wash the phosphocellulose papers multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.
-
The radioactivity retained on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated for each concentration of CGP77675 relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Logical Frameworks
To further elucidate the processes involved in characterizing kinase inhibitors and their biological context, the following diagrams are provided.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Caption: Simplified Src Family Kinase Signaling Pathway.
Conclusion
This compound is a potent inhibitor of Src, with significant activity also reported against Lck and Yes. While the available data provides a strong indication of its efficacy, a comprehensive selectivity profile across all members of the Src family kinase is not fully documented in the accessible literature. Researchers should consider this when designing experiments and interpreting results. The provided experimental protocol offers a standard framework for independently verifying the inhibitory activity of CGP77675 or for comparing it with other kinase inhibitors. The diagrams illustrate the typical workflow for such a characterization and the broader context of Src family kinase signaling.
References
A Comparative Guide to the Cross-Reactivity of CGP77675 Hydrate with Other Kinase Families
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of CGP77675 hydrate, a potent inhibitor of Src family kinases. Understanding the cross-reactivity of small molecule inhibitors is crucial for interpreting experimental results and anticipating potential off-target effects in drug development. This document summarizes quantitative data on CGP77675's inhibitory activity, details the experimental protocols used for kinase profiling, and visualizes its place within relevant signaling pathways.
Data Presentation: Kinase Inhibition Profile of CGP77675
CGP77675 demonstrates high potency against Src family kinases.[1][2] However, like many kinase inhibitors, it exhibits cross-reactivity with other kinase families, particularly at higher concentrations.[1][2] The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of CGP77675 against a panel of kinases. Lower IC₅₀ values indicate greater potency.
| Kinase Family | Specific Kinase | IC₅₀ (µM) |
| Src Family Kinases | Src (peptide substrate) | 0.005 - 0.02 |
| Src (autophosphorylation) | 0.04 | |
| Lck | 0.29 | |
| Receptor Tyrosine Kinases | EGFR | 0.15 |
| KDR (VEGFR2) | 1.0 | |
| Non-Receptor Tyrosine Kinases | v-Abl | 0.31 |
| FAK | 0.2 | |
| Cyclin-Dependent Kinases | Cdc2 | > 10 |
Data compiled from multiple sources.[1][2]
The data clearly indicates that while CGP77675 is a potent inhibitor of Src, its activity extends to other tyrosine kinases such as EGFR, FAK, and v-Abl at sub-micromolar concentrations.[1][2] Its activity against the serine/threonine kinase Cdc2 is significantly lower.[1]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro biochemical assays that measure the inhibitor's ability to block the phosphorylation of a substrate by a purified kinase.[3][4] A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[4][5]
Generalized Protocol for In Vitro Kinase Inhibition Assay:
-
Reagent Preparation: All reagents, including the purified kinase enzyme, a specific peptide substrate, ATP, and various concentrations of CGP77675, are prepared in a suitable kinase buffer. A vehicle control (e.g., DMSO) is also prepared.[4]
-
Reaction Setup: The assay is typically performed in a 384-well plate format for high-throughput analysis.[4][5] A small volume of the inhibitor solution (or DMSO for control) is added to the wells.[4]
-
Enzyme Addition: The purified kinase enzyme is added to the wells containing the inhibitor.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP. The concentration of ATP is often kept near its Km value for each specific kinase to ensure that the measured IC₅₀ is a close approximation of the inhibitor's intrinsic affinity (Ki).[6]
-
Incubation: The reaction mixture is incubated at room temperature for a defined period, typically 60 minutes, to allow for the enzymatic reaction to proceed.[4]
-
Reaction Termination and ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining, unconsumed ATP. This is followed by an incubation period.[4]
-
ADP Detection: A Kinase Detection Reagent is added to the wells. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase enzyme to produce a luminescent signal.[4]
-
Data Acquisition: The luminescence is measured using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[4] The data is then analyzed to calculate the IC₅₀ value for CGP77675 against each kinase tested.
Visualizations
Signaling Pathway Inhibition by CGP77675
The following diagram illustrates the primary and secondary targets of CGP77675 within cellular signaling pathways.
Caption: Inhibition profile of CGP77675 against primary and secondary kinase targets.
Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines the key steps in determining the cross-reactivity profile of a kinase inhibitor.
Caption: Workflow for a luminescence-based in vitro kinase selectivity assay.
References
- 1. stemcell.com [stemcell.com]
- 2. CGP77675 is an Orally Active Inhibitor of Src Family Kinases | MedChemExpress [medchemexpress.eu]
- 3. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CGP77675 Hydrate and Other Tyrosine Kinase Inhibitors in Preclinical Research
In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone, demonstrating significant clinical efficacy against a variety of malignancies. Within this class of drugs, inhibitors of the Src family of non-receptor tyrosine kinases (SFKs) are of particular interest due to the central role of SFKs in regulating cellular processes critical to cancer progression, including proliferation, survival, migration, and angiogenesis. This guide provides a detailed comparison of CGP77675 hydrate (B1144303), a potent Src family kinase inhibitor, with other well-characterized TKIs, focusing on their biochemical potency, cellular activity, and selectivity. This objective analysis, supported by experimental data, is intended to assist researchers in the selection of appropriate inhibitors for their preclinical studies.
Biochemical Potency and Selectivity Profile
The efficacy and potential for off-target effects of a TKI are largely determined by its biochemical potency (commonly measured as the half-maximal inhibitory concentration, IC50) and its selectivity against a panel of other kinases. CGP77675 hydrate is a potent inhibitor of Src family kinases. It has been shown to inhibit the phosphorylation of peptide substrates and the autophosphorylation of purified c-Src with IC50 values in the low nanomolar range, specifically between 5-20 nM and 40 nM, respectively.[1][2][3] It also demonstrates inhibitory activity against other SFK members, Lck and c-Yes, with low nanomolar IC50 values.[1]
To provide a comparative perspective, the biochemical IC50 values of CGP77675 and other prominent TKIs with activity against Src are summarized in Table 1. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used.
| Kinase | This compound IC50 (nM) | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Saracatinib (AZD0530) IC50 (nM) | Ponatinib IC50 (nM) | SU6656 IC50 (nM) |
| Src | 5-20[1][2], 20[4][5] | 0.5[6], 0.8[7] | ~1.2[6][7] | 2.7[6][7] | 5.4[6][7] | 280[6] |
| Lck | 290[2][4] | <1[7] | ~1.2[7] | Potent[7] | - | - |
| c-Yes | Potent[1] | - | - | Potent[6] | - | 20[6] |
| Fyn | - | Potent[7] | - | Potent[6][7] | - | 170[6] |
| Lyn | - | - | - | Potent[6] | - | 130[6] |
| v-Abl | 310[2][4] | <1.0[6] | 1[6] | - | 0.37[6] | - |
| EGFR | 150[2][4] | - | - | - | - | - |
| KDR (VEGFR2) | 1000[4][5] | - | - | - | 1.5[6] | - |
Data compiled from multiple sources.[1][2][4][5][6][7] Exact IC50 values can vary depending on the assay conditions.
As illustrated in the table, while CGP77675 is a potent Src inhibitor, other TKIs like Dasatinib and Bosutinib exhibit broader activity, potently inhibiting both Src and Abl kinases.[6][7] Dasatinib, in particular, is a multi-targeted inhibitor with very high potency against Src and Abl.[6][7] The choice between a more selective inhibitor like CGP77675 and a broader spectrum inhibitor depends on the specific research question and the desired level of target engagement.
Cellular Activity and Antiproliferative Effects
The activity of a kinase inhibitor in a cellular context provides a more biologically relevant measure of its potential therapeutic efficacy. This is often assessed by measuring the inhibition of cell proliferation (e.g., GI50 values) in various cancer cell lines.
While specific comparative data on the antiproliferative effects of CGP77675 across a wide range of cell lines is not as extensively documented in direct head-to-head comparisons as some other TKIs, studies have shown its activity in cellular models. For instance, CGP77675 has been shown to inhibit parathyroid hormone-induced bone resorption in rat fetal long bone cultures with an IC50 of 0.8 μM.[5] In cellular assays, it potently inhibits the tyrosine phosphorylation of Src substrates such as Fak and paxillin.[5]
In comparison, other Src inhibitors like Dasatinib and Bosutinib have demonstrated potent antiproliferative effects in various cancer cell lines, with their distinct off-target activities potentially leading to different cellular phenotypes.[7]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to characterize tyrosine kinase inhibitors.
Biochemical Kinase Inhibition Assay (Example)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents and Materials: Purified recombinant kinase (e.g., c-Src), kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, substrate (e.g., a synthetic peptide or protein like poly-Glu-Tyr), test compound (e.g., CGP77675), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
The test compound is serially diluted in DMSO and then added to the wells of a microplate.
-
The purified kinase and the substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay (Example)
This assay determines the effect of a compound on the proliferation of cancer cells.
-
Reagents and Materials: Cancer cell line of interest, cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, test compound, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The test compound is serially diluted and added to the cells.
-
The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
The cell viability reagent is added to the wells, and the signal (e.g., luminescence) is measured using a plate reader.
-
GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated from the dose-response curves.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, diagrams generated using Graphviz are provided below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. stemcell.com [stemcell.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CGP77675 is an Orally Active Inhibitor of Src Family Kinases | MedChemExpress [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Experimental Confirmation of CGP77675 Hydrate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for experimentally confirming the mechanism of action of CGP77675 hydrate, a potent inhibitor of Src family kinases (SFKs). Through a series of in vitro and cell-based assays, this document outlines a systematic approach to validate its on-target activity, assess its selectivity, and compare its performance against established alternative Src inhibitors such as Dasatinib, Saracatinib, and PP1.
Introduction to this compound
CGP77675 is a small molecule inhibitor primarily targeting Src family kinases, which are non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of Src signaling is a common feature in many cancers, making it a compelling target for therapeutic intervention. The proposed mechanism of action for CGP77675 involves binding to the ATP-binding pocket of Src kinases, thereby inhibiting their catalytic activity and downstream signaling. This guide details the experimental procedures to rigorously validate this proposed mechanism.
Data Presentation: Comparative Inhibitory Activity
To objectively evaluate the efficacy and selectivity of CGP77675, its inhibitory activity should be compared against other well-characterized Src inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) of CGP77675 and its alternatives against key Src family kinases.
Table 1: In Vitro Biochemical Potency of Src Family Kinase Inhibitors
| Kinase | CGP77675 IC50 (nM) | Dasatinib IC50 (nM) | Saracatinib (AZD0530) IC50 (nM) | PP1 IC50 (nM) |
| Src | 5-20[2] | 0.8[3] | 2.7[3] | 170[4] |
| Lck | 290[2] | <1.0[3] | Potent (not specified)[3] | 5[4] |
| Yes | Data not available | Data not available | Potent (not specified) | Data not available |
| Fyn | Data not available | <1.0 | Potent (not specified)[3] | 6[4] |
Note: IC50 values are compiled from various sources and may not be directly comparable due to different assay conditions.
Table 2: Kinase Selectivity Profile of this compound
While a comprehensive kinome scan for CGP77675 is not publicly available, known off-target activities are listed below. A broader kinase panel screen is recommended to fully characterize its selectivity.
| Off-Target Kinase | CGP77675 IC50 (nM) |
| EGFR | 150[2] |
| KDR (VEGFR2) | 1000[2] |
| v-Abl | 310[2] |
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the simplified Src signaling pathway and the point of inhibition by CGP77675 and its alternatives. Activation of receptor tyrosine kinases (RTKs) or integrins leads to the activation of Src, which in turn phosphorylates downstream substrates to promote cell proliferation, survival, and migration.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for CGP77675 Hydrate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of CGP77675 hydrate (B1144303), a potent Src family kinase inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat CGP77675 hydrate as a potentially hazardous substance of unknown toxicity. The following procedures are based on established best practices for the handling and disposal of novel or uncharacterized small molecule inhibitors in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety, regulatory compliance, and environmental protection.
Core Disposal Principles and Safety Summary
All waste materials containing this compound, including the pure compound, solutions, and contaminated labware, must be managed as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety goggles, and chemical-resistant gloves. | To prevent skin and eye contact with a potentially hazardous compound. |
| Waste Segregation | Segregate solid and liquid waste streams containing this compound. Keep separate from incompatible chemicals. | To prevent dangerous chemical reactions and ensure proper disposal routing.[1][2] |
| Solid Waste Collection | Collect all contaminated solids (e.g., pipette tips, gloves, weighing papers, vials) in a designated, leak-proof, and clearly labeled hazardous waste container. | To contain the potentially hazardous material and prevent environmental release.[1][3][4] |
| Liquid Waste Collection | Collect all solutions containing this compound (including rinsate from "empty" containers) in a designated, sealed, and compatible hazardous waste container (e.g., glass or polyethylene (B3416737) for organic solvents). | To prevent the release of a potent, biologically active compound into the sewer system and environment.[1][3][4] |
| Container Labeling | All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Potentially Toxic," "Active Pharmaceutical Ingredient"). | To ensure proper identification and handling by waste management personnel.[1][4] |
| "Empty" Container Disposal | Triple-rinse containers that held this compound with a suitable solvent. Collect all three rinses as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional policy for non-hazardous lab glass or plastic. | To ensure that residual amounts of the potent compound are not improperly discarded.[1] |
| Spill Management | Treat any spill as a major incident. Evacuate the area, notify your supervisor and the institutional Environmental Health and Safety (EHS) department, and follow their specific procedures for hazardous chemical spills. | Due to the unknown toxicity, spills must be handled with the utmost caution.[3] |
| Institutional Consultation | Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the final disposal of the hazardous waste. | To ensure compliance with local, state, and federal regulations.[3][4] |
Experimental Protocol: Waste Segregation and Collection
The following protocol outlines the detailed steps for the segregation and collection of waste generated from experiments involving this compound.
Materials:
-
Designated hazardous solid waste container (e.g., a rigid, sealable drum or pail)
-
Designated hazardous liquid waste container (e.g., a glass or chemically-resistant plastic carboy)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves
Procedure:
-
Preparation: Before starting any experiment, ensure that the designated solid and liquid hazardous waste containers are properly labeled with "Hazardous Waste" and "this compound."
-
Solid Waste Collection: During the experiment, place all disposable items that come into contact with this compound directly into the solid waste container. This includes, but is not limited to:
-
Contaminated gloves
-
Weighing paper or boats
-
Pipette tips
-
Microcentrifuge tubes and other plasticware
-
Contaminated bench paper
-
-
Liquid Waste Collection: Collect all aqueous and solvent-based solutions containing this compound in the designated liquid hazardous waste container. This includes:
-
Unused stock solutions
-
Working dilutions
-
Supernatants from cell-based assays
-
The first, second, and third solvent rinses of any "empty" glassware or containers.
-
-
Container Management: Keep waste containers sealed when not in use. Do not overfill containers.
-
Storage: Store the hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic and drains.[3][4]
-
Disposal Request: Once a waste container is full, follow your institution's procedures to request a pickup from the EHS department or their designated hazardous waste contractor.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound and its associated waste streams.
Caption: Logical workflow for the safe disposal of this compound waste.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
